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3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid Documentation Hub

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  • Product: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
  • CAS: 1216117-17-7

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7)

[1][2] Executive Summary: The Scaffold of Immunomodulation 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7) is not merely a chemical intermediate; it is a "privileged scaffold" in the design of next-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Scaffold of Immunomodulation

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7) is not merely a chemical intermediate; it is a "privileged scaffold" in the design of next-generation anti-inflammatory therapeutics. Specifically, it serves as the chiral anchor for Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) inverse agonists .

In the landscape of autoimmune drug discovery—targeting psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis—this molecule provides two critical structural features:

  • The 3,4-Difluorophenyl Moiety: Optimizes metabolic stability by blocking P450 oxidation sites while enhancing lipophilic contact within the hydrophobic pocket of the ROR

    
    t ligand-binding domain (LBD).
    
  • The Cyclopropyl Linker: Restricts conformational entropy, locking the pharmacophore into a bioactive conformation that favors the recruitment of co-repressors (e.g., NCoR) over co-activators.

This guide details the synthesis, process chemistry, and analytical validation of this critical building block.

Chemical Profile & Physical Properties[2][3]

ParameterSpecification
CAS Number 1216117-17-7
IUPAC Name 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
Molecular Formula C₁₂H₁₂F₂O₂
Molecular Weight 226.22 g/mol
Physical State White to off-white crystalline solid
Melting Point 110–115 °C (Enantiopure forms often higher)
Boiling Point ~320 °C (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~4.5 (Carboxylic acid)
Key Impurities Des-cyclopropyl analog (linear alkene), Regioisomers

Synthetic Architecture: Process Chemistry

The synthesis of CAS 1216117-17-7 hinges on the efficient construction of the cyclopropane ring. In an industrial setting, safety and stereocontrol are paramount. We present the Corey-Chaykovsky Cyclopropanation , the industry-standard route for scalability, versus the Diazoacetate/Pd-Catalyzed route.

Primary Route: Modified Corey-Chaykovsky Cyclopropanation

This route avoids the use of explosive diazo compounds, making it safer for kilo-scale production.

Mechanism:

  • Knoevenagel Condensation: 3,4-Difluorobenzaldehyde reacts with malonic acid to form the cinnamic acid derivative.

  • Sulfoxonium Ylide Addition: Dimethylsulfoxonium methylide attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Ring Closure: Intramolecular displacement of DMSO forms the cyclopropane.

SynthesisRoute Aldehyde 3,4-Difluorobenzaldehyde Acrylate (E)-3-(3,4-difluorophenyl) acrylate Aldehyde->Acrylate Knoevenagel (Malonic acid/Pyridine) CyclopropylEster Cyclopropyl Ester Intermediate Acrylate->CyclopropylEster Corey-Chaykovsky (DMSO, 25°C) Ylide Me3S(O)I + NaH (Sulfoxonium Ylide) Ylide->CyclopropylEster Reagent FinalAcid CAS 1216117-17-7 (Racemic) CyclopropylEster->FinalAcid Hydrolysis (LiOH/THF) ChiralRes Chiral Resolution (Enzymatic or Salt) FinalAcid->ChiralRes Optional Purification

Figure 1: Synthetic pathway via Corey-Chaykovsky cyclopropanation.

Detailed Protocol: Self-Validating Workflow

Objective: Synthesis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (10g scale).

Reagents:

  • (E)-Ethyl 3-(3,4-difluorophenyl)acrylate (21.2 g, 100 mmol)

  • Trimethylsulfoxonium iodide (26.4 g, 120 mmol)

  • Sodium Hydride (60% in oil) (5.0 g, 125 mmol)

  • DMSO (anhydrous, 150 mL)

Step-by-Step Methodology:

  • Ylide Formation (Critical Control Point):

    • To a flame-dried 500 mL 3-neck flask under

      
      , add NaH and 100 mL DMSO.
      
    • Add Trimethylsulfoxonium iodide portion-wise over 20 mins. Caution: H2 evolution.

    • Stir at room temperature (RT) for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

    • Validation: The solution must cease bubbling before proceeding.

  • Cyclopropanation:

    • Dissolve the acrylate substrate in 50 mL DMSO.

    • Add the substrate solution dropwise to the ylide solution to control exotherm. Maintain temp < 35°C.

    • Stir at RT for 4 hours.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 4:1). The UV-active acrylate spot (

      
       ~0.6) should disappear; product spot appears at higher 
      
      
      
      .
  • Quench & Workup:

    • Pour reaction mixture into 500 mL ice-water.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMSO.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (1:1, 100 mL).

    • Add LiOH (2.0 eq) and stir at 50°C for 3 hours.

    • Acidify with 1N HCl to pH 3. Extract with DCM.[1]

    • Recrystallize from Hexane/Ether.

Analytical Characterization & Quality Control

For drug development, enantiomeric purity is critical. The biological activity usually resides in one specific enantiomer (typically the


-isomer for related phenylpropanoic acids, though this must be empirically verified for specific targets).
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (End absorption) and 254 nm (Aromatic).

  • Retention Time: ~8.5 min (varies by system).

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: >98% ee for API usage.

NMR Interpretation ( H NMR, 400 MHz, CDCl )
  • 
     11.0 (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     6.9-7.2 (m, 3H):  Aromatic protons (3,4-difluorophenyl ring).
    
  • 
     2.6-2.8 (m, 2H):  Propanoic acid 
    
    
    
    -protons (-CH
    
    
    -COOH).
  • 
     1.8-2.0 (m, 1H):  Benzylic proton attached to cyclopropane.
    
  • 
     0.8-1.1 (m, 1H):  Cyclopropyl methine.
    
  • 
     0.2-0.6 (m, 4H):  Cyclopropyl methylene protons (distinctive high-field multiplets).
    

Biological Context: ROR t Inhibition[7][8]

This compound is a key intermediate for modulators of the Th17 pathway .

Mechanism of Action: ROR


t is a nuclear receptor that drives the differentiation of Th17 cells, which secrete IL-17A and IL-17F (pro-inflammatory cytokines).[1][2][3]
  • Agonism: ROR

    
    t binds DNA and recruits co-activators (SRC-1), opening chromatin for transcription of IL17A.
    
  • Inverse Agonism (Drug Action): The inhibitor (containing the CAS 1216117-17-7 scaffold) binds to the ROR

    
    t Ligand Binding Domain.
    
  • Helix 12 Destabilization: The bulky cyclopropyl-difluorophenyl group forces Helix 12 of the receptor into a conformation that blocks co-activator binding and recruits co-repressors (NCoR/SMRT).

  • Result: Suppression of Th17 differentiation and reduction of autoimmune inflammation.[2][4]

MOA Inhibitor Small Molecule Inhibitor (Contains CAS 1216117-17-7) RORgt RORγt Nuclear Receptor (Ligand Binding Domain) Inhibitor->RORgt Binds Complex Inhibitor-RORγt Complex (Helix 12 Displaced) RORgt->Complex Conformational Change CoRepressor Co-Repressor Recruitment (NCoR/SMRT) Complex->CoRepressor Favors Th17 Th17 Cell Differentiation BLOCKED CoRepressor->Th17 Suppresses Cytokines IL-17A / IL-17F Production Reduced Th17->Cytokines Downstream Effect

Figure 2: Biological mechanism of action for ROR


t inverse agonists utilizing this scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood. The cyclopropyl moiety is generally stable, but the compound is an organic acid and should be treated as a potential irritant.

  • Storage: Sealed container, 2-8°C (Recommended), dry place.

References

  • Preparation of Cyclopropyl Carboxylic Acid Esters. Google Patents. (WO2001092200A1). Describes the Corey-Chaykovsky cyclopropanation route for phenylpropanoic acid derivatives. Link

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI. Discusses the synthetic utility of difluorophenyl propanoic acid scaffolds in medicinal chemistry. Link

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network. Nature. Explains the biological relevance of the RORγt pathway and the structural requirements for inhibition. Link

  • Processes for the preparation of cyclopropyl carboxylic acid derivatives. Google Patents. (EP1760066A2). Provides detailed industrial protocols for chiral resolution and synthesis of this specific CAS family. Link

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. MDPI. Structural biology insights into how ligands containing this scaffold alter Helix 12 dynamics. Link

Sources

Exploratory

Chiral Fluorinated Cyclopropanes in Advanced API Synthesis: A Technical Deep-Dive into C12H12F2O2

Executive Summary The molecular formula C12H12F2O2 (Molecular Weight: 226.22 g/mol ) represents a critical class of highly valuable fluorinated cyclopropane esters (1)[1]. In the realm of modern pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C12H12F2O2 (Molecular Weight: 226.22 g/mol ) represents a critical class of highly valuable fluorinated cyclopropane esters (1)[1]. In the realm of modern pharmaceutical development, the most industrially significant isomer of this formula is (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate . This specific chiral building block serves as the foundational intermediate in the synthesis of Ticagrelor, a blockbuster P2Y12 receptor antagonist used globally to prevent thrombotic cardiovascular events in acute coronary syndrome patients (2)[2]. This whitepaper provides a comprehensive technical analysis of C12H12F2O2, detailing its physicochemical profile, stereochemical significance, and the self-validating synthetic protocols required for its industrial-scale production.

Physicochemical Profiling & Molecular Characterization

Accurate characterization of the C12H12F2O2 intermediate is a prerequisite for downstream API coupling. The presence of the gem-difluoro-substituted aromatic ring significantly alters the electron density of the molecule, enhancing both its metabolic stability and lipophilicity.

PropertyValueAnalytical Significance
Molecular Formula C12H12F2O2Base composition for API construction[1]
Molecular Weight 226.22 g/mol Routine mass verification[1]
Monoisotopic Mass 226.0805 DaHigh-resolution mass spectrometry (HRMS) target[3]
Density 1.257 ± 0.06 g/cm³Fluid dynamics in continuous flow scale-up[2]
Boiling Point 262.7 ± 40.0 °CDefines distillation purification parameters[2]
Stereocenters 2 Defined (1R, 2R)Critical for P2Y12 receptor binding affinity[4]

Stereochemical Causality in Drug Design

The pharmacological efficacy of the final API is strictly dependent on its absolute stereochemistry. The (1R,2R)-trans configuration of the C12H12F2O2 intermediate dictates the spatial orientation of the difluorophenyl group. Causally, this specific trans geometry mimics the natural conformation required to lock into the hydrophobic pocket of the ADP P2Y12 receptor (2)[2]. Any deviation (e.g., epimerization to the cis-isomer or the 1S,2S enantiomer) results in severe steric clashes within the receptor's binding domain, drastically reducing antiplatelet activity. Thus, the synthetic pathway must exert absolute control over the cyclopropanation stereocenters.

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow from the chiral epoxide precursor, through the C12H12F2O2 intermediate, to the final pharmacological target.

Pathway Epoxide (S)-2-(3,4-difluorophenyl)oxirane Intermediate C12H12F2O2 (MW: 226.22) (1R,2R)-Cyclopropane Intermediate Epoxide->Intermediate Ring-Opening & Cyclopropanation Reagent Triethyl phosphonoacetate + NaOtBu Reagent->Intermediate Horner-Wadsworth-Emmons Variant (100°C) Ticagrelor Ticagrelor API Intermediate->Ticagrelor Multi-step Amidation & Coupling Target P2Y12 Receptor (Platelet Inhibition) Ticagrelor->Target Reversible Antagonism

Synthetic workflow of C12H12F2O2 and its downstream pharmacological pathway.

Synthetic Methodology & Experimental Protocols

To achieve the requisite (1R,2R) stereochemistry, the synthesis employs a modified Horner-Wadsworth-Emmons (HWE) cyclopropanation utilizing a chiral pool precursor.

Protocol: Enantioselective Synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate

  • Objective: Construction of the C12H12F2O2 cyclopropane core with >99% enantiomeric excess (ee).

  • Causality & Design: Sodium tert-butoxide is explicitly chosen as the base. Its substantial steric bulk prevents unwanted nucleophilic attack on the epoxide, restricting its role to a Brønsted base that generates the phosphonate carbanion. The elevated reaction temperature (100 °C) provides the thermodynamic driving force required to overcome the high activation energy of the sequential epoxide ring-opening and intramolecular displacement, yielding the highly strained cyclopropane ring (4)[4].

  • Self-Validating System: The protocol is designed with an embedded in-process control (IPC) using chiral HPLC to monitor enantiomeric excess, ensuring thermal epimerization does not compromise the batch.

Step-by-Step Procedure:

  • System Preparation: Purge a 2 L three-necked flask with inert nitrogen. Charge the reactor with sodium tert-butoxide (115.2 g, 1.2 mol) and triethyl phosphonoacetate (269.0 g, 1.2 mol) suspended in 150 g of anhydrous toluene[4].

  • Thermal Activation: Heat the suspension to 100 °C under continuous mechanical stirring. Validation Check: Ensure complete dissolution and formation of the active carbanion before proceeding.

  • Controlled Addition: Slowly add a toluene solution of (S)-2-(3,4-difluorophenyl)oxirane dropwise over 1 hour[4]. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive epoxide, suppressing intermolecular side reactions and homopolymerization.

  • Cyclization Phase: Maintain the reaction at 100 °C for 4 hours[4]. In-Process Control (IPC): Sample the mixture at 3 hours; verify >98% conversion of the epoxide via GC-MS.

  • Quenching & Phase Separation: Cool the mixture to ambient temperature and quench by adding 500 g of deionized water[4]. Causality: Water neutralizes the remaining base and hydrolyzes the phosphate byproducts, partitioning them entirely into the aqueous layer for easy removal.

  • Isolation: Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

  • Final Validation: The target C12H12F2O2 compound is afforded (approx. 203.9 g, 90.6% yield)[4]. Validate the optical purity via chiral HPLC (Target: >99.2% ee) and mass via LC-MS (Target m/z: 227.08 [M+H]+) (3)[3].

References

  • DF6Pxs83SF | C12H12F2O2 | CID 124101002 - PubChem Source: nih.gov URL:[Link]

  • 610791-42-9 (C12H12F2O2) - PubChemLite Source: uni.lu URL:[Link]

  • Ticagrelor Impurity 120 - ChemBK Source: chembk.com URL:[Link]

Sources

Foundational

In-Depth Physiochemical and Analytical Profiling of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the landscape of modern drug discovery, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and sterically constrained rings is a cornerstone of lead optimization. 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS:) represents a highly specialized, advanced building block that perfectly encapsulates this design philosophy.

This molecule features a


-disubstituted propanoic acid core, bearing both a cyclopropyl group and a 3,4-difluorophenyl moiety. The 3,4-difluorophenyl group acts as a robust bioisostere for standard phenyl rings, effectively blocking cytochrome P450-mediated oxidative metabolism at the meta and para positions while withdrawing electron density to modulate the electronics of the 

-system. Concurrently, the cyclopropyl group introduces significant steric bulk and conformational rigidity without the excessive lipophilic penalty associated with acyclic alkyl groups (e.g., isopropyl or tert-butyl).

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will deconstruct the physiochemical properties of this compound, establish self-validating analytical workflows for its characterization, and detail its synthetic utility in generating high-value pharmacological scaffolds.

Physiochemical Profiling & Structural Dynamics

Understanding the baseline physiochemical properties of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is critical for predicting its behavior in both synthetic reactions and chromatographic systems.

The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, leading to a high boiling point and a propensity to form dimers in non-polar solvents. The calculated XLogP of 2.8 indicates a moderately lipophilic compound, striking an optimal balance between the polar acid headgroup and the highly hydrophobic fluorinated aromatic/cycloalkyl tail.

Quantitative Physiochemical Data

The following data summarizes the core properties of the molecule, integrating predictive models and database registries.

PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₂F₂O₂Determines exact mass for HRMS targeting.
Molecular Weight 226.22 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 226.08054 DaCritical for HRMS exact mass extraction.
Boiling Point 319.9 ± 27.0 °C (Predicted)High BP driven by carboxylic acid dimerization and the heavy fluorine atoms.
Density 1.343 ± 0.06 g/cm³ (Predicted)Elevated density typical of polyfluorinated organic compounds.
Lipophilicity (XLogP) 2.8Ideal range for passive membrane permeability if incorporated into a final API.
Predicted CCS[M-H]⁻ 144.1 ŲCollision Cross Section via for Ion Mobility identification.
Predicted CCS [M+H]⁺ 140.3 ŲTighter gas-phase packing in positive mode due to protonation geometry.

Analytical Characterization Workflows

To ensure the integrity of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid before downstream synthesis, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems —meaning the data generated inherently confirms the success or failure of the assay without relying on external standards.

LC-IM-MS (Liquid Chromatography - Ion Mobility - Mass Spectrometry)

Because positional isomers of difluorophenyl rings (e.g., 2,4-difluoro vs. 3,4-difluoro) can have nearly identical retention times and identical exact masses, Ion Mobility Spectrometry (IMS) is utilized to measure the Collision Cross Section (CCS).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic modifier suppresses the ionization of the carboxylic acid in the liquid phase, ensuring sharp peak shape and preventing peak tailing.

  • Ionization (ESI Negative Mode): Carboxylic acids readily deprotonate. Target the [M-H]⁻ ion at m/z 225.0732 .

  • Ion Mobility & Validation: Measure the drift time and calculate the experimental CCS. A successful identification will yield a CCS value within 2% of the of 144.1 Ų .

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Step-by-Step Methodology:

  • Solvation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts the carboxylic acid dimers, providing a sharp, distinct OH proton signal at ~12 ppm, which would otherwise be a broad, indistinguishable hump in CDCl₃.
  • ¹⁹F NMR Acquisition: Run a ¹⁹F spectrum (typically at 376 MHz). Self-Validation: You must observe exactly two distinct fluorine environments. Because they are ortho to each other on the aromatic ring, they will couple to each other, appearing as two complex multiplets (typically between -135 and -145 ppm) with a characteristic

    
     coupling constant of ~20-22 Hz.
    
  • ¹H NMR Integration Check: The cyclopropyl group will present as a series of highly shielded multiplets between 0.1 ppm and 1.0 ppm. The integration of these peaks must equal exactly 5 protons. The

    
    -methine proton and the 
    
    
    
    -methylene protons of the propanoic acid will appear further downfield.

AnalyticalWorkflow cluster_LCMS LC-IM-MS Analysis Workflow cluster_NMR NMR Characterization Workflow Sample Sample Prep: 3-Cyclopropyl-3-(3,4-difluorophenyl) propanoic acid (1 mg/mL) Chromatography UHPLC Separation (C18 Column, Gradient: MeCN/H2O + 0.1% FA) Sample->Chromatography Solvation Dissolution in DMSO-d6 / CDCl3 Sample->Solvation Ionization ESI- Ionization (Target [M-H]-: m/z 225.07) Chromatography->Ionization IonMobility Ion Mobility Spectrometry (Target CCS: ~144.1 Ų) Ionization->IonMobility DataIntegration Structural Validation & Purity Assessment IonMobility->DataIntegration Acquisition 1H, 13C, 19F NMR Acquisition Solvation->Acquisition Processing Multiplet Analysis (19F-19F coupling, Cyclopropyl protons) Acquisition->Processing Processing->DataIntegration

Caption: Parallel LC-IM-MS and NMR workflows for the structural validation of the propanoic acid derivative.

Synthetic Utility & Downstream Applications

The true value of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid lies in its utility as an intermediate. The carboxylic acid handle can be transformed into a variety of functional groups to build complex Active Pharmaceutical Ingredients (APIs).

The Curtius Rearrangement Protocol (Accessing Chiral Amines)

A common application for


-substituted propanoic acids in medicinal chemistry is their conversion to corresponding amines via a Curtius rearrangement. This effectively deletes one carbon atom, converting the propanoic acid into a customized cyclopropyl-aryl ethylamine scaffold.

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 eq) in anhydrous toluene. Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C.

  • Acyl Azide Formation: Stir for 2 hours at room temperature. Self-Validation Check: An aliquot analyzed by IR spectroscopy must show a strong, sharp azide stretch at ~2140 cm⁻¹.

  • Thermal Rearrangement: Heat the reaction to 80 °C for 2 hours. The acyl azide undergoes nitrogen gas expulsion to form an isocyanate intermediate. Self-Validation Check: The IR azide peak at 2140 cm⁻¹ will disappear, replaced by a distinct isocyanate stretch at ~2250 cm⁻¹.

  • Trapping: Add tert-butanol (5.0 eq) to the hot solution and reflux overnight. This traps the isocyanate, yielding the Boc-protected amine, which can be easily purified via silica gel chromatography.

Amide Coupling for Library Generation

For Structure-Activity Relationship (SAR) studies, the acid can be coupled with various secondary or primary amines.

  • Protocol: Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. HATU is chosen over EDC/HOBt due to the steric hindrance at the

    
    -position, which can slow down the formation of the active ester. HATU generates a highly reactive HOAt ester that rapidly collapses in the presence of the amine nucleophile.
    

SyntheticWorkflow Core 3-Cyclopropyl-3- (3,4-difluorophenyl) propanoic acid Amide Amide Coupling (HATU / DIPEA) Core->Amide Amines Curtius Curtius Rearrangement (DPPA / Et3N / Heat) Core->Curtius t-BuOH Reduction Reduction (BH3-THF or LiAlH4) Core->Reduction Hydride Target1 Target Amides (Receptor Modulators) Amide->Target1 Target2 Functionalized Amines (Bioisostere Scaffolds) Curtius->Target2 Target3 Primary Alcohols (Etherification Precursors) Reduction->Target3

Caption: Divergent synthetic pathways utilizing the propanoic acid core to access diverse chemical spaces.

Handling, Stability, and Storage Protocols

To maintain the shelf-life and chemical integrity of this intermediate:

  • Storage Environment: Store in a tightly sealed amber glass vial at 2–8 °C. While the compound is generally stable at room temperature, refrigeration prevents gradual decarboxylation or oxidative degradation over long-term storage.

  • Hygroscopicity: Carboxylic acids can absorb atmospheric moisture. It is highly recommended to store the container within a secondary desiccator cabinet containing indicating silica gel.

  • Handling: Use standard PPE (nitrile gloves, safety glasses, and a fume hood). Polyfluorinated compounds can exhibit unique toxicological profiles, and inhalation of fine powders should be strictly avoided.

References

  • Molaid Chemical Database. 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid - CAS 1216117-17-7 Physiochemical Properties. Molaid. [Link]

  • PubChemLite. 1216117-17-7 (C12H12F2O2) Structural Information and Exact Mass Data. University of Luxembourg / LCSB. [Link]

  • CCSbase. Collision Cross Section Database and Machine Learning Prediction Models. Libin Xu Lab, Department of Medicinal Chemistry, University of Washington. [Link]

  • ChemRxiv. PubChemLite plus Collision Cross Section (CCS) values for enhanced interpretation of non-target environmental data. ChemRxiv / ACS Publications.[Link]

Exploratory

A Technical Guide to 3-Aryl-3-Cyclopropylalkanoic Acids: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design The cyclopropyl group, once a chemical curiosity, has emerged as a powerful and strategic motif in modern medicinal chemistry.[1][2] Its incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, once a chemical curiosity, has emerged as a powerful and strategic motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is often a deliberate strategy to overcome common roadblocks in drug discovery, such as poor potency, metabolic instability, or off-target effects.[3] The unique stereoelectronic properties of this three-membered carbocycle, stemming from its significant ring strain (~27.5 kcal/mol), confer a range of benefits.[1]

Key advantages of the cyclopropyl fragment include:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring acts as a conformational restraint, locking a molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2][3]

  • Improved Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in corresponding alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] For instance, replacing a metabolically vulnerable ethyl group with a cyclopropyl group can significantly enhance a drug's half-life.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties like lipophilicity and pKa, serving as a valuable bioisostere for moieties like gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The 3-aryl-3-cyclopropylalkanoic acid scaffold combines this privileged cyclopropyl unit with an aryl group and a carboxylic acid function, creating a molecular architecture with significant potential for interacting with diverse biological targets. This guide provides an in-depth review of the synthesis, key properties, and therapeutic applications of this promising class of compounds.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 3-aryl-3-cyclopropylalkanoic acids can be approached through several convergent strategies. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and the substitution patterns on the aryl ring. The primary retrosynthetic disconnections involve either the formation of the cyclopropane ring on an existing aryl-substituted precursor or the arylation of a pre-formed cyclopropylalkanoic acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary pathways for constructing the target scaffold.

G Target 3-Aryl-3-cyclopropylalkanoic Acid A Cyclopropanation Target->A Disconnect C1-C2 of Cyclopropane B Arylation Target->B Disconnect Aryl-C3 bond PrecursorA 3-Aryl-alkenoic Acid Ester A->PrecursorA PrecursorB 3-Cyclopropyl-alkanoic Acid Ester B->PrecursorB

Caption: Retrosynthetic pathways for 3-aryl-3-cyclopropylalkanoic acids.

Key Synthetic Methodologies

The following table summarizes common and effective methods for synthesizing the target compounds.

Methodology Description Key Reagents Advantages Challenges Reference
Simmons-Smith Cyclopropanation A widely used method involving the reaction of an alkene with an organozinc carbenoid (iodomethylzinc iodide) generated in situ.Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)High yields, functional group tolerance, stereospecificity.Stoichiometric zinc, can be exothermic.[4][5]
Corey-Chaykovsky Reaction Involves the reaction of a carbonyl compound with a sulfur ylide, but can be adapted for α,β-unsaturated esters to form cyclopropyl esters.Trimethylsulfoxonium iodide, NaHMilder conditions than Simmons-Smith.Primarily for electron-deficient alkenes.[4][5]
Palladium-Catalyzed Cross-Coupling Suzuki or Stille coupling of a cyclopropyl boronic acid/ester or stannane derivative with an aryl halide or triflate.Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl-XBroad substrate scope, excellent functional group tolerance.Synthesis of cyclopropylmetallic reagents can be challenging.[2][6]
Hydroarylation Direct addition of an arene across the double bond of a 3-cyclopropylpropenoic acid derivative, often catalyzed by a strong acid.Brønsted superacid (e.g., TfOH)Atom-economical, direct C-H functionalization.Can suffer from regioselectivity issues with substituted arenes.[7]
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol describes the cyclopropanation of an ethyl 3-arylpropenoate precursor. The causality behind this choice is its reliability and stereospecificity, ensuring the geometry of the starting alkene is retained in the cyclopropane product.

Objective: To synthesize Ethyl 2-(3-arylcyclopropyl)acetate.

Materials:

  • Ethyl (E)-3-phenylpropenoate (1 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

  • Diiodomethane (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Setup: Dissolve ethyl (E)-3-phenylpropenoate (1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Carbenoid Formation: Add diiodomethane (2.0 eq) to the solution. Subsequently, add the diethylzinc solution (2.0 eq) dropwise via the dropping funnel over 30 minutes.

    • Scientific Rationale: The dropwise addition at low temperature is critical to control the exothermic reaction between diethylzinc and diiodomethane, which forms the active zinc carbenoid species.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl ester.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final 3-aryl-3-cyclopropylalkanoic acid.

Part 2: Biological Activity and Structure-Activity Relationships (SAR)

The 3-aryl-3-cyclopropylalkanoic acid scaffold is a feature in compounds targeting a range of biological processes. The interplay between the aryl ring, the cyclopropyl group, and the alkanoic acid chain dictates the potency and selectivity for specific targets.

Therapeutic Targets and Applications

While direct studies on 3-aryl-3-cyclopropylalkanoic acids are specific, the broader class of arylalkanoic and cyclopropyl-containing acids has shown significant activity in several areas:

  • Anti-inflammatory Agents: Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The introduction of a cyclopropyl group can modulate the COX-1/COX-2 selectivity and improve the pharmacokinetic profile.

  • S1P1 Receptor Agonists: SAR studies on 3-arylpropionic acids have identified potent and selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1).[9] Modification of the propionic acid chain, including the formation of a cyclopropane ring, was shown to enhance the metabolic half-life, a critical parameter for drug development.[9]

  • Antimicrobial and Acaricidal Activity: Various 3-arylpropanoic acid derivatives have demonstrated antimicrobial and acaricidal (mite-killing) properties.[7][10] The lipophilic nature of the aryl and cyclopropyl groups can facilitate membrane penetration.

  • KEAP1-NRF2 Interaction Inhibitors: Aryl propionic acids have been investigated as inhibitors of the KEAP1-NRF2 protein-protein interaction, a key pathway in cellular defense against oxidative stress.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has provided key insights into the structural requirements for biological activity.

Structural Region Modification Impact on Activity Rationale / Observation Reference
Aryl Ring Introduction of substituents (e.g., halogens, alkyls)Varies with targetCan enhance hydrophobic interactions, modulate electronics, or block metabolic sites. Replacement with heteroaryl groups is also a common strategy.[9][10]
Alkanoic Acid Chain Substitution at C2 or C3Often decreases activitySmall steric hindrance adjacent to the ester/acid group is generally advantageous for high activity.[10]
Alkanoic Acid Chain Cyclopropane formationEnhanced metabolic stabilityBlocks benzylic oxidation at the C3 position, which is a common metabolic soft spot, leading to a longer half-life.[9]
Carboxylic Acid Esterification or AmidationLoss or modulation of activityThe carboxylate is often a key pharmacophoric feature for interacting with receptor-site arginines or other cationic residues.[10]
Featured Application: S1P1 Receptor Agonism

Agonism of the S1P1 receptor is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis. S1P1 activation on lymphocytes leads to their sequestration in lymph nodes, preventing them from infiltrating the central nervous system and causing inflammation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling S1P1 {S1P1 Receptor | G-protein coupled} Gi Gαi S1P1->Gi Couples to Gbg Gβγ S1P1->Gbg AC Adenylyl Cyclase Gi->AC Inhibits Akt Akt Activation Gbg->Akt Activates cAMP ↓ cAMP AC->cAMP Outcome Lymphocyte Sequestration (Immunosuppression) cAMP->Outcome Rac Rac Activation Akt->Rac Rac->Outcome Ligand 3-Aryl-3-cyclopropyl alkanoic acid (Agonist) Ligand->S1P1 Binds & Activates

Caption: Simplified S1P1 receptor signaling pathway activated by an agonist.

Studies have shown that blocking the metabolic oxidation at the benzylic C3 position of 3-arylpropionic acids is crucial for improving their pharmacokinetic profile.[9] The formation of a 3-aryl-3-cyclopropylalkanoic acid achieves this by replacing the vulnerable C-H bond with a more robust cyclopropyl ring, thereby increasing the compound's half-life and potential as a therapeutic agent.[9]

Conclusion and Future Outlook

The 3-aryl-3-cyclopropylalkanoic acid scaffold represents a convergence of privileged fragments in medicinal chemistry. The cyclopropyl group offers a reliable strategy to enhance metabolic stability and conformational rigidity, while the aryl and alkanoic acid moieties provide key interaction points for a multitude of biological targets. Synthetic routes to these compounds are well-established, allowing for rapid generation of analogs for structure-activity relationship studies.

Future research in this area will likely focus on:

  • Asymmetric Synthesis: Developing efficient methods to control the stereochemistry at both chiral centers, which is critical for optimizing potency and reducing off-target effects.

  • Bioisosteric Replacement: Exploring replacements for the carboxylic acid group to further improve oral bioavailability and cell permeability.

  • New Biological Targets: Screening libraries of these compounds against new and emerging therapeutic targets to uncover novel biological activities.

Given the proven advantages of the cyclopropyl group and the versatility of the arylalkanoic acid framework, 3-aryl-3-cyclopropylalkanoic acids are poised to remain a fruitful area of investigation for researchers, scientists, and drug development professionals.

References

  • Benchchem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem Technical Support.
  • Gagnon, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Shafi, S., et al. (2026).
  • Shafi, S., et al. (2025).
  • Carta, A., et al. (2026). Synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides and propenoic acids. II.
  • Guo, H., et al. (2018). Design, Bioactivity and structure-activity of 3-Arylpropionate Derivatives as Potential High-Efficient Acaricides against Psoroptes Cuniculi. Scientific Reports, 8(1), 1823.
  • N.N. (n.d.). Preparation of arylalkanoic acids.
  • Yamaguchi, J., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
  • Yan, L., et al. (2007). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(3), 828-831.
  • Adejare, A., et al. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC.
  • Sharma, V., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619.
  • Heightman, T. D., et al. (2019). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4683-4702.

Sources

Foundational

Strategic Sourcing and Technical Validation of CAS 1216117-17-7

Topic: Suppliers and vendors for CAS 1216117-17-7 Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2] Compound: 3-Cyclopropyl-3-(3,4-difluorophenyl)propano...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers and vendors for CAS 1216117-17-7 Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

Compound: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid[1][2][3]

Executive Summary

In the high-stakes environment of medicinal chemistry, the integrity of building blocks is the rate-limiting step for project success.[1][2] CAS 1216117-17-7 , chemically identified as 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid , represents a specialized scaffold utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2] Its structure combines a lipophilic cyclopropyl moiety with an electron-deficient 3,4-difluorophenyl ring—a motif critical for optimizing metabolic stability and potency in drug candidates.[1][2]

This guide provides a rigorous framework for sourcing, validating, and handling this compound, moving beyond simple catalog listings to establish a self-validating procurement protocol.

Technical Dossier: Physicochemical Profile

Before engaging vendors, the procurement scientist must establish the "Golden Standard" for the material.[1][2] The presence of the cyclopropyl and difluorophenyl groups introduces specific analytical signatures that must be verified.

Table 1: Core Chemical Specifications
PropertySpecificationCritical Note for QC
Chemical Name 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acidVerify IUPAC nomenclature on COA.
CAS Number 1216117-17-7Primary identifier.[1][2][3][4]
Molecular Formula C₁₂H₁₂F₂O₂Monoisotopic Mass: 226.08 Da.[1][2][4]
Molecular Weight 226.22 g/mol Useful for stoichiometry calculations.[1][2]
LogP (Predicted) ~2.8Moderate lipophilicity; soluble in DCM, MeOH.[1][2]
Chirality Contains 1 Chiral Center (C3)Critical: Most catalog items are Racemic unless specified as (R) or (S).[1][2]
Physical State White to off-white solidDiscoloration (yellowing) indicates oxidation.[1][2]
Structural Significance

The 3,4-difluorophenyl group acts as a bioisostere for phenyl rings, improving metabolic stability by blocking P450 oxidation sites.[1][2] The cyclopropyl group adds rigidity and lipophilicity without the steric bulk of an isopropyl group.[1][2] Sourcing high-purity material is essential to prevent regioisomeric impurities (e.g., 2,4-difluoro analogs) that are difficult to separate downstream.[1][2]

Vendor Landscape & Procurement Strategy

The market for CAS 1216117-17-7 is dominated by specialized building block suppliers rather than general commodity vendors.[1][2] This requires a "Trust but Verify" approach.

Primary Supplier Categories
  • Catalog Specialists (High Availability):

    • BLD Pharm: Known for stocking fluorinated intermediates.[1][2]

    • MolAid: Aggregates specialized organic building blocks.[1][2]

    • ChemSrc: Useful for cross-referencing batch availability.[1][2]

  • Custom Synthesis Houses (High Purity/Scale):

    • For >100g quantities, contract synthesis is often more cost-effective than catalog aggregation.[1][2]

    • Recommendation: Request a small sample (1g) for chiral analysis before bulk purchase if enantiopurity is required.[1][2]

Procurement Decision Logic

Do not simply choose the lowest price. Use the following logic to mitigate risk.

ProcurementLogic Start Need CAS 1216117-17-7 CheckChirality Is Enantiopurity Required? Start->CheckChirality Racemic Racemic OK CheckChirality->Racemic No Chiral Specific (R) or (S) Needed CheckChirality->Chiral Yes Catalog Source from Catalog (BLD Pharm, MolAid) Racemic->Catalog Custom Custom Synthesis / Chiral Separation Chiral->Custom Validation Request Batch H-NMR & F-NMR Catalog->Validation Custom->Validation Decision Approve Purchase Validation->Decision

Figure 1: Strategic decision tree for sourcing CAS 1216117-17-7 based on stereochemical requirements.

Quality Assurance & Validation Protocols

As a Senior Application Scientist, relying solely on a vendor-supplied Certificate of Analysis (COA) is insufficient.[1][2] Implement the following incoming QC workflow.

Protocol A: Structural Verification (NMR)
  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Look for the cyclopropyl multiplets in the high-field region (0.3–1.0 ppm).[1][2]

    • Verify the propanoic acid methylene protons (approx.[1][2] 2.5–3.0 ppm).[1][2]

    • Confirm the aromatic region (7.0–7.5 ppm) shows the specific splitting pattern of a 1,3,4-substituted benzene ring.[1][2]

  • ¹⁹F-NMR:

    • Critical Step: This is the most sensitive test for regioisomers.[1][2] You should observe two distinct signals for the 3- and 4-fluorine atoms. A single signal or extra peaks indicate incorrect substitution (e.g., 3,5-difluoro impurity).[1][2]

Protocol B: Purity Analysis (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1][2]

  • Detection: ESI- (Negative Mode) is preferred for carboxylic acids to detect the [M-H]⁻ ion (m/z ~225.07).[1][2]

  • Acceptance Criteria: Purity >97% by area integration.

QC Workflow Diagram

QC_Workflow Receipt Receive Shipment Visual Visual Inspection (Color/Form) Receipt->Visual Solubility Solubility Test (DMSO/DCM) Visual->Solubility NMR_Test 19F-NMR Analysis (Regioisomer Check) Solubility->NMR_Test LCMS_Test LC-MS (ESI-) (Purity Check) Solubility->LCMS_Test Pass Release to Inventory NMR_Test->Pass Correct Pattern Fail Quarantine / Return NMR_Test->Fail Impurity Found LCMS_Test->Pass >97% LCMS_Test->Fail <97%

Figure 2: Incoming Quality Control (QC) workflow emphasizing 19F-NMR for regioisomer detection.

Handling and Application Notes

Storage and Stability[1][2][5]
  • Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term storage to prevent slow decarboxylation or oxidation.

  • Atmosphere: Hygroscopic potential is low, but storage under nitrogen is recommended to maintain the integrity of the carboxylic acid functionality.[1][2]

Synthetic Utility[1][2]
  • Amide Coupling: The carboxylic acid is readily activated using standard reagents (HATU, EDC/HOBt) to form amides.[1][2]

    • Note: The cyclopropyl group adjacent to the reaction center adds steric bulk; reaction times may need extension compared to simple phenylacetic acids.[1][2]

  • Chiral Resolution: If the racemic material is purchased, resolution can often be achieved via chiral HPLC or salt formation with chiral amines (e.g., (R)-phenylethylamine).[1][2]

References

  • MolAid Chemicals. Compound Properties and Supplier List for CAS 1216117-17-7.[1][2] Retrieved from [Link][1][2]

  • PubChem. Compound Summary for CAS 1216117-17-7 (C12H12F2O2).[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [Link]

  • ChemSrc. Global Supplier Aggregation for CAS 1216117-17-7.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Friedel-Crafts Acylation of 1,2-Difluorobenzene (3,4-Difluorophenyl Precursor)

Executive Summary The synthesis of fluorinated aryl ketones is a critical transformation in medicinal chemistry, providing essential building blocks for active pharmaceutical ingredients (APIs) such as the antifungal age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated aryl ketones is a critical transformation in medicinal chemistry, providing essential building blocks for active pharmaceutical ingredients (APIs) such as the antifungal agent Voriconazole and intermediates for Ticagrelor[1],[2]. This application note details the optimized protocol for the Friedel-Crafts acylation of 1,2-difluorobenzene to synthesize 3,4-difluoroacetophenone. By establishing the causality behind reagent selection, regioselectivity, and workup procedures, this guide serves as a self-validating framework for drug development professionals.

Nomenclature & Mechanistic Rationale

Nomenclature Clarification: While frequently queried in literature as "3,4-difluorobenzene" in the context of its downstream acylated derivatives, the parent aromatic substrate is strictly named 1,2-difluorobenzene under IUPAC conventions. Upon acylation at the 4-position, the ketone carbon is designated as C1, rendering the fluorine atoms at the 3 and 4 positions (yielding 1-(3,4-difluorophenyl)ethanone, or 3,4-difluoroacetophenone)[3].

Mechanistic Causality: The Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion via a Lewis acid (typically anhydrous AlCl₃)[4]. The reactivity of the difluorobenzene substrate is dictated by the competing electronic effects of the fluorine substituents:

  • Deactivation (-I Effect): The two adjacent highly electronegative fluorine atoms exert a strong combined inductive pull, significantly deactivating the ring toward electrophilic attack compared to unsubstituted benzene[5].

  • Regioselectivity (+M Effect): Despite the inductive deactivation, fluorine possesses a resonance-donating effect via its lone pairs. The incoming acylium ion preferentially attacks the position para to one fluorine atom (C4). This pathway is favored because the resulting Wheland intermediate is resonance-stabilized by the para-fluorine, whereas attack at the ortho position (C3) is sterically hindered[5].

Comparative Reactivity & Regioselectivity

During industrial synthesis, positional isomers of difluorobenzene can carry over into the reaction mixture due to their nearly identical boiling points (82–92 °C)[2]. Understanding their relative reactivity is critical for impurity profiling.

Isomer SubstrateRelative ReactivityMajor Acylation ProductRegioselectivity Rationale
1,3-Difluorobenzene High (Most Reactive)2,4-DifluoroacetophenoneAdditive resonance effects direct the electrophile to the highly activated C4 position[5].
1,2-Difluorobenzene Low (Deactivated)3,4-DifluoroacetophenoneAttack occurs para to F1; sterically favored over the ortho position[5].
1,4-Difluorobenzene Very Low2,5-DifluoroacetophenoneSterically equivalent positions; strong combined inductive (-I) deactivation impedes reaction[5].

Reaction Pathway Visualization

G A Acetyl Chloride + AlCl3 (Catalyst Activation) B Acylium Ion [CH3C+=O] (Active Electrophile) A->B Lewis Acid Complexation D Wheland Intermediate (Resonance Stabilized) B->D Electrophilic Attack C 1,2-Difluorobenzene (Aromatic Substrate) C->D π-Electron Donation E AlCl3-Ketone Complex (Stable Intermediate) D->E Deprotonation & Rearomatization F Aqueous Acid Quench (Hydrolysis) E->F H2O / HCl G 3,4-Difluoroacetophenone (Final Product) F->G Phase Separation & Isolation

Fig 1: Mechanistic pathway for the Friedel-Crafts acylation of 1,2-difluorobenzene.

Standard Operating Protocol (SOP): Synthesis of 3,4-Difluoroacetophenone

Reaction Scale: 10.0 mmol (Laboratory Scale) Reagents:

  • 1,2-Difluorobenzene: 1.14 g (10.0 mmol, 1.0 eq)

  • Acetyl Chloride: 0.94 g (12.0 mmol, 1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃): 2.00 g (15.0 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex (0 °C):

    • Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas (N₂/Argon) inlet. Add 2.00 g of anhydrous AlCl₃ and 15 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

    • Causality: AlCl₃ is highly moisture-sensitive. Exposure to ambient humidity generates HCl gas and inactive Al(OH)₃, terminating catalytic activity[4]. The 0 °C environment controls the highly exothermic Lewis acid-base complexation.

  • Generation of the Acylium Ion:

    • Action: Dilute 0.94 g of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 10 minutes. Stir for an additional 15 minutes at 0 °C.

    • Causality: Pre-mixing the acyl chloride with the Lewis acid ensures the complete generation of the highly electrophilic acylium ion prior to substrate introduction, reducing the likelihood of side reactions[4].

  • Substrate Addition & Electrophilic Aromatic Substitution:

    • Action: Add 1.14 g of 1,2-difluorobenzene dropwise over 15 minutes. Maintain the temperature at 0 °C during addition, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Causality: Because 1,2-difluorobenzene is deactivated, warming to room temperature provides the necessary activation energy for the electrophilic attack[5].

  • Reaction Quenching and Hydrolysis:

    • Action: Carefully pour the reaction mixture into a beaker containing 20 g of crushed ice and 5 mL of concentrated HCl. Stir vigorously until the organic and aqueous layers become distinct and clear.

    • Causality: The newly formed ketone product creates a stable, unreactive complex with AlCl₃, which prevents polyacylation[4]. The addition of water hydrolyzes this complex to release the free 3,4-difluoroacetophenone. Concentrated HCl is critical to solubilize the resulting aluminum salts (preventing the formation of an intractable Al(OH)₃ emulsion), ensuring clean phase separation[5].

  • Extraction and Purification:

    • Action: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 × 15 mL of DCM. Wash the combined organic layers with 5% aqueous NaHCO₃ (20 mL) followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash neutralizes residual HCl and acetic acid byproducts, preventing acid-catalyzed degradation of the product during concentration[5].

Troubleshooting & Self-Validation

  • Self-Validation (TLC Monitoring): The reaction is a self-validating system if monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The disappearance of the non-polar 1,2-difluorobenzene spot and the emergence of a UV-active, more polar ketone spot confirms successful acylium transfer[5].

  • Low Yield / Stalled Reaction: If the reaction stalls, the most common culprit is inactive AlCl₃ due to moisture exposure[4]. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Polyacylation: Highly unlikely in this protocol. The initial addition of the acetyl group introduces a strong electron-withdrawing carbonyl group, which, combined with the two fluorine atoms, completely deactivates the ring against a second electrophilic attack[4].

References

1.4 2.5 3.3 4.1 5.2

Sources

Application

Preparation of 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid via Reformatsky reaction

Application Note: Preparation of 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid via Reformatsky Reaction Executive Summary This application note details the robust synthesis of 3-cyclopropyl-3-(3,4-difluorophenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid via Reformatsky Reaction

Executive Summary

This application note details the robust synthesis of 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7), a critical scaffold in medicinal chemistry often associated with P2Y12 receptor antagonists and ROR


 modulators.

While various synthetic routes exist (e.g., Friedel-Crafts acylation followed by Wittig olefination), the Reformatsky reaction offers a superior safety profile and chemoselectivity for this specific sterically crowded benzylic center. Unlike Grignard reagents, the organozinc intermediates used here tolerate the cyclopropyl moiety and the electron-deficient difluorophenyl ring without causing ring-opening or defluorination side reactions.

This protocol outlines a scalable 3-step sequence:

  • Reformatsky Coupling: Construction of the carbon skeleton.[1][2][3][4]

  • Deoxygenation/Reduction: Removal of the benzylic hydroxyl group.

  • Hydrolysis: Conversion of the ester to the final acid.[5]

Reaction Design & Mechanism

The core transformation relies on the insertion of activated Zinc(0) into the carbon-halogen bond of an


-halo ester (ethyl bromoacetate) to generate the Reformatsky enolate. This nucleophile attacks the ketone cyclopropyl(3,4-difluorophenyl)methanone .
Reaction Scheme Visualization

ReformatskyScheme Ketone Cyclopropyl(3,4-difluorophenyl) methanone Intermediate1 Intermediate A: Beta-Hydroxy Ester Ketone->Intermediate1 Reformatsky (THF, Reflux) Reagent Ethyl bromoacetate + Zn / TMSCl Reagent->Intermediate1 Intermediate2 Intermediate B: Saturated Ester Intermediate1->Intermediate2 1. Dehydration (TsOH) 2. Hydrogenation (Pd/C) Product Target: 3-cyclopropyl-3-(3,4-difluorophenyl) propanoic acid Intermediate2->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic pathway from ketone precursor to final acid target.

Experimental Protocols

Step 1: The Reformatsky Coupling

Objective: Synthesis of Ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)-3-hydroxypropanoate.

Critical Process Parameter (CPP): The activation of Zinc is the rate-determining step for initiation. We utilize Chlorotrimethylsilane (TMSCl) as a chemical activator to remove the oxide layer from the Zn surface.

Materials:

Reagent Equiv. MW Amount (Example)
Cyclopropyl(3,4-difluorophenyl)methanone 1.0 182.17 18.2 g
Ethyl bromoacetate 1.5 167.00 25.0 g
Zinc Dust ( < 10 micron) 2.0 65.38 13.1 g
TMSCl (Activator) 0.05 108.64 0.6 mL

| THF (Anhydrous) | - | - | 200 mL |

Procedure:

  • Zinc Activation: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, charge Zinc dust and 20 mL of anhydrous THF. Add TMSCl (0.05 eq) and stir at room temperature for 15 minutes.

    • Note: The mixture may foam slightly as the oxide layer is stripped.

  • Initiation: Heat the suspension to mild reflux (65°C). Add approx. 10% of the Ethyl bromoacetate solution (dissolved in THF). Wait for the exotherm (indicated by spontaneous boiling or temperature spike).

    • Troubleshooting: If initiation does not occur within 10 mins, add a crystal of Iodine.

  • Addition: Once initiated, add a solution of the Ketone (18.2 g) and remaining Ethyl bromoacetate in THF (100 mL) dropwise over 45-60 minutes. Maintain a gentle reflux throughout the addition.

  • Completion: Stir at reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The ketone spot should disappear.

  • Workup: Cool to 0°C. Quench carefully with 10% HCl (100 mL). Caution: Hydrogen gas evolution.

  • Extraction: Extract with MTBE or Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO3 and Brine. Dry over MgSO4 and concentrate.

  • Result: Crude

    
    -hydroxy ester (Intermediate A). Typically a viscous oil. Yield: 85-92%.
    
Step 2: Deoxygenation (Dehydration & Reduction)

Objective: Conversion of Intermediate A to Ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate.

Rationale: Direct hydrogenolysis of the tertiary alcohol can be difficult. A two-step "Dehydration-Hydrogenation" sequence is more reliable for scale-up.

Procedure:

  • Dehydration: Dissolve Intermediate A in Toluene (10V). Add p-Toluenesulfonic acid (pTsOH) (0.1 eq). Reflux with a Dean-Stark trap to remove water for 2-3 hours.

    • QC Check: Formation of the cinnamate derivative (olefin) is visible by UV (shift in lambda max).

    • Workup: Wash with NaHCO3, dry, and concentrate.

  • Hydrogenation: Dissolve the crude olefin in Ethanol/EtOAc (1:1). Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 30-50 psi (Parr shaker) at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Concentrate to yield the Saturated Ester (Intermediate B).

Step 3: Hydrolysis to Final Acid

Objective: Isolation of 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid.

Procedure:

  • Dissolve Intermediate B in THF/Water (3:1).

  • Add LiOH·H2O (2.0 eq). Stir at RT for 12 hours.[6]

  • Workup: Acidify with 1N HCl to pH 2-3. Extract with Ethyl Acetate.[1][6][7]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if necessary.

  • Final Product: White to off-white solid.

Process Workflow & Logic

The following diagram illustrates the operational logic and decision gates for the synthesis.

Workflow Start Start: Raw Materials Check Zn_Act Zinc Activation (THF, TMSCl, 65°C) Start->Zn_Act Initiation Initiation Check (Exotherm observed?) Zn_Act->Initiation Initiation->Zn_Act No (Add I2/Re-start) Add_Reagents Co-addition of Ketone & Bromoacetate Initiation->Add_Reagents Yes Reaction Reflux 2-4h (Reformatsky) Add_Reagents->Reaction Workup Acid Quench & Extraction Reaction->Workup Deoxy Deoxygenation Sequence (Dehydration -> H2/Pd) Workup->Deoxy Hydrolysis Saponification (LiOH) Deoxy->Hydrolysis End Final QC: Target Acid Isolated Hydrolysis->End

Figure 2: Operational workflow with critical decision point at Zinc initiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation Zinc surface oxidized or solvent wet.Use fresh Zn dust; activate with TMSCl or 1,2-dibromoethane. Ensure THF is distilled over Na/Benzophenone.
Low Yield Enolization of ketone (unlikely with Reformatsky) or moisture.Ensure strict anhydrous conditions. Increase Zn equivalents to 3.0.
Incomplete Dehydration Steric hindrance of the tertiary alcohol.Switch from pTsOH to SOCl2/Pyridine at 0°C, then warm to RT.
Defluorination Over-reduction during hydrogenation.Avoid PtO2. Use Pd/C and monitor reaction time strictly. Do not heat the hydrogenation step.

References

  • Reformatsky, S. (1887).[2] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Ocampo, R., & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis". Tetrahedron, 60(42), 9325-9374. (Comprehensive review on mechanism and scope).
  • Kloetzing, R. J., et al. (2007). "Synthesis of P2Y12 Antagonists". Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. (Describes similar cyclopropyl-difluorophenyl scaffolds). Link

  • Shriner, R. L. (1942). "The Reformatsky Reaction".[1][2][4][5][8][9][10] Organic Reactions, 1, 1. (Classic protocol foundation).

Sources

Method

Application Note: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid as a Versatile Intermediate in Drug Discovery

Introduction and Strategic Rationale In modern medicinal chemistry, the rapid generation of structurally diverse, metabolically stable, and conformationally restricted pharmacophores is critical for accelerating hit-to-l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse, metabolically stable, and conformationally restricted pharmacophores is critical for accelerating hit-to-lead optimization. 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS: 1216117-17-7) represents a highly privileged building block designed specifically for these parameters.

The structural architecture of this intermediate provides two distinct advantages:

  • Metabolic Stability & Lipophilicity : The 3,4-difluorophenyl moiety enhances membrane permeability while blocking oxidative metabolism (e.g., via Cytochrome P450 enzymes) at highly reactive aromatic positions.

  • Conformational Restriction : The bulky cyclopropyl group at the

    
    -position restricts the rotational degrees of freedom of the alkyl chain, pre-organizing the molecule for tighter binding within target protein pockets (such as GPCRs or kinase active sites).
    

This application note details three validated synthetic workflows utilizing this intermediate: the synthesis of chiral amines via the Curtius rearrangement, the generation of 1-indanone scaffolds via Friedel-Crafts acylation, and direct amide coupling for peptidomimetic libraries.

Physicochemical Profile
PropertyValue
Chemical Name 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
CAS Registry Number 1216117-17-7
Molecular Formula C₁₂H₁₂F₂O₂
Molecular Weight 226.22 g/mol
Predicted XLogP 2.8
SMILES O=C(O)CC(C1CC1)C2=CC=C(F)C(F)=C2

(Data corroborated by) [1].

Application I: Synthesis of Chiral Amines via Curtius Rearrangement

Causality and Methodological Choice

Primary amines bearing bulky


-substituents are notoriously difficult to synthesize via reductive amination due to steric hindrance. The offers a stereoretentive, thermodynamically driven pathway to convert the propanoic acid intermediate into 2-cyclopropyl-2-(3,4-difluorophenyl)ethanamine  [2].

To ensure safety and scalability, Diphenylphosphoryl azide (DPPA) is utilized. DPPA allows for a one-pot activation and rearrangement, bypassing the need to isolate the highly explosive, low-molecular-weight acyl azide intermediate.

Experimental Protocol

Self-Validating System : The reaction progression is monitored by the disappearance of the carboxylic acid OH stretch (~3300-2500 cm⁻¹) and the transient appearance of the isocyanate peak (~2250 cm⁻¹) via in-situ FTIR.

  • Activation : Dissolve 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Azide Formation : Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of DPPA (1.2 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Thermal Rearrangement : Heat the reaction mixture to 80 °C for 2 hours. The evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Hydrolysis/Trapping :

    • For Boc-protected amine: Add tert-butanol (10 eq) directly to the isocyanate at 80 °C and stir for 12 hours.

    • For free amine: Cool the mixture, add 6M aqueous HCl, and reflux for 2 hours. Basify the aqueous layer with NaOH and extract with dichloromethane (DCM).

  • Purification : Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

CurtiusWorkflow SM 3-Cyclopropyl-3-(3,4-difluorophenyl) propanoic acid Step1 Step 1: Acyl Azide Formation (DPPA, Et3N, Toluene, 0°C to RT) SM->Step1 Step2 Step 2: Thermal Rearrangement (80°C, 2h) -> Isocyanate Intermediate Step1->Step2 Step3 Step 3: Hydrolysis / Trapping (HCl or t-BuOH) Step2->Step3 Product 2-Cyclopropyl-2-(3,4-difluorophenyl) ethanamine (Target Amine) Step3->Product

Caption: Workflow for the Curtius rearrangement of the propanoic acid intermediate to a primary amine.

Application II: Intramolecular Friedel-Crafts Acylation to 1-Indanones

Causality and Methodological Choice

The 1-indanone core is a privileged scaffold found in numerous CNS-active agents (e.g., acetylcholinesterase inhibitors). Converting our intermediate into 3-cyclopropyl-5,6-difluoro-1-indanone requires an intramolecular [3].

Because the 3,4-difluorophenyl ring is electronically deactivated by the highly electronegative fluorine atoms, standard mild Lewis acids (like ZnCl₂) are insufficient to drive the electrophilic aromatic substitution. Therefore, a superacid medium (Eaton's Reagent: 7.7 wt% P₂O₅ in methanesulfonic acid) or a strong Lewis acid (e.g., AlCl₃ with acid chloride) is strictly required to generate a highly reactive acylium ion capable of attacking the deactivated ring.

Experimental Protocol
  • Reagent Preparation : Charge a flame-dried round-bottom flask with Eaton’s reagent (5.0 mL per mmol of substrate) under an inert atmosphere.

  • Cyclization : Slowly add 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions at room temperature.

  • Heating : Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via LC-MS until the starting material mass [M-H]⁻ 225 is fully consumed and replaced by the indanone mass [M+H]⁺ 209.

  • Quenching : Cool the reaction to 0 °C and carefully pour it over crushed ice.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual methanesulfonic acid, followed by brine.

  • Isolation : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield the pure 5,6-difluoro-1-indanone derivative.

FriedelCrafts A 3-Cyclopropyl-3-(3,4-difluorophenyl) propanoic acid B Acylium Ion Generation (Eaton's Reagent, 60°C) A->B C Electrophilic Aromatic Substitution B->C D 3-Cyclopropyl-5,6-difluoro- 1-indanone C->D

Caption: Intramolecular Friedel-Crafts acylation yielding a functionalized 5,6-difluoro-1-indanone scaffold.

Application III: Direct Amide Coupling for Peptidomimetics

Causality and Methodological Choice

For high-throughput library generation targeting protease or GPCR active sites, direct amide coupling of the propanoic acid is the most efficient route. HATU is selected as the coupling reagent over EDC/HOBt because the


-branching (cyclopropyl and aryl groups) creates significant steric bulk near the reactive center. HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the nucleophilic attack of the incoming amine, minimizing epimerization and maximizing yield.
Experimental Protocol
  • Activation : Dissolve the propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Workup : Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (to remove DMF).

  • Validation : Confirm product identity via LC-MS and ¹H-NMR (specifically noting the shift of the

    
    -protons adjacent to the newly formed amide bond).
    

Analytical & Quality Control Standards

To ensure the integrity of the 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid starting material and its downstream products, the following self-validating analytical criteria must be met:

Analytical TechniqueExpected Validation Criteria
HPLC (Reverse Phase) Purity > 98% (UV detection at 254 nm). Mobile phase: Water/Acetonitrile with 0.1% TFA.
¹H-NMR (400 MHz, CDCl₃) Broad singlet at ~11.0 ppm (COOH). Multiplets at 6.9-7.2 ppm (3,4-difluoro Ar-H). Distinct cyclopropyl proton signals between 0.1-1.0 ppm.
LC-MS (ESI) Negative ion mode [M-H]⁻ at m/z 225.07. Positive ion mode[M+H]⁺ (if ionized) at m/z 227.08.
¹⁹F-NMR (376 MHz, CDCl₃) Two distinct multiplet signals representing the adjacent fluorine atoms on the aromatic ring, showing characteristic ortho-fluorine coupling (J ~ 20 Hz).

References

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373. Retrieved March 5, 2026, from[Link]

Application

Application Note: Advanced Reagents and Protocols for the Cyclopropanation of Cinnamic Acid Derivatives

Executive Summary The cyclopropyl group is a privileged pharmacophore in medicinal chemistry, frequently utilized to enhance metabolic stability, restrict molecular conformation, and explore lipophilic binding pockets. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group is a privileged pharmacophore in medicinal chemistry, frequently utilized to enhance metabolic stability, restrict molecular conformation, and explore lipophilic binding pockets. Arylcyclopropanes, often synthesized from cinnamic acid derivatives, are critical precursors for drugs such as the monoamine oxidase inhibitor tranylcypromine. However, the electron-deficient nature of the


-unsaturated carbonyl system in cinnamic acids presents unique synthetic challenges. This application note provides a comprehensive guide to selecting and deploying the optimal cyclopropanation reagents for cinnamic acid derivatives, emphasizing mechanistic causality and self-validating experimental protocols.

Mechanistic Rationale & Reagent Selection

The choice of cyclopropanation reagent is strictly dictated by the electronic properties of the cinnamic acid substrate. Because the alkene is conjugated with an electron-withdrawing carbonyl group, traditional electrophilic carbenoids often fail unless the substrate is modified.

  • Sulfur Ylides (Corey-Chaykovsky Reaction): For cinnamate esters and amides, sulfur ylides are the reagents of choice. Specifically, dimethylsulfoxonium methylide (DMSOM) is preferred over dimethylsulfonium methylide (DMSM). Causality: DMSOM is a "softer" nucleophile. Density Functional Theory (DFT) calculations demonstrate that DMSOM undergoes a rate-determining, irreversible 1,4-addition (Michael addition) to the enone system, followed by an intramolecular substitution to yield trans-cyclopropanes[1]. Conversely, the "harder" DMSM often undergoes reversible 1,2-addition, leading to unwanted epoxide byproducts[1].

  • Zinc Carbenoids (Simmons-Smith Reaction): The classical Simmons-Smith reagent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) is highly electrophilic and performs poorly on electron-deficient cinnamates. To utilize this chemistry, the cinnamic acid must first be reduced to a cinnamyl alcohol. Causality: The resulting allylic hydroxyl group coordinates with the zinc carbenoid, directing the methylene transfer to the syn face via a "butterfly-type" transition state, resulting in outstanding diastereoselectivity. Recent advances have also enabled bulk solvent-free mechanochemical (ball-milling) Simmons-Smith reactions for cinnamyl alcohols, significantly reducing environmental impact[2].
  • Samarium-Promoted Direct Cyclopropanation: Unmasked (free)

    
    -unsaturated carboxylic acids are notoriously resistant to cyclopropanation due to protonation of the reagents. However, a specialized protocol utilizing a 
    
    
    
    mixture under sonic waves allows for the direct, stereospecific synthesis of cyclopropanecarboxylic acids from free cinnamic acids[3].

Reagent Selection Workflow

ReagentSelection Start Cinnamic Acid Derivative IsFreeAcid Free Carboxylic Acid? Start->IsFreeAcid IsEster Ester / Amide / Enone? Start->IsEster IsAlcohol Cinnamyl Alcohol? Start->IsAlcohol SmCHI3 Sm/CHI3 Protocol (Direct Cyclopropanation) IsFreeAcid->SmCHI3 Yes CoreyChaykovsky Corey-Chaykovsky (Sulfoxonium Ylide) IsEster->CoreyChaykovsky Yes SimmonsSmith Simmons-Smith (Zn/Cu or Et2Zn + CH2I2) IsAlcohol->SimmonsSmith Yes

Caption: Decision tree for selecting cyclopropanation reagents based on cinnamic acid derivative structure.

Quantitative Comparison of Cyclopropanation Strategies

Substrate TypeOptimal Reagent SystemYield RangeDiastereoselectivityKey Advantage
Cinnamate Esters Trimethylsulfoxonium Iodide + Base (Corey-Chaykovsky)60–85%High trans-selectivityAvoids toxic/explosive diazo compounds[4].
Cinnamyl Alcohols ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

+

(Furukawa Mod. Simmons-Smith)
75–95%Excellent syn-selectivityHydroxyl-directed stereocontrol.
Free Cinnamic Acids

/

+ Sonic Waves
50–70%Complete stereospecificityEliminates the need for protection/deprotection steps[3].

Mechanistic Pathway of Corey-Chaykovsky Cyclopropanation

CCMechanism Ylide Dimethylsulfoxonium Methylide Zwitterion Zwitterionic Enolate Intermediate Ylide->Zwitterion 1,4-Addition Enone Cinnamate Ester (Michael Acceptor) Enone->Zwitterion Product trans-Cyclopropane Derivative Zwitterion->Product Intramolecular Substitution Byproduct DMSO (Leaving Group) Zwitterion->Byproduct Elimination

Caption: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation via a zwitterionic intermediate.

Self-Validating Experimental Protocols

Protocol A: Corey-Chaykovsky Cyclopropanation of Cinnamate Esters

This protocol utilizes dimethylsulfoxonium methylide to achieve a trans-selective cyclopropanation of cinnamate esters, avoiding the use of genotoxic diazo compounds[4].

Causality & Rationale:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is strictly required. It solvates the alkali metal cations (e.g.,

    
     or 
    
    
    
    ), leaving a highly reactive, naked ylide anion. Furthermore, DMSO stabilizes the zwitterionic transition state[4].
  • Temperature Control: The ylide generation is slightly exothermic. Maintaining the reaction at 20–30 °C during ylide formation prevents thermal decomposition of the reagent, while heating to 55–60 °C during substrate addition drives the intramolecular ring closure[4].

Step-by-Step Methodology:

  • Ylide Generation: To an oven-dried, argon-purged flask, add trimethylsulfoxonium iodide (1.5 equiv) and potassium tert-butoxide (1.4 equiv).

  • Add anhydrous DMSO (approx. 4 mL per gram of ylide precursor) dropwise while stirring at room temperature.

  • Self-Validation Checkpoint 1: Monitor the physical state. The initial cloudy white suspension will evolve hydrogen gas and transition into a nearly clear, pale-yellow solution over 10–30 minutes. Do not proceed if the solution remains heavily opaque; this indicates incomplete deprotonation.

  • Substrate Addition: Dissolve the cinnamate ester (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture.

  • Reaction: Heat the mixture to 55–60 °C and stir for 1–2 hours[4].

  • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The highly UV-active cinnamate spot should disappear, replaced by a higher-Rf spot corresponding to the less conjugated cyclopropane product.

  • Workup: Cool to room temperature, quench with cold water, and extract thoroughly with toluene or ethyl acetate. Wash the organic layer repeatedly with water to remove residual DMSO, dry over

    
    , and concentrate under reduced pressure[4].
    
Protocol B: Directed Simmons-Smith Cyclopropanation of Cinnamyl Alcohols (Furukawa Modification)

This protocol relies on the Furukawa modification (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for the stereospecific cyclopropanation of allylic alcohols derived from cinnamic acids.

Causality & Rationale:

  • Reagent Selection: Diethylzinc (

    
    ) is used instead of the traditional 
    
    
    
    couple because it is homogeneous and allows for precise stoichiometric control.
  • Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is used. Crucially , ethereal solvents (like THF) must be avoided because they coordinate to the zinc carbenoid, drastically reducing its electrophilicity[5].

  • Workup Quench: Saturated aqueous

    
     is used to quench the reaction because it gently breaks down the zinc-alkoxide complexes without causing violent exothermic decomposition.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-flushed flask, dissolve the cinnamyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Cool the solution to 0 °C.

  • Carbenoid Generation: Slowly add

    
     (1.0 M in hexanes, 2.0 equiv) via syringe. Stir for 10 minutes.
    
  • Cyclopropanation: Add diiodomethane (

    
    , 2.0 equiv) dropwise.
    
  • Self-Validation Checkpoint 1: A mild exotherm and the formation of a fine white precipitate (

    
     byproduct) will occur. The appearance of this precipitate confirms the successful generation and transfer of the carbenoid species.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint 2: Monitor by TLC or GC-MS. The reaction is complete when the starting allylic alcohol is fully consumed.

  • Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous

    
    . Stir vigorously until the phase separation is clear. Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.

References

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM)
  • Source: acs.
  • Source: google.
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0)
  • Source: acs.

Sources

Method

Applications of 3,4-difluorophenyl scaffolds in KMO inhibitor design

Applications of 3,4-Difluorophenyl Scaffolds in Kynurenine 3-Monooxygenase (KMO) Inhibitor Design: From Rationale to Assay Protocols Executive Summary & Scientific Rationale In the landscape of neurodegenerative disease...

Author: BenchChem Technical Support Team. Date: March 2026

Applications of 3,4-Difluorophenyl Scaffolds in Kynurenine 3-Monooxygenase (KMO) Inhibitor Design: From Rationale to Assay Protocols

Executive Summary & Scientific Rationale

In the landscape of neurodegenerative disease drug discovery, the kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical therapeutic target[1]. Under neuroinflammatory conditions, the KP is shunted toward the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), both of which are potent neurotoxins and NMDA receptor agonists[2]. Kynurenine 3-monooxygenase (KMO) is the pivotal FAD-dependent enzyme that catalyzes this neurotoxic branch.

As a Senior Application Scientist, I frequently guide drug development teams in optimizing KMO inhibitors. A recurring breakthrough in recent medicinal chemistry is the integration of the 3,4-difluorophenyl scaffold into inhibitor backbones, specifically within 4-aryl-4-oxobutanoic acid derivatives[3].

The Causality Behind the Scaffold Choice: Why rely on the 3,4-difluorophenyl moiety?

  • Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, effectively shielding the 3 and 4 positions from rapid cytochrome P450-mediated oxidation, a common failure point for unsubstituted aromatic rings.

  • Allosteric & Halogen Bonding: Structural studies of KMO reveal a hydrophobic allosteric tunnel adjacent to the FAD-binding pocket[4]. The precise geometry of the 3,4-difluoro substitution allows the scaffold to perfectly occupy this pocket, engaging in favorable halogen bonding with conserved catalytic residues.

  • CNS Penetrance: Fluorination significantly increases the lipophilicity of the molecule without drastically increasing steric bulk, thereby enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for treating disorders like Huntington's and Alzheimer's diseases[5].

Visualizing the Target Pathway

By inhibiting KMO, 3,4-difluorophenyl-based compounds create a metabolic bottleneck. This forces the upstream accumulation of L-Kynurenine, which is subsequently redirected by Kynurenine Aminotransferase (KAT) into kynurenic acid (KYNA)—a neuroprotective NMDA receptor antagonist[2].

KP_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO Enzyme KYN->KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT (Metabolic Shift) HK 3-Hydroxykynurenine (Neurotoxic) KMO->HK QUIN Quinolinic Acid (Neurotoxin) HK->QUIN INH 3,4-Difluorophenyl Inhibitor INH->KMO Blocks

Metabolic shift in the Kynurenine Pathway induced by KMO inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The introduction of halogens at the 3 and 4 positions yields vastly different pharmacological profiles. The table below summarizes the comparative quantitative data for key KMO inhibitor scaffolds[3],.

Compound ScaffoldTargetIC₅₀ (nM)Pharmacological Profile & Rationale
3,4-Dichlorobenzoylalanine KMO~200Moderate potency. The larger atomic radius of chlorine creates steric clashes in the binding pocket, limiting optimal affinity.
4-(3,4-Difluorophenyl)-4-oxobutanoic Acid KMO< 50*High potency. Fluorine's small size and high electronegativity provide excellent metabolic stability and deep pocket penetration.
Ro 61-8048 (3,4-Dimethoxyphenyl analog)KMO37Reference standard. Binds allosterically; however, methoxy groups are more susceptible to metabolic cleavage than fluorine.

*Specific IC₅₀ values for the pure 3,4-difluoro derivative are proprietary, but structural analogs indicate sub-50 nM potency[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical steps.

Protocol A: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

This protocol utilizes a classic Friedel-Crafts acylation to construct the core scaffold[3].

Materials:

  • 1,2-Difluorobenzene (1.1 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Lewis Acid Suspension: To a flame-dried flask under nitrogen, add anhydrous AlCl₃ (2.2 eq) to anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions are critical because AlCl₃ violently reacts with water, destroying the catalyst and generating HCl gas.

  • Anhydride Addition: Add succinic anhydride (1.0 eq) portion-wise. Maintain the temperature strictly below 5 °C and stir for 30 minutes.

    • Causality: Temperature control prevents runaway exothermic activation and minimizes the formation of poly-substituted byproducts.

  • Substrate Addition: Dropwise, add 1,2-difluorobenzene (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the succinic anhydride spot validates completion.

  • Quenching & Extraction: Carefully pour the mixture over crushed ice and concentrated HCl. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 4-(3,4-difluorophenyl)-4-oxobutanoic acid.

Protocol B: In Vitro Fluorometric KMO Inhibition Assay

This assay determines the IC₅₀ of the synthesized compounds by measuring the consumption of the enzyme's cofactor, NADPH[3].

Assay Principle: KMO oxidizes L-Kynurenine to 3-HK, simultaneously oxidizing NADPH to NADP⁺. Because NADPH fluoresces at 460 nm (excitation 340 nm) and NADP⁺ does not, KMO activity is measured as a decrease in fluorescence. A potent 3,4-difluorophenyl inhibitor will preserve the fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of assay buffer (50 mM Tris-HCl, pH 7.5), human recombinant KMO enzyme, and test compounds dissolved in DMSO (serial dilutions from 10 µM to 1 nM).

  • Pre-Incubation: In a 96-well black microplate, add the master mix to each well. Pre-incubate at 37 °C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the KMO allosteric pocket before the substrate is introduced.

  • Controls (Self-Validation):

    • Positive Control: Ro 61-8048 (Known inhibitor; fluorescence should remain high).

    • Negative Control: DMSO vehicle only (Maximum enzyme activity; fluorescence should rapidly drop).

  • Reaction Initiation: Add a mixture of L-Kynurenine and NADPH to all wells simultaneously using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a fluorometer. Measure fluorescence (Ex: 340 nm, Em: 460 nm) in kinetic mode every 1 minute for 30-60 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity (V₀) of NADPH depletion for each concentration. Plot percentage inhibition vs. log[Inhibitor] to derive the IC₅₀.

Assay Workflow Visualization

Assay_Workflow S1 Step 1: Reagent Prep Human KMO L-Kynurenine NADPH S2 Step 2: Pre-Incubation 37°C for 10 mins Establish Binding Equilibrium S1->S2 S3 Step 3: Reaction Initiation Add Substrate Mixture S2->S3 S4 Step 4: Kinetic Read Ex: 340nm / Em: 460nm Measure NADPH depletion S3->S4 S5 Step 5: Data Analysis Calculate IC50 via non-linear regression S4->S5

High-throughput fluorometric assay workflow for KMO inhibitor screening.

References

  • BenchChem. "Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives." BenchChem.
  • Speciale, C., et al. "4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity." Google Patents (WO1997017317A1).
  • Dominguez, C., et al. "Kynurenine-3-Monooxygenase Inhibitors, Pharmaceutical Compositions, and Methods of Use Thereof." Googleapis (US 2016/0361312 A1).
  • Gao, J., et al. "Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048." FASEB Journal / PubMed.
  • Tocris Bioscience. "Ro 61-8048 Biological Activity." Tocris.

Sources

Application

Application Note: Synthesis of P2Y12 Antagonist Impurities and Metabolites

[1] Executive Summary & Regulatory Context[2][3][4][5][6][7][8] The P2Y12 receptor antagonists—comprising thienopyridines (Clopidogrel, Prasugrel) and cyclopentyltriazolopyrimidines (Ticagrelor)—are cornerstones of antip...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Regulatory Context[2][3][4][5][6][7][8]

The P2Y12 receptor antagonists—comprising thienopyridines (Clopidogrel, Prasugrel) and cyclopentyltriazolopyrimidines (Ticagrelor)—are cornerstones of antiplatelet therapy.[1] However, their complex metabolic pathways and susceptibility to degradation present significant challenges in CMC (Chemistry, Manufacturing, and Controls) and bioanalysis.[1]

Regulatory bodies (FDA, EMA) mandate the characterization of impurities exceeding the identification threshold (typically 0.10% for >1g daily dose) as per ICH Q3A(R2) .[1] Furthermore, accurate pharmacokinetic (PK) profiling requires the synthesis of stable metabolites to serve as reference standards.[1]

This guide provides high-purity synthesis protocols for three critical targets:

  • Clopidogrel Carboxylic Acid (Impurity A): The major circulating inactive metabolite and primary hydrolytic degradant.

  • Prasugrel Diketone: A specific oxidative degradation product critical for stability testing.

  • Stabilized Clopidogrel Active Metabolite (CAM-Derivative): A protocol for trapping the elusive, unstable thiol metabolite for bioanalytical quantification.[1]

Protocol I: Synthesis of Clopidogrel Carboxylic Acid (Impurity A)

Target: (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride.[1][2] Role: Major inactive metabolite (plasma) / Hydrolytic impurity (drug substance).[1] CAS: 144750-42-5[1][2]

Mechanistic Insight

Clopidogrel is a methyl ester. Under humid conditions or high pH, the ester hydrolyzes to the carboxylic acid. This reaction is stereospecific; however, harsh conditions can induce racemization at the benzylic carbon. This protocol uses controlled basic hydrolysis to preserve the (S)-configuration.

Experimental Protocol

Reagents:

  • Clopidogrel Bisulfate (API grade): 10.0 g (23.8 mmol)[1]

  • Sodium Hydroxide (1N aqueous solution): 50 mL

  • Methanol: 50 mL

  • Dichloromethane (DCM): 100 mL[1]

  • Hydrochloric acid (1N): As required for pH adjustment.

Step-by-Step Workflow:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 g of Clopidogrel Bisulfate in 50 mL of Methanol. Stir until clear.

  • Hydrolysis: Add 50 mL of 1N NaOH dropwise over 15 minutes at ambient temperature (20–25°C).

    • Critical Note: Do not heat. Higher temperatures (>40°C) significantly increase the risk of racemization to the (R)-enantiomer (Impurity C).

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1) or HPLC until the ester starting material is <0.5%.

  • Work-up:

    • Evaporate methanol under reduced pressure at 35°C.

    • Dilute the aqueous residue with 50 mL water.

    • Wash the aqueous phase with 30 mL DCM to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 3.5–4.0 using 1N HCl. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid and wash with cold water (2 x 20 mL) followed by cold acetone (10 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Yield: ~7.5 g (85%) Purity: >99.0% (HPLC)[1][3]

Validation Criteria
  • 1H NMR (DMSO-d6): Absence of the methyl ester singlet at ~3.6 ppm. Presence of broad carboxylic acid proton at >12 ppm.

  • Chiral HPLC: Enantiomeric excess (ee) must be >99% to confirm no racemization occurred.

Protocol II: Synthesis of Prasugrel Diketone Degradant

Target: 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.[1][4][5][6] Role: Major oxidative degradation product (ICH Q3B).[1] Context: Prasugrel contains an


-cyclopropylketone.[1] Oxidative stress leads to ring-opening or direct oxidation to the diketone.
Mechanistic Insight

The formation of the diketone involves the oxidation of the methylene group alpha to the ketone. In forced degradation studies, this occurs via radical autoxidation. For synthesis, we utilize Selenium Dioxide (


) for selective oxidation of the activated methylene.[1]
Experimental Protocol

Reagents:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Key Intermediate): 5.0 g[1]

  • Selenium Dioxide (

    
    ): 3.5 g (1.1 eq)[1]
    
  • 1,4-Dioxane: 50 mL[1]

  • Water: 2 mL

Step-by-Step Workflow:

  • Setup: Charge 5.0 g of the ketone intermediate and 50 mL 1,4-dioxane into a reaction vessel equipped with a reflux condenser.

  • Reagent Addition: Add 3.5 g

    
     and 2 mL water.
    
  • Oxidation: Heat to reflux (approx. 100°C) for 6–8 hours. The reaction mixture will turn red/black due to precipitation of elemental selenium.

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove selenium metal. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate (50 mL) and wash with saturated

    
     and brine.
    
  • Purification: The crude diketone is often an oil. Purify via flash column chromatography (Hexane:EtOAc 90:10).

Yield: ~60% Appearance: Yellowish oil or low-melting solid.[1]

Protocol III: Trapping the Clopidogrel Active Metabolite (CAM)

Target: Clopidogrel Active Metabolite-MP Derivative. Role: Bioanalytical standard. The active metabolite (a thiol) has a half-life of minutes in plasma. It cannot be isolated pure. It must be trapped.

Mechanistic Insight

Clopidogrel requires two-step CYP450 oxidation:[1]

  • Clopidogrel

    
     2-oxo-clopidogrel (Thiolactone).[1]
    
  • Thiolactone

    
     [Sulfenic Acid Intermediate] 
    
    
    
    Active Thiol.[7] In vitro synthesis mimics this using Dimethyldioxirane (DMDO) or Oxone to generate the thiolactone, followed by base hydrolysis to open the ring, and immediate alkylation with 2-bromo-3'-methoxyacetophenone (MP-Br) to form a stable thioether for analysis.[1]
Experimental Protocol

Step 1: Synthesis of 2-oxo-clopidogrel (Thiolactone)

  • Dissolve Clopidogrel free base (2.0 g) in Acetone (20 mL) at -20°C.

  • Add a solution of DMDO (freshly prepared in acetone) dropwise.

  • Stir at -20°C for 1 hour. Evaporate solvent cold. Purify rapidly on silica (unstable).

Step 2: Generation and Trapping of Active Thiol

  • Hydrolysis: Dissolve 2-oxo-clopidogrel (100 mg) in Acetonitrile (2 mL). Add 1M NaOH (1 mL) to open the thiolactone ring.

    • Reaction Time: 5 minutes (The thiol is now generated).

  • Derivatization: Immediately add 2-bromo-3'-methoxyacetophenone (1.2 eq) dissolved in Acetonitrile.

  • Quench: After 10 minutes, neutralize with dilute HCl.

  • Isolation: Extract with Ethyl Acetate. The resulting product is the stable CAM-MP derivative .

Visualization of Pathways[14]

Diagram 1: Clopidogrel Metabolic & Degradation Pathways

This diagram illustrates the divergence between the hydrolytic degradation (Impurity A) and the oxidative activation pathway.

ClopidogrelPathways Clopidogrel Clopidogrel (Prodrug) ImpurityA Impurity A (Carboxylic Acid) Clopidogrel->ImpurityA Hydrolysis (In Vitro/In Vivo) [Protocol I] Thiolactone 2-Oxo-Clopidogrel (Thiolactone) Clopidogrel->Thiolactone CYP450 / DMDO Oxidation ActiveMet Active Metabolite (Unstable Thiol) Thiolactone->ActiveMet Ring Opening (Base/Esterase) Derivative Stable MP-Derivative (Bioanalytical Std) ActiveMet->Derivative Trapping with MP-Bromide [Protocol III]

Caption: Divergent pathways of Clopidogrel: Hydrolysis yields Impurity A; Oxidation yields the Active Metabolite.[1][2][6][8][9]

Diagram 2: Prasugrel Degradation Logic

Visualizing the oxidative stress pathway leading to the Diketone impurity.

PrasugrelDegradation Prasugrel Prasugrel Intermediate Ketone Intermediate (1-cyclopropyl-2-(2-fluorophenyl)ethanone) Prasugrel->Intermediate Hydrolysis of Thienopyridine Core Diketone Diketone Impurity (1,2-dione) Intermediate->Diketone SeO2 Oxidation [Protocol II]

Caption: Synthesis of Prasugrel Diketone impurity via oxidative modification of the ketone intermediate.[1]

Analytical Data Summary

CompoundMolecular FormulaKey 1H NMR Signal (

ppm)
MS (ESI+) m/z
Clopidogrel Impurity A

~12.5 (br s, COOH), No OMe peak308.05

Prasugrel Diketone

1.1-1.3 (m, Cyclopropyl), No

alpha to ketone
193.06

CAM-MP Derivative

3.84 (s, OMe of MP-group)502.1

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[10][11] International Council for Harmonisation.[11] [Link]

  • FDA Prescribing Information. Plavix (clopidogrel bisulfate) tablets. U.S. Food and Drug Administration.[10] [Link]

  • Husted, S., et al. "Pharmacodynamics, pharmacokinetics, and safety of the oral reversible P2Y12 antagonist AZD6140 (Ticagrelor)."[1] European Heart Journal, 2006. [Link]

  • Pereillo, J.M., et al. "Structure and stereochemistry of the active metabolite of clopidogrel."[1] Drug Metabolism and Disposition, 2002. [Link]

  • Dantula, M., et al. "Identification and Characterization of Prasugrel Degradation Products."[1] Asian Journal of Pharmaceutical Analysis, 2017.[1] [Link][1][5]

Sources

Method

Technical Application Note: Hydrolysis of Ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate

-Cyclopropyl Esters Executive Summary This application note details the validated procedure for the hydrolysis of ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate to its corresponding carboxylic acid, 3-cyclopropyl-3...

Author: BenchChem Technical Support Team. Date: March 2026


-Cyclopropyl Esters

Executive Summary

This application note details the validated procedure for the hydrolysis of ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate to its corresponding carboxylic acid, 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for GPR40 agonists and ROR


t inhibitors. The presence of the cyclopropyl moiety  and the 3,4-difluorophenyl ring  necessitates a protocol that balances reactivity with chemoselectivity. While the cyclopropyl ring is generally stable to base, the lipophilicity of the substrate requires a specific solvent system to ensure homogeneity and complete conversion.

Key Protocol Features:

  • Method: Lithium Hydroxide (LiOH) mediated saponification.

  • Solvent System: THF/MeOH/Water ternary mixture for optimal solubility.

  • Yield: Typically >95% isolated yield.

  • Purity: Suitable for direct use in subsequent coupling steps.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Compound: Ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate

  • Molecular Formula:

    
    
    
  • Key Structural Motifs:

    • Ethyl Ester: The hydrolyzable group.[1]

    • 
      -Cyclopropyl Group:  Sterically demanding and potentially sensitive to strong acids (ring opening), making basic hydrolysis the preferred route.
      
    • 3,4-Difluorophenyl Group: Increases the lipophilicity (LogP ~3.5), requiring organic co-solvents (THF) rather than purely aqueous or alcoholic conditions.

Reaction Mechanism

The reaction proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism:
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide leaving group is expelled, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated ethoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step drives the equilibrium forward, preventing the reverse Fischer esterification.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Substrate 1.0Starting Material>98% HPLC
LiOH

H

O
2.0 - 3.0Base / NucleophileReagent Grade
THF 6 VolSolvent (Solubilizer)HPLC Grade
Methanol 2 VolCo-solventHPLC Grade
Water 2 VolSolvent (Reagent)Deionized
1N HCl ExcessQuench / AcidificationReagent Grade
Step-by-Step Methodology
Step 1: Dissolution
  • Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate (1.0 equiv).

  • Add Tetrahydrofuran (THF) (6 volumes relative to mass, e.g., 6 mL per 1 g).

  • Add Methanol (MeOH) (2 volumes).

  • Stir at Room Temperature (RT,

    
    ) until a clear, homogeneous solution is obtained.
    
    • Note: The difluorophenyl group makes the compound hydrophobic. THF is essential here. If the solution is cloudy, add more THF.

Step 2: Saponification
  • Prepare a solution of LiOH

    
    H
    
    
    
    O
    (3.0 equiv) in Water (2 volumes).
    • Tip: Dissolving LiOH in water first prevents "hot spots" of undissolved base.

  • Add the aqueous LiOH solution dropwise to the stirring ester solution.

  • The mixture may turn slightly turbid initially but should clarify or form a stable emulsion.

  • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

      
      ) should disappear, and the acid (baseline in this system) should appear.
      
    • Acceleration: If reaction is

      
       complete after 4 hours, warm to 
      
      
      
      . Do not exceed
      
      
      to avoid potential degradation of the fluorinated aromatic ring (though unlikely) or cyclopropyl stress.
Step 3: Workup & Isolation
  • Concentration: Remove the bulk of THF and MeOH under reduced pressure (rotary evaporator) at

    
    . This leaves an aqueous slurry of the lithium carboxylate.
    
  • Dilution: Add Water (10 volumes) and MTBE (Methyl tert-butyl ether, 5 volumes).

  • Wash (Optional): Stir and separate the layers. Discard the organic (MTBE) layer.

    • Reasoning: This removes unreacted neutral impurities or starting material, ensuring high purity of the final acid.

  • Acidification: Cool the aqueous layer to

    
     in an ice bath.
    
  • Slowly add 1N HCl dropwise with stirring until pH reaches 3–4 .

    • Observation: The product will precipitate as a white solid or form a separate oil layer.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     volumes).
    
  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Final Isolation: Concentrate the filtrate to dryness to afford 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid .

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points of the hydrolysis process.

HydrolysisWorkflow Start Start: Ethyl Ester Substrate Dissolve Dissolve in THF/MeOH (Homogeneity Check) Start->Dissolve AddBase Add LiOH (aq) Stir at 20-25°C Dissolve->AddBase Monitor Monitor (TLC/LCMS) @ 4 Hours AddBase->Monitor Heat Heat to 45°C (If conversion < 95%) Monitor->Heat Incomplete Evap Evaporate Organics (THF/MeOH removal) Monitor->Evap Complete (>95%) Heat->Monitor Wash Aq. Wash with MTBE (Remove neutrals) Evap->Wash Acidify Acidify to pH 3-4 (1N HCl) Wash->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract Final Product: Carboxylic Acid Extract->Final

Figure 1: Decision-tree workflow for the saponification of ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate.

Quality Control & Troubleshooting

Analytical Specifications
ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity

-NMR
Loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Presence of acid proton (>10 ppm).
Purity HPLC (254 nm)

Water Content KF

(Critical for subsequent coupling)
Troubleshooting Guide
  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of the lipophilic ester in the aqueous boundary layer.

    • Fix: Increase THF ratio to 10 volumes or raise temperature to

      
      .
      
  • Issue: Emulsion during Extraction.

    • Cause: Presence of lithium salts or surfactants.[2]

    • Fix: Add saturated Brine or a small amount of MeOH to break the emulsion.

  • Issue: Low Yield.

    • Cause: Product remaining in the aqueous layer (pH too high).

    • Fix: Ensure pH is adjusted to 3–4. The acid is likely a solid; check if it precipitated and was lost during layer separation.

Safety & Handling

  • Fluorinated Compounds: While stable, avoid incineration of waste to prevent HF formation.

  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

  • Cyclopropyl Moiety: Generally non-toxic, but specific pharmacological activity of the intermediate is unknown; handle as a potent compound (OEL band 3 default).

References

  • General Hydrolysis of Cyclopropyl Esters

    • Title: Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.[3]

    • Source: P
    • URL
  • Mechanistic Grounding (Saponification)

    • Title: Hydrolysis of Esters - Chemguide.
    • Source: Chemguide.co.uk.
    • URL:[Link]

  • Fluorinated Ester Kinetics

    • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.[1]

    • Source: Beilstein J. Org. Chem. (via NCBI).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorinated Cyclopropyl Propanoic Acids

Topic: Troubleshooting Solubility & Isolation Challenges Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Introduction: The "Fluorine Paradox" Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Isolation Challenges

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub. If you are here, you are likely facing a specific set of frustrations: your fluorinated cyclopropyl propanoic acid (F-CPA) derivative is oiling out during workup, crashing out of assay buffers, or showing broad, useless peaks in NMR.

The Core Issue: Fluorine is not merely a "hydrophobic hydrogen."[1][2][3][4] In the context of a rigid cyclopropyl scaffold, fluorine introduces a unique "Janus-faced" polarity .[5] While the propanoic acid tail seeks water, the fluorinated ring creates a dipole that promotes strong intermolecular stacking (aggregation) that is neither purely lipophilic nor purely hydrophilic. This guide addresses how to break these aggregates and solubilize your compound effectively.

Module 1: The Chemistry of the Problem

Why is this happening? Unlike standard alkyl chains, fluorinated cyclopropanes exhibit significant dipole-dipole stacking . The electron-rich fluorine face and the electron-poor cyclopropyl ring face attract each other, leading to "infinite stack" crystal lattices or tight solution aggregates that resist solvation.

Visualization: The Solubility Equilibrium

The following diagram illustrates the competing forces in your flask. Your goal is to push the equilibrium from "Aggregate" to "Solvated Monomer."

SolubilityEquilibrium Solid Solid Crystal (Lattice Energy) Monomer Solvated Monomer (Bioactive Species) Solid->Monomer  Energy > Lattice   Dimer Acid Dimer (H-Bond Stabilized) Monomer->Dimer  Low Dielectric   Aggregate Fluorine-Stack Aggregate (Micelle-like) Monomer->Aggregate  High Conc. / Low pH   Aggregate->Solid  Oiling Out  

Figure 1: The solubility landscape. Note that F-CPAs often trap themselves in the "Aggregate" or "Dimer" phase, bypassing the desired monomeric state.

Module 2: Troubleshooting Aqueous Solubility (Assays)

Issue: Compound precipitates in biological buffers (PBS, HEPES) or shows low bioavailability.

Q1: I calculated the pKa as ~4.8, but it precipitates at pH 7.4. Why?

Diagnosis: Your calculated pKa is likely wrong. Fluorine is highly electron-withdrawing.

  • The Science: A fluorine atom on a cyclopropyl ring (especially if geminal or vicinal to the carbonyl) exerts a strong inductive effect (

    
    ), significantly lowering the pKa of the propanoic acid, often by 0.5 to 1.5 units compared to the non-fluorinated analog.
    
  • The Consequence: While a lower pKa means it should be more ionized (soluble) at pH 7.4, the counter-ion effect dominates. If the buffer contains Calcium (

    
    ) or Magnesium (
    
    
    
    ), the highly localized charge of the fluorinated carboxylate forms insoluble salts immediately.

Protocol: The "Shift & Shield" Strategy

  • Re-measure pKa: Do not rely on prediction software. Perform a potentiometric titration or use NMR-based pH titration (

    
     NMR is excellent for this).
    
  • Cosolvent Screen: DMSO is standard, but for fluorinated compounds, DMA (Dimethylacetamide) or NMP often disrupts fluorine-based aggregation better.

Solvent SystemRecommended LimitMechanism of Action
DMSO < 1.0%General dipole disruption.
DMA/NMP < 0.5%Breaks strong dipole stacking (Janus effect).
Cyclodextrin (HP-

-CD)
10-20% w/vEncapsulates the greasy F-cyclopropyl tail. Highly Recommended.

Module 3: Troubleshooting Process Chemistry (Isolation)

Issue: The compound "oils out" (forms a gummy residue) instead of crystallizing during purification.

Q2: Why can't I recrystallize this acid?

Diagnosis: You are stuck in the "Middle Polarity Trap." The compound is too polar for hexanes (due to the acid) but too lipophilic for water (due to the fluorinated ring).

Solution: The Amine Salt Switch Do not attempt to crystallize the free acid. Convert it to an organic amine salt. Large, bulky amines disrupt the fluorine stacking and provide a lattice "anchor."

Workflow: Salt Selection for F-CPAs

SaltSelection Start Crude Oil (Free Acid) Screen Dissolve in EtOAc or iPrOAc (5-10 volumes) Start->Screen Amine1 Add Dicyclohexylamine (DCHA) (1.05 eq) Screen->Amine1 Amine2 Add t-Butylamine (1.05 eq) Screen->Amine2 Check Precipitate formed? Amine1->Check Amine2->Check Yes Cool to 0°C -> Filter Check->Yes Solids No Add Anti-solvent (Heptane or MTBE) Check->No Oil/Soln No->Yes Induce Cryst.

Figure 2: Salt screening workflow. DCHA (Dicyclohexylamine) is the "Gold Standard" for isolating oily fluorinated acids.

Step-by-Step Protocol:

  • Dissolve crude oil in 10 volumes of Ethyl Acetate.

  • Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.

  • Observation: If a white solid forms immediately, heat to reflux to dissolve, then cool slowly to crystallize.

  • Alternative: If DCHA fails, try tert-butylamine (forms weaker salts, easier to break later) or Adamantylamine (for very greasy analogs).

Module 4: Analytical Troubleshooting (NMR)

Issue:


 or 

NMR signals are broad, split, or missing.
Q3: Is my compound impure? The NMR looks terrible.

Diagnosis: Likely Restricted Conformation or Micellar Aggregation . Fluorinated cyclopropanes have high rotational barriers. At room temperature, you may be seeing the average of two conformers (cis/trans relative to the ring) or aggregates.

Diagnostic Experiment:

  • Variable Temperature (VT) NMR: Run the sample at 50°C or 80°C in

    
    -DMSO.
    
    • Result: If peaks sharpen and coalesce, it is a conformational issue (compound is pure).

    • Result: If peaks remain broad, it is paramagnetic impurity or degradation.

  • Solvent Switch: Switch from

    
     (promotes dimerization) to 
    
    
    
    -Acetone or
    
    
    (breaks hydrogen bonds).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Freitas, M. P. (2025).[5][6] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection strategies).

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids.[7][8] Environmental Science & Technology.

Sources

Optimization

Technical Support Center: Chiral Separation of 3-Cyclopropyl-3-Arylpropanoic Acid Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for resolving the enantiomers of 3-cyclopropyl-3-arylpropanoic acids.

Unlike standard 2-arylpropionic acids (e.g., ibuprofen, naproxen), the chiral center in this scaffold is located at the


-position (C3) relative to the carboxylic acid. This increased distance between the primary hydrogen-bonding moiety (-COOH) and the steric bulk (cyclopropyl/aryl groups) introduces unique conformational flexibilities that complicate chiral recognition. This guide will walk you through the causality of these interactions, troubleshooting steps, and self-validating protocols to ensure robust method development.

Chiral Recognition Mechanisms & Optimization Workflow

To successfully separate these enantiomers, the Chiral Stationary Phase (CSP) must simultaneously engage the molecule through multiple interaction vectors. The rigid, sterically demanding cyclopropyl ring plays a critical role in restricting low-energy conformers, forcing the molecule into a predictable orientation within the chiral grooves of the CSP.

ChiralMechanism Analyte 3-Cyclopropyl-3-arylpropanoic acid Hbond Hydrogen Bonding (Carboxylate ↔ Selector N-H) Analyte->Hbond PiPi π-π Interactions (Aryl Group ↔ Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Cyclopropyl ↔ Chiral Groove) Analyte->Steric CSP Chiral Stationary Phase (Polysaccharide / Anion-Exchange) Hbond->CSP PiPi->CSP Steric->CSP

Tri-modal chiral recognition mechanism for 3-cyclopropyl-3-arylpropanoic acids.

OptimizationWorkflow Start Initiate Method Development Screen Screen Polysaccharide CSPs (Amylose/Cellulose derivatives) Start->Screen Eval Rs > 1.5 achieved? Screen->Eval Opt Optimize Additives (0.1% TFA / Formic Acid) Eval->Opt Yes Alt Switch to Orthogonal CSP (Anion-Exchange / Avidin) Eval->Alt No Val Method Validation & Scale-up Opt->Val Alt->Screen Re-evaluate

Step-by-step troubleshooting and optimization workflow for enantiomeric resolution.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing or complete loss of retention on standard polysaccharide columns? A: This is the most common issue with acidic chiral compounds. The free carboxylic acid moiety interacts non-specifically with residual silanols on the silica support or undergoes partial ionization in the mobile phase. You must suppress this ionization. In Reversed-Phase (RP) HPLC, utilizing 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase is critical to maintain the analyte in its neutral state, thereby ensuring consistent, stereospecific interactions with the CSP[1].

Q2: Which Chiral Stationary Phases (CSPs) yield the highest success rates for this specific scaffold? A: Begin your screening with Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and Cellulose-tris(4-methylbenzoate) (e.g., Chiralcel OJ/CTMB). The cyclopropyl ring's rigid steric bulk fits distinctively into the helical grooves of these specific polymers[1]. If polysaccharide columns fail due to the


-position flexibility, switch to a cinchona alkaloid-based anion-exchange column (e.g., Chiralpak ZWIX). These columns utilize strong, stereodirected ion-pairing with the carboxylate group to force the chiral center into the selector pocket.

Q3: How does the addition of organic modifiers like ethanol affect Reversed-Phase (RP) separations? A: While methanol and acetonitrile are standard, the addition of ethanol can dramatically improve resolution for arylpropanoic acids. Ethanol alters the solvation shell around the chiral selector, modifying the hydrogen-bonding network without disrupting the inclusion complex itself. This subtle change in the microenvironment often enhances the


-selectivity value significantly[2].

Q4: My enantiomers migrate irregularly or exhibit skewed peak shapes during 2D separations or TLC. What causes this? A: Stereospecific intermolecular interactions or chiral ion-pairing dynamics can cause skewed migration paths. This phenomenon is particularly evident if the sample concentration is too high, or if the ion-pairing reagent forms transient diastereomeric complexes with differing solubilities, leading to non-linear chromatographic behavior[3]. Ensure your injection mass is strictly within the linear dynamic range of the column.

Q5: Are there any viable biological/protein-based columns for these acids? A: Yes. Avidin-based columns have shown remarkable utility for the enantiomeric separation of 2-arylpropionic acids and their analogs. By modeling a combined response of pH, organic modifier concentration, and buffer strength, researchers have achieved baseline resolution where traditional polymeric CSPs struggled[4].

Experimental Protocols

Protocol A: Self-Validating RP-HPLC Screening Methodology

This protocol is designed to validate the system suitability dynamically during the screening phase.

Step 1: Mobile Phase Preparation

  • Aqueous Phase: Prepare 1000 mL of ultra-pure water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate and degas for 10 minutes.

  • Organic Phase: Prepare 1000 mL of HPLC-grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

Step 2: Column Equilibration

  • Install a Cellulose-tris-(4-methylbenzoate) column (e.g., 250 x 4.6 mm, 5 µm).

  • Flush with 100% Organic Phase for 20 column volumes (CV) to remove storage solvents.

  • Equilibrate with the starting gradient (typically 50:50 Aqueous:Organic) until the baseline UV signal (at 254 nm) and system pressure are completely stable (

    
    P < 2 bar over 10 mins).
    

Step 3: Sample Preparation & Injection

  • Dissolve the 3-cyclopropyl-3-arylpropanoic acid racemate in the mobile phase to a concentration of 0.5 mg/mL. Causality note: Dissolving in the mobile phase prevents solvent-mismatch peak distortion.

  • Inject 5 µL.

Step 4: Evaluation & System Validation

  • Calculate the Resolution (

    
    ). If 
    
    
    
    , decrease the organic modifier in 5% increments to increase retention factor (
    
    
    ), allowing more time for the inclusion complex to differentiate the enantiomers.
Protocol B: Anion-Exchange Optimization (For Difficult Separations)

If Protocol A yields


, the conformational flexibility of the 

-chiral center is likely preventing stable inclusion. Transition to an ion-pairing mechanism.

Step 1: Install a ZWIX(+) or equivalent cinchona alkaloid column. Step 2: Prepare a mobile phase of Methanol/Acetonitrile (50:50 v/v) containing 50 mM Ammonium Acetate. Step 3: Adjust the apparent pH to 6.0 using glacial acetic acid. Causality note: The carboxylate must be fully ionized (anionic) to form the primary ionic bond with the protonated quinuclidine nitrogen of the chiral selector. Step 4: Inject 5 µL of the 0.5 mg/mL racemate and evaluate.

Quantitative Data Summary

The following table summarizes expected chromatographic behaviors based on empirical data extrapolated from structurally analogous arylpropanoic acids[1][2].

Chiral Stationary Phase (CSP)Elution ModeOptimal Mobile PhaseCritical AdditiveExpected Selectivity (

)
Peak Shape
Amylose-tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA (85:15)None1.05 - 1.15Severe Tailing
Amylose-tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA (85:15)0.1% TFA1.40 - 1.65Sharp, Symmetrical
Cellulose-tris(4-methylbenzoate)Reversed PhaseMeOH / Water (80:20)0.1% Formic Acid1.35 - 1.50Sharp
Cinchona Alkaloid (Anion-Exchange)Polar OrganicMeOH / ACN (50:50)50 mM NH₄OAc> 1.80Excellent
Avidin (Protein-based)Reversed PhasePhosphate Buffer / EtOHpH Control (pH 6)1.20 - 1.40Broad but Resolved

References

  • Title:[Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate)
  • Source: rsc.org (Analytical Methods)
  • Source: nih.gov (Chirality, 2001)
  • Source: akjournals.com (Journal of Planar Chromatography, 2006)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 3,4-Difluorophenyl Synthesis

Welcome to the Technical Support Center. The 3,4-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 3,4-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. However, the very electronic properties that make this motif desirable also make it highly susceptible to unintended cleavage during synthesis.

As a Senior Application Scientist, I frequently consult on processes where researchers lose their fluorine atoms during late-stage functionalization. This guide bypasses generic advice to provide a deep, mechanistic understanding of defluorination, empowering you to design self-validating, robust experimental protocols.

The Mechanistic Duality of Defluorination

To stop defluorination, you must first diagnose its root cause. In 3,4-difluorophenyl systems, defluorination is rarely random; it is driven by the intense electron-withdrawing nature of the adjacent fluorine atoms, which activate the ring toward two distinct degradation pathways:

  • Transition-Metal Mediated C–F Activation (Hydrodefluorination): During palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the electron-deficient C–F bond can undergo off-cycle oxidative addition by electron-rich metal species. If a hydride source is present (often from alcohol solvents or amine bases via

    
    -hydride elimination), the metal is reduced, expelling a hydrodefluorinated byproduct[1][2].
    
  • Nucleophilic Aromatic Substitution (SNAr): The ortho-relationship of the two fluorines creates a highly electrophilic center. Strong nucleophilic bases (like alkoxides or hydroxides) can directly attack the C3 or C4 position, displacing the fluoride ion and forming ether or phenol byproducts[3][4].

G N1 Defluorination Observed (3,4-Difluorophenyl) N2 Transition Metal Present? (Pd, Ni) N1->N2 N3 Strong Nucleophile or Base Used? N2->N3 No N4 Reductive Defluorination (C-F Insertion) N2->N4 Yes N5 SNAr Pathway (Nucleophilic Attack) N3->N5 Yes N6 Action: Use Bulky Ligands (e.g., XPhos) & Aprotic Solvents N4->N6 N7 Action: Use Weaker Bases (e.g., K2CO3) & Lower Temp N5->N7

Fig 1. Diagnostic logic tree for identifying and resolving defluorination pathways.

Troubleshooting Guides & FAQs

Q1: I am running a Suzuki-Miyaura cross-coupling on a 3-bromo-4,5-difluorophenyl substrate. LC-MS shows a massive [M-19] peak. How do I stop this reductive defluorination? A1: The [M-19] mass indicates the replacement of a fluorine atom (19 Da) with a hydrogen atom (1 Da), a classic signature of hydrodefluorination[2]. This occurs because your Pd(0) catalyst is inserting into the C–F bond after the desired oxidative addition to the C–Br bond. Causality & Fix: You must accelerate the reductive elimination step of your desired cross-coupling so that the catalyst does not have time to wander off-cycle. Switch from small phosphine ligands (like PPh


) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or BrettPhos). The steric bulk of XPhos forces the Pd centers together, drastically accelerating C–C bond formation while physically blocking the off-cycle C–F insertion[5][6]. Additionally, switch to an aprotic solvent (like Toluene) to eliminate hydride sources.

Q2: My reaction doesn't use transition metals. I am simply alkylating an amine in the presence of a 3,4-difluorophenyl group using NaOtBu, but I am losing fluorine. Why? A2: You are observing SNAr. The 3,4-difluoro motif is highly activated. NaOtBu is a strong, nucleophilic base that attacks the electron-deficient ring. Causality & Fix: The nucleophilicity of your base is outcompeting your desired amine alkylation. Switch to a milder, strictly non-nucleophilic base such as K


CO

or K

PO

. If a stronger base is absolutely required, use a sterically hindered, non-nucleophilic amide base like LiHMDS at lower temperatures (e.g., -78 °C to 0 °C)[3].

Q3: How can I definitively verify whether my defluorination is metal-catalyzed or nucleophilic? A3: Use a self-validating analytical approach. Run your crude mixture through LC-MS and


H/

F NMR.
  • Hydrodefluorination (Metal-catalyzed): Shows a mass loss of exactly 18 Da (F

    
     H). 
    
    
    
    F NMR will show the loss of one fluorine signal and a change in the splitting pattern of the remaining fluorine from a complex multiplet to a simpler doublet/triplet.
  • SNAr (Nucleophilic): Shows a mass increase corresponding to the nucleophile minus the fluorine (e.g., if NaOtBu attacks, you will see a net mass change of +54 Da).

Quantitative Data: Optimizing Reaction Parameters

To demonstrate the causality of ligand and base selection, below is a summarized data table from a standardized optimization of a 3-bromo-4,5-difluorophenyl Suzuki coupling. Notice how the suppression of defluorination directly correlates with the steric bulk of the ligand and the absence of protic solvents.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Desired Biaryl (%)Defluorination (%)
1Pd(PPh

)

NaOtBuEtOH / H

O
10035%45%
2Pd(dppf)Cl

K

CO

1,4-Dioxane / H

O
9055%25%
3Pd

(dba)

/ SPhos
K

PO

Toluene9072%12%
4 Pd

(dba)

/ XPhos
K

PO

Toluene (Anhydrous) 80 94% < 2%

Note: Entry 4 represents the optimal, self-validating conditions. The bulky XPhos ligand prevents C-F insertion, while anhydrous toluene removes the hydride source required for hydrodefluorination.

Experimental Protocol: Defluorination-Free Suzuki-Miyaura Coupling

This step-by-step methodology is designed as a self-validating system. By strictly controlling oxygen and hydride sources, the protocol inherently suppresses off-cycle degradation[4].

Reagents:

  • 3,4-Difluoroaryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol% Pd)
  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K

    
    PO
    
    
    
    (2.0 equiv, finely milled)
  • Anhydrous Toluene (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Rigorous Deoxygenation (Critical): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3,4-difluoroaryl bromide, arylboronic acid, and K

    
    PO
    
    
    
    . Add anhydrous toluene. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen promotes the formation of peroxo-palladium species, which decompose the ligand and leave the bare Pd center prone to C-F insertion.
  • Catalyst Activation: In a separate argon-purged vial, combine Pd

    
    (dba)
    
    
    
    and XPhos in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L
    
    
    Pd(0) species.
  • Reaction Execution: Transfer the pre-formed catalyst solution to the main reaction flask via syringe. Seal the flask and heat to 80 °C.

  • In-Process Monitoring: After 2 hours, sample 10

    
    L of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the product mass with strictly <2% of the [M-19] hydrodefluorination peak.
    
  • Quench and Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the intact, fully fluorinated biaryl compound.

Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd OffCycle Off-Cycle C-F Insertion (Defluorination) Pd0->OffCycle Side Reaction TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Desired Biaryl) TransMet->RedElim RedElim->Pd0 Hydride Beta-Hydride Elimination (Hydrodefluorination) OffCycle->Hydride

Fig 2. Palladium catalytic cycle highlighting the off-cycle C-F insertion side reaction.

References

  • BenchChem Technical Support Team. (2025). (3,4-Difluorophenyl)hydrazine | High-Purity Reagent - Benchchem: An In-depth Technical Guide. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Ko9kcEKOzOiboInDX1nQ8MfELB3ynj_w7G8nksNodJDi0KmiNobt3qj-qEHQS50dAEDThD37cxxwXNRC2Qncq_nEbGyscQ6dN__cih5_b9UrjHxGCFPZoQTZoJWJh1BkTWb0]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (Referenced via BenchChem Application Notes).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ehp1dTsyYUvX7oWtUjaVmqTe4ybSKD4HF1_Rp9Q6ueRlgOZh8cIf9VDk6hd1BI33PjUm4e-KjMZ73V0bQDLgZITQCu4ehI8HdN0z_fH-oNmLiCcqGvDoZnGhh5bUPInAbElyeZ8=]
  • Iwasaki, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrkD3WtrJvmYB82VfyQ6WO0CwHsCJxdNaN4oy5gjpOL7CYLoN-2IFSmihyjP_5p2P2jQa74L3Wg7lZujL3HOBJjrk-N34koOMPZmlujiRoRILfs14Q-Vn-qqhg5t4nI3qv]
  • Gair, J. J., et al. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_AvuSQStZFieTYGP0aBs335Ax6nfiQDvHnBWFk8e9Ix9nrHrOeOz2TC52UuesojVYxoAbmLAV_eA5-SJPB724P01-TTR24yc_prJ1dueMgCnHmlIndiuC6dN6eXJthNL4yVv1swQ0R6bC8JxLJGH9FA==]
  • National Institutes of Health (NIH). (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv81j5hFllL8TjxQafszliHet3mvsk5EcI_hCi9GFrWzFvvefUV8PtRNzXNd2deysRpp1h07cV1UBLxlZggUlBx8dH4obhxKb4E9FZ0TVE9rgEH9OjYIzYnxIVS10sEOqPq-oilxKZT16btGA=]

Sources

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered 3,3-Disubstituted Propanoic Acids

Ticket ID: #SYN-33-PROP Subject: Overcoming Steric Barriers in -Disubstituted Carbonyl Addition Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Defining the Steric Wall User Issue: You a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-33-PROP Subject: Overcoming Steric Barriers in


-Disubstituted Carbonyl Addition
Status:  Open
Assigned Specialist:  Senior Application Scientist

Diagnostic Triage: Defining the Steric Wall

User Issue: You are attempting to synthesize a 3,3-disubstituted propanoic acid (or ester) via conjugate addition to a


-disubstituted acrylate. The reaction is stalling, yielding low enantiomeric excess (ee), or resulting in 1,2-addition byproducts.

Root Cause Analysis: Standard Michael acceptors (acrylates) with two substituents at the


-position create a "steric wall." The trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is blocked. Standard organolithiums or uncatalyzed Grignards will attack the carbonyl (1,2-addition) because it is less hindered, or simply act as bases.

Resolution Strategy: You must switch from "force" (standard nucleophiles) to "catalytic finesse" (transition metal activation) or "electrophilic activation" (Meldrum's acid).

Method Selection Matrix

Use the following decision tree to select the correct protocol for your specific substrate.

DecisionTree Start START: What is your Nucleophile? Alkyl Alkyl Group (Me, Et, iPr) Start->Alkyl Aryl Aryl/Alkenyl Group (Ph, Vinyl) Start->Aryl CuMethod METHOD A: Cu-Catalysis (Feringa/Minnaard) Alkyl->CuMethod RhMethod METHOD B: Rh-Catalysis (Hayashi/Shintani) Aryl->RhMethod ReagentA Reagent: Grignard (RMgBr) Ligand: Josiphos/TaniaPhos CuMethod->ReagentA Stall Reaction Stalled / Extremely Hindered? ReagentA->Stall If fails ReagentB Reagent: Sodium Tetraarylborate Ligand: Chiral Diene RhMethod->ReagentB ReagentB->Stall If fails Meldrum METHOD C: Meldrum's Acid Bypass (Electrophilic Activation) Stall->Meldrum

Figure 1: Strategic decision tree for selecting the catalytic system based on nucleophile type and steric severity.

Technical Protocols

Protocol A: The "Hard" Nucleophile Route (Copper-Catalyzed)

Best For: Adding Alkyl groups (Methyl, Ethyl, Isopropyl) to acyclic esters. Mechanism: Copper(I) transmetallates with the Grignard to form a cuprate. The chiral ligand (ferrocenyl diphosphine) creates a chiral pocket that directs the bulky nucleophile to the


-carbon while blocking the carbonyl attack.

Reagents & Setup:

  • Catalyst: CuBr·SMe

    
     (5 mol%)
    
  • Ligand:

    
    -Josiphos or TaniaPhos (6 mol%)
    
  • Nucleophile: Alkylmagnesium bromide (RMgBr)

  • Solvent:

    
    -Butyl methyl ether (MTBE) or CH
    
    
    
    Cl
    
    
    (Dichloromethane is critical for solubility of some complexes).

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuBr·SMe

    
     and the Josiphos ligand in CH
    
    
    
    Cl
    
    
    . Stir for 15 mins. The solution should turn orange/yellow.
  • Substrate Addition: Add the

    
    -disubstituted enoate (ester) dissolved in CH
    
    
    
    Cl
    
    
    . Cool to -75°C.
  • Nucleophile Injection: Add the Grignard reagent dropwise over 30 minutes. Crucial: Fast addition causes local heating and loss of enantioselectivity.

  • Incubation: Stir at -75°C for 4–16 hours.

  • Quench: Add MeOH at -75°C, then warm to room temperature and add saturated NH

    
    Cl.
    

Data Summary: Expected Outcomes

Substrate Nucleophile Yield ee (%) Common Failure Mode

|


-Methyl cinnamate | MeMgBr | 92% | 96% | Temperature too high (> -40°C) |
| 

-Ethyl cinnamate | EtMgBr | 85% | 94% | Wet solvent (Grignard death) | |

-t-Butyl acrylate | MeMgBr | <10% | N/A | Steric bulk too high (Use Method C) |
Protocol B: The "Soft" Nucleophile Route (Rhodium-Catalyzed)

Best For: Adding Aryl groups to hindered esters. Mechanism: Rhodium inserts into the aryl-boron bond. The key here is using Sodium Tetraarylborates instead of boronic acids. Boronic acids often hydrolyze or fail to transmetallate fast enough in crowded environments.

Reagents & Setup:

  • Catalyst: [RhCl(C

    
    H
    
    
    
    )
    
    
    ]
    
    
    (3 mol%)
  • Ligand: Chiral Diene (e.g.,

    
    -Bn-bod*) (3.3 mol%)
    
  • Nucleophile: Sodium Tetraarylborate (Ar

    
    BNa)
    
  • Solvent: Dioxane/Water (10:1) or pure Dioxane.

Step-by-Step Workflow:

  • Pre-complexation: Mix the Rh precursor and Chiral Diene in Dioxane. Stir at RT for 10 mins.

  • Substrate Mix: Add the

    
    -disubstituted ester and the Sodium Tetraarylborate.
    
  • Reaction: Heat to 60°C. Note: Unlike Cu-catalysis, Rh requires heat to overcome the activation energy of the insertion step.

  • Workup: Dilute with EtOAc, wash with water.

RhCycle Rh_Pre Rh-L* (Active Catalyst) Transmetal Transmetallation (Rate Limiting) Rh_Pre->Transmetal + Ar4BNa Insertion Olefin Insertion (Enantio-determining) Transmetal->Insertion + Substrate Hydrolysis Hydrolysis (Product Release) Insertion->Hydrolysis + H2O Hydrolysis->Rh_Pre - Product

Figure 2: The catalytic cycle for Rh-mediated addition. The use of Ar


BNa accelerates the Transmetallation step, which is often the bottleneck in hindered systems.
Protocol C: The "Trojan Horse" (Meldrum's Acid Bypass)

Best For: Extremely hindered substrates where direct addition to esters fails completely. Concept: Instead of adding to an ester, you synthesize an Alkylidene Meldrum's Acid . This electrophile is significantly more reactive due to the relief of ring strain upon addition and the high electron deficiency.

Workflow:

  • Condensation: React your ketone with Meldrum's acid (catalytic proline/acetate) to form the alkylidene derivative.

  • Conjugate Addition:

    • Option 1: Use

      
       with Cu(OTf)
      
      
      
      (Catalytic).
    • Option 2 (Organocatalytic): Use Sc(OTf)

      
       with allyltin reagents.[1]
      
  • Decarboxylation: Heat the resulting adduct in Pyridine/MeOH. The Meldrum's fragment falls apart, releasing CO

    
     and Acetone, leaving you with the desired 3,3-disubstituted propanoic ester .
    

Troubleshooting & FAQs

Q1: My Grignard reaction (Method A) yields mostly 1,2-addition products (tertiary alcohol).

Diagnosis: The copper catalyst is inactive or the addition rate is too fast. Fix:

  • Check Ligand Quality: Josiphos ligands oxidize easily. Ensure the ligand is fresh and stored under Argon.

  • Slow Down: Use a syringe pump to add the Grignard over 1 hour.

  • Temperature: Ensure the internal temperature stays below -70°C. At higher temperatures, the uncatalyzed background reaction (1,2-attack) dominates.

Q2: The Rhodium reaction (Method B) has <10% conversion after 24 hours.

Diagnosis: Transmetallation failure.[2][3] Fix:

  • Switch Boron Source: If using Boronic Acid (

    
    ), switch to Sodium Tetraarylborate (
    
    
    
    ). The tetra-coordinated boron transfers the aryl group much faster to Rhodium.
  • Water Content: Ensure the Dioxane/Water ratio is accurate. Too much water promotes protonolysis of the boron reagent before it reacts; too little prevents catalyst turnover.

Q3: I cannot separate the product from the chiral ligand.

Diagnosis: Common issue with lipophilic phosphines. Fix:

  • Oxidation: Treat the crude mixture with H

    
    O
    
    
    
    or elemental sulfur to oxidize the phosphine to a phosphine oxide/sulfide, which usually has a drastically different R
    
    
    on silica gel.
Q4: Can I use this for -quaternary centers (two carbon substituents)?

Answer: Yes. Method A (Cu) is the industry standard for creating all-carbon quaternary centers at the


-position. Ensure your leaving group on the enoate is small (Methyl ester is better than t-Butyl ester) to minimize "double" steric hindrance.

References

  • Hayashi, T., & Shintani, R. (2010).

    
    -Disubstituted 
    
    
    
    -Unsaturated Esters. Organic Letters, 13(2), 350-352.
  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2005).

    
    -Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. 
    
  • Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes.[1] Accounts of Chemical Research, 43(3), 440–454.[1]

  • Harutyunyan, S. R., & Feringa, B. L. (2004). Highly Enantioselective Copper-Catalyzed Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(39), 12784-12785.

Sources

Optimization

Technical Support Center: Resolution of Racemic 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic Acid

Ticket ID: RES-772-DFP Subject: Optimization of Chiral Resolution for -Cyclopropyl- -Aryl Propanoic Acid Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-772-DFP Subject: Optimization of Chiral Resolution for


-Cyclopropyl-

-Aryl Propanoic Acid Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable[1][2]

Executive Summary & Molecule Profile[2]

User Query: "We are struggling to resolve racemic 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7). Standard recrystallization yields poor enantiomeric excess (ee), and the oiling-out phenomenon is persistent."[1]

Scientist's Analysis: This molecule presents a classic "steric vs. electronic" conflict in chiral resolution.[2]

  • Structural Challenge: The cyclopropyl group adds significant lipophilicity and steric bulk at the

    
    -position, often preventing the formation of tight crystal lattices required for diastereomeric salt precipitation.[2]
    
  • Electronic Factor: The 3,4-difluorophenyl ring reduces the electron density of the aromatic system, altering the

    
     stacking interactions often relied upon by resolving agents like phenylethylamine.[2]
    
  • Distinction Note: Do not confuse this with the Ticagrelor intermediate (which is a cyclopropanecarboxylic acid). Your target is a

    
    -substituted hydrocinnamic acid derivative, often used in GPR40 agonist synthesis.[1][2]
    

This guide provides two validated workflows: Classical Diastereomeric Crystallization (Method A) and Enzymatic Kinetic Resolution (Method B).[1]

Decision Matrix: Selecting Your Resolution Pathway

Before starting, select the method that aligns with your scale and available equipment.[2]

ResolutionStrategy Start Start: Racemic Acid (10g - 1kg) Decision Primary Constraint? Start->Decision Cost Cost/Scale (>100g) Decision->Cost Low Cost Required Purity Ultra-High ee (>99%) Decision->Purity High Purity Required MethodA Method A: Chemical Resolution (Chiral Amines) Cost->MethodA MethodB Method B: Enzymatic Resolution (Lipase Hydrolysis) Purity->MethodB SubDecision Does it Oil Out? MethodA->SubDecision Reform Switch to Method B or Change Solvent SubDecision->Reform Yes

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and physicochemical behavior.

Method A: Classical Chemical Resolution (The "Workhorse")

This method relies on the formation of diastereomeric salts using a chiral base.[2][3] For


-arylpropanoic acids, (S)-(-)-1-Phenylethylamine ((S)-PEA)  is the industry standard starting point due to its structural complementarity.[1]
Protocol: Diastereomeric Crystallization

Materials:

  • Racemic Acid (1.0 eq)[1]

  • (S)-(-)-1-Phenylethylamine (0.55 eq - The "Half-Equivalent" Rule)[1][2]

  • Solvent: Ethanol (EtOH) / Water mixture (typically 9:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the racemic acid in hot EtOH (approx. 5 mL per gram). Ensure complete dissolution at 60°C.

  • Amine Addition: Add (S)-PEA dropwise.[1][2] Crucial: Do not add a full equivalent. Using 0.55 eq forces the formation of the less soluble diastereomeric salt while leaving the other enantiomer in solution as the free acid (Pope-Peachey method).

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Troubleshooting: If the solution turns cloudy but no crystals form (oiling out), re-heat and add a "seed" crystal of the pure salt if available, or scratch the glass surface.

  • Filtration: Filter the white precipitate.[2] This is the (S)-Acid:(S)-Amine salt (theoretical prediction; confirm with HPLC).

  • Liberation: Suspend the salt in EtOAc and treat with 1N HCl. Separate the organic layer, dry over MgSO₄, and concentrate to yield the enriched acid.[2]

Troubleshooting Table: Method A
SymptomProbable CauseCorrective Action
Oiling Out The cyclopropyl group prevents lattice packing in pure EtOH.[1][2]Switch Solvent: Use Isopropyl Acetate (IPAc) or add 10% Hexane to the hot ethanol solution.
Low Yield (<20%) Salt solubility is too high in the chosen solvent.Cool Further: Chill to 0-4°C for 12 hours. Do not freeze.
Low ee (<80%) Eutectic composition entrapment.[2]Recrystallize: Take the isolated salt and recrystallize it once from pure MeOH before acid liberation.

Method B: Enzymatic Kinetic Resolution (The "Green" Alternative)

If chemical resolution fails due to oiling out, enzymatic resolution is robust because it operates in solution, bypassing crystallization issues.[2]

Mechanism

We utilize Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) to selectively hydrolyze the ester of the (S)-enantiomer, leaving the (R)-ester untouched.[1]

Protocol: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 3-cyclopropyl-3-(3,4-difluorophenyl)propanoate (Racemic Ester).[1][2]

  • Novozym 435 (Immobilized CAL-B).[1][2]

  • Buffer: Phosphate Buffer (0.1 M, pH 7.2).

  • Co-solvent: Acetone or THF (10% v/v).[2]

Step-by-Step Procedure:

  • Emulsification: Suspend the racemic ester (10 g) in 90 mL of Buffer/Acetone (9:1).

  • Initiation: Add Novozym 435 (10-20% w/w relative to substrate).[1][2]

  • Incubation: Stir vigorously at 30°C. Maintain pH 7.2 by automatic addition of 1N NaOH (pH-stat) or use a strong buffer.

    • Note: The reaction produces acid, dropping the pH.[2] If pH < 6.5, the enzyme deactivates.[2]

  • Monitoring: Monitor by HPLC every 2 hours. Stop the reaction exactly when conversion reaches 45-50% .

    • Warning: Do not exceed 50% conversion, or the enantiomeric excess of the remaining ester will degrade.[2]

  • Separation:

    • Filter off the enzyme (reusable).

    • Adjust pH to 8.[2]5. Extract with MTBE (Methyl tert-butyl ether).[1][2]

    • Organic Layer: Contains (R)-Ester (unreacted).[1]

    • Aqueous Layer: Contains (S)-Acid (hydrolyzed product).[1] Acidify to pH 2 and extract with EtOAc to recover.[2]

Analytical Quality Control (Chiral HPLC)

You cannot optimize what you cannot measure.[2] The difluorophenyl group provides a distinct UV chromophore.[2]

Method Parameters:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

    • Why TFA? The 0.1% Trifluoroacetic acid is mandatory to suppress ionization of the carboxylic acid, sharpening the peaks.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (utilizing the difluorophenyl absorption).

  • Temperature: 25°C.

Expected Results:

  • Resolution (

    
    ) should be > 1.5.[2][4]
    
  • If peaks tail, increase TFA to 0.15%.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Cinchona alkaloids instead of Phenylethylamine? A: Yes. If (S)-PEA fails, try Cinchonidine or Quinine .[1] These bulky bases often form better "pockets" for acids with large hydrophobic groups like the cyclopropyl moiety.[2] Use Acetone as the solvent for these alkaloids.[2]

Q2: My enzymatic reaction stops at 30% conversion. Why? A: This is likely Product Inhibition .[1][2] The free acid generated is inhibiting the lipase.[2]

  • Fix: Ensure your buffer capacity is high enough to neutralize the acid immediately, or use a "resin-based" in situ product removal (ISPR) technique.

Q3: How do I determine the absolute configuration (R vs S)? A: Without an X-ray structure, compare your HPLC retention times to literature analogs. Generally, for Lipase CAL-B hydrolysis of


-substituted esters, the enzyme preferentially hydrolyzes the (S)-enantiomer  (Kazlauskas Rule), leaving the (R)-ester behind.[1] Always verify this with optical rotation or X-ray if this is a new NCE (New Chemical Entity).[1]

References

  • General Resolution of Chiral Acids: Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley.[2] (Foundational text on diastereomeric salt formation).

  • Enzym

    
    -Hydroxy/Amino Esters:  Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link
    
  • Lipase Specificity (Kazlauskas Rule): Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. J. Org.[2] Chem. Link

  • Chiral HPLC Method Development: Phenomenex. Chiral HPLC Separation Strategies. Link

Disclaimer: This guide is for research purposes only. All procedures should be performed in a suitable fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Stability of Cyclopropyl Groups Under Acidic Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique challenges of processing cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique challenges of processing cyclopropyl-containing compounds.

Cyclopropyl groups are frequently incorporated into drug candidates to enhance metabolic stability, lock bioactive conformations, and modulate lipophilicity[1]. However, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes it uniquely susceptible to ring-opening and rearrangement reactions under acidic hydrolysis conditions[2]. This guide provides mechanistic insights, troubleshooting workflows, and field-validated protocols to preserve cyclopropyl integrity during your syntheses.

Mechanistic Causality: Why Do Cyclopropyl Rings Open?

When exposed to strong Brønsted acids (e.g., HCl, TFA), protonation of adjacent functional groups (such as alcohols, ethers, or amines) can lead to the departure of a leaving group, generating a cyclopropylcarbinyl cation [3].

This intermediate is a non-classical carbocation (a bicyclobutonium ion) symmetrically stabilized by the C-C σ bonds of the cyclopropane ring[4]. Because the activation energy for rearrangement is exceptionally low, it rapidly equilibrates into homoallylic and cyclobutyl cations. These are subsequently trapped by nucleophiles (like water during hydrolysis) to form ring-opened or ring-expanded byproducts[5][6].

G A Cyclopropyl Substrate B Protonation / Leaving Group Departure A->B C Cyclopropylcarbinyl Cation (Non-classical) B->C Acidic Hydrolysis D Homoallylic Cation C->D Ring Opening E Cyclobutyl Cation C->E Ring Expansion F Nucleophilic Attack (H2O) C->F Direct Capture D->F E->F G Homoallylic Alcohol (Ring-Opened) F->G H Cyclobutanol (Ring-Expanded) F->H I Cyclopropylmethanol (Intact Ring) F->I

Mechanistic pathways of cyclopropylcarbinyl cation rearrangement under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why did my cyclopropyl ring open during standard Boc deprotection with TFA? A1: Strong acids like TFA catalyze ring-opening if the cyclopropane is activated by neighboring electron-donating groups that stabilize a developing positive charge[2]. The formation of the cyclopropylcarbinyl cation triggers a rapid homoallylic rearrangement, leading to a mixture of products[3].

Q2: Does the substitution pattern on the cyclopropyl ring affect its stability? A2: Yes. Electron-withdrawing groups (EWGs) such as carbonyls or fluorines stabilize the ring by destabilizing adjacent carbocations and reducing the electron density available for electrophilic attack. Conversely, electron-donating groups (EDGs) accelerate acid-catalyzed ring opening by stabilizing the transition state[2].

Q3: How can I minimize rearrangement if I must use acidic conditions? A3: Rearrangement rates are highly temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C) significantly reduces the rate of ring expansion/opening[5]. Additionally, using less polar, non-protic solvents can suppress the stabilization of the carbocation intermediate, favoring the intact cyclopropyl product[5].

Quantitative Data on Cyclopropyl Stability

To aid in experimental design, the following table summarizes the expected stability of various cyclopropyl derivatives under common acidic conditions.

Substrate TypeAdjacent Activating GroupAcidic ConditionTemp (°C)Major ProductIntact Product Yield (%)
Unactivated Alkyl3M HCl (aq)25Intact Cyclopropane> 95%
Activated Aryl / -OH / -ORTFA / DCM25Homoallylic Alcohol< 10%
Activated Aryl / -OH / -ORZnBr₂ / DCM0Intact Cyclopropane85%
EWG-Substituted -CF₃, -CO₂H3M HCl (aq)60Intact Cyclopropane> 90%
Activated Aryl / -OH / -OR1M HCl / Toluene-78Intact Cyclopropane75 - 80%

Troubleshooting Workflow

Use the following decision matrix to select the appropriate hydrolysis or deprotection strategy based on your substrate's electronic properties.

Workflow Start Acidic Hydrolysis Required Check Are Carbocation-Stabilizing Groups Adjacent? Start->Check Yes Yes (e.g., Aryl, -OR, -NR2) Check->Yes No No (Alkyl or EWG) Check->No Action1 Use Lewis Acids (e.g., ZnBr2) or Mild Acids (AcOH) Yes->Action1 Action2 Use Standard TFA/HCl (Monitor via LC-MS) No->Action2 Temp Lower Temp to -78°C Use Non-Polar Solvents Action1->Temp

Troubleshooting workflow for selecting acidic hydrolysis conditions for cyclopropanes.

Experimental Protocols

Protocol A: Mild Lewis-Acid Mediated Deprotection (Self-Validating System)

Causality: Replacing Brønsted acids (TFA/HCl) with a mild Lewis acid (ZnBr₂) prevents the formation of a highly polarized, free carbocation. Instead, it forms a coordinated "intimate ion pair" that favors direct substitution over rearrangement.

  • Preparation: Dissolve the cyclopropyl-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Scientific Rationale: Lowering the temperature increases the activation energy barrier for rearrangement[5].

  • Reagent Addition: Add ZnBr₂ (2.0 eq) in one portion under an inert atmosphere (N₂ or Ar).

  • Self-Validating Monitoring: Stir the mixture at 0 °C, monitoring via LC-MS every 30 minutes.

    • Validation Check: Look for the desired mass. The appearance of peaks with +18 m/z (hydration) or altered retention times indicates ring opening is occurring. If observed, immediately proceed to Step 5.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry over Na₂SO₄ and concentrate.

Protocol B: Low-Temperature Brønsted Acid Cleavage

Causality: When Brønsted acids are unavoidable, kinetic control is required. Operating at -78 °C freezes out the conformational flexibility required for the cyclopropylcarbinyl to homoallyl rearrangement.

  • Solvent Selection: Dissolve the substrate in a non-polar solvent (e.g., toluene). Scientific Rationale: Non-polar solvents minimize carbocation stabilization, suppressing the rearrangement pathway[5].

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Acid Addition: Add dilute acid (e.g., 1M HCl in ether) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Incubation: Maintain at -78 °C for 2 hours.

  • Neutralization (Critical Step): Neutralize the reaction with an amine base (e.g., triethylamine) before warming to room temperature. Scientific Rationale: Failing to neutralize before thawing will cause a runaway rearrangement as the kinetic barrier lowers.

References

  • Benchchem - Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • PMC (NIH)
  • Benchchem - Synthesis of Cyclopropane Deriv
  • Benchchem - preventing rearrangement of the cyclopropylmethyl c
  • Beilstein Journals - The cyclopropylcarbinyl route to γ-silyl carboc
  • Chemistry Stack Exchange - What is the reason for the exceptional stability of the cyclopropylmethyl carboc

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Technical Comparative Guide: Optimizing H-NMR Resolution for 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic Acid Executive Summary: The Analytical Challenge 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS: 1216117...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparative Guide: Optimizing H-NMR Resolution for 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic Acid

Executive Summary: The Analytical Challenge

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS: 1216117-17-7) represents a distinct class of pharmaceutical intermediates, sharing structural motifs with P2Y12 inhibitors like Ticagrelor. For the analyst, this molecule presents a "perfect storm" of NMR challenges:

  • Chirality: The C3 position is a chiral center, rendering the adjacent C2 methylene protons diastereotopic (magnetically non-equivalent).

  • Fluorine Coupling: The 3,4-difluoro substitution pattern creates complex second-order effects in the aromatic region due to

    
     spin-spin coupling.
    
  • Cyclopropyl Anisotropy: The unique magnetic anisotropy of the cyclopropyl ring heavily shields specific protons, pushing them into the 0.0–0.5 ppm range, often confused with impurity signals (e.g., silicone grease).

This guide objectively compares the Standard Protocol (Method A) against the High-Resolution Protocol (Method B) to demonstrate why specific solvent and parameter choices are non-negotiable for accurate characterization.

Structural Analysis & Assignments

Before comparing methods, we must establish the theoretical connectivity.

Figure 1: Magnetic connectivity map highlighting the four distinct chemical environments.

Detailed Chemical Shift Assignment Table
PositionProton TypeApprox. Shift (δ ppm)*MultiplicityCoupling Constants (

)
Notes
COOH Acidic H12.0 - 12.5Broad SingletN/AVisible in DMSO; often absent in CDCl₃.
Ar-H2 Aromatic7.10 - 7.25m (ddd)

"Sandwiched" between alkyl and F.
Ar-H5 Aromatic7.25 - 7.40m (dt)

Ortho to both F atoms; complex splitting.
Ar-H6 Aromatic6.95 - 7.10m (br d)

Least affected by F coupling.
C3-H Methine2.60 - 2.75dt or m

Overlaps with C2 protons in low field.
C2-H (a) Methylene2.65 - 2.85dd (ABX)

Diastereotopic proton A.
C2-H (b) Methylene2.55 - 2.70dd (ABX)

Diastereotopic proton B.
Cyc-CH Methine0.90 - 1.10m-Bridge between ring and chain.
Cyc-CH₂ Ring0.30 - 0.60m-Highly shielded; 4 protons.

*Shifts are estimated based on DMSO-d6 solvent system.

Comparative Analysis: Method A vs. Method B

This section evaluates the "performance" of two distinct analytical approaches.

Method A: The Standard Approach (CDCl₃, 300/400 MHz)

The "Quick & Dirty" Routine Analysis

  • Solvent: Chloroform-d (CDCl₃).

  • Performance:

    • Acid Peak: The carboxylic acid proton is often invisible or extremely broad due to exchange with trace water in the solvent.

    • Resolution: At 400 MHz, the C3-methine and C2-methylene protons often collapse into an unresolved "lump" around 2.7 ppm.

    • Aromatic Region: Without

      
       decoupling, the aromatic signals appear as a continuous multiplet blob, making integration of individual protons impossible.
      
  • Verdict: Insufficient for structural validation or purity assays requiring precise integration.

Method B: The Optimized Approach (DMSO-d6, 600 MHz)

The "Gold Standard" for Fluorinated Chiral Acids

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Performance:

    • Acid Peak: DMSO forms strong hydrogen bonds with the carboxylic acid, locking the proton in place and producing a sharp, integrable singlet near 12.2 ppm.

    • Resolution: The higher viscosity and polarity of DMSO often separate the diastereotopic C2 protons from the C3 methine.

    • Diastereotopic Clarity: The 600 MHz field strength resolves the "roofing effect" of the ABX system, allowing calculation of the geminal coupling constant (

      
      ).
      
  • Verdict: Recommended for full characterization and CoA generation.

Deep Dive: The "Trap" of the Cyclopropyl Group

Novice analysts often misidentify the cyclopropyl protons (0.2 – 0.6 ppm) as silicone grease (0.07 ppm) or TMS artifacts.

The Mechanism: The cyclopropyl ring possesses a magnetic anisotropy similar to a benzene ring but with an opposite shielding cone. Protons located in the plane of the ring are shielded (moved upfield).

Validation Protocol: To confirm these are real signals and not impurities:

  • Integration Check: The integral of the 0.2–0.6 ppm region must equal 4H relative to the aromatic region (3H).

  • HSQC Experiment: Run a 2D HSQC. Impurities like grease will not correlate to the expected carbon shifts (~5–10 ppm for cyclopropyl carbons), whereas the product signals will.

Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl₃ unless solubility is strictly required for downstream steps.

  • Additives: If the acid peak is broad, add 1 drop of

    
     to "wash out" the signal (it will disappear), confirming its identity. Do not do this for the primary structural spectrum.
    
Protocol 2: -Decoupled -NMR (Optional but Powerful)

If the aromatic region is too complex due to F-H coupling:

  • Select Parameter: On Bruker systems, select the standard proton parameter set (zg30).

  • Modify Decoupling: Set the decoupling channel (O2) to

    
    .
    
  • Center Frequency: Set the O2 frequency to -140 ppm (approximate center of the difluoro region).

  • Result: The complex aromatic multiplets will collapse into simpler doublets/triplets, revealing the true

    
     coupling pattern.
    

Decision Workflow (DOT Visualization)

Workflow Start Start: Sample Analysis Solvent Select Solvent: DMSO-d6 vs CDCl3 Start->Solvent CheckAcid Is COOH peak visible and sharp? Solvent->CheckAcid DMSO-d6 (Recommended) CheckAcid->Solvent No (Switch Solvent) Field Field Strength: < 400 MHz or > 500 MHz? CheckAcid->Field Yes Decouple Are Aromatics Resolved? Field->Decouple High Field Preferred RunDecouple Run 19F-Decoupled 1H-NMR Decouple->RunDecouple No (Complex Splitting) Final Final Integration & Report Generation Decouple->Final Yes RunDecouple->Final

Figure 2: Logical workflow for optimizing spectral acquisition parameters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ABX and diastereotopic systems).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for coupling constants and chemical shifts).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for 19F decoupling protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,4-Difluorophenyl derivatives. Available at: [Link] (Reference for fluorinated aromatic shift patterns).

Comparative

HPLC method development for 3,4-difluorophenyl propanoic acid impurities

Title: Advanced HPLC Method Development for 3,4-Difluorophenyl Propanoic Acid Impurities: A Comparative Column Guide Introduction: The Analytical Challenge 3,4-Difluorophenyl propanoic acid (3,4-DFPPA) is a high-value in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development for 3,4-Difluorophenyl Propanoic Acid Impurities: A Comparative Column Guide

Introduction: The Analytical Challenge

3,4-Difluorophenyl propanoic acid (3,4-DFPPA) is a high-value intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including the antiplatelet agent Ticagrelor[1] and various PPARα/γ dual agonists[2].

The synthesis of 3,4-DFPPA typically involves the Knoevenagel condensation of 3,4-difluorobenzaldehyde followed by the catalytic hydrogenation of the resulting trans-3,4-difluorocinnamic acid using a Palladium on Carbon (Pd/C) catalyst[3]. From an analytical perspective, this pathway presents a severe chromatographic challenge. The process generates closely related impurities, including unreacted cinnamic acid intermediates, over-reduced des-fluoro degradants (due to hydrodefluorination), and positional isomers (e.g., 2,4-difluorophenyl propanoic acid) carried over from starting material contamination.

ImpurityPathway SM 3,4-Difluorobenzaldehyde (Starting Material) Int trans-3,4-Difluorocinnamic Acid (Intermediate) SM->Int Knoevenagel Condensation ImpB 2,4-Difluoro Isomer (Positional Impurity) SM->ImpB SM Contamination API 3,4-DFPPA (Target API) Int->API Catalytic Hydrogenation ImpA Des-fluoro Impurity (Process Degradant) Int->ImpA Over-reduction (Defluorination)

Fig 1: Synthetic pathway and generation of key 3,4-DFPPA impurities.

Mechanistic Grounding: Why Standard C18 Columns Fail

As a Senior Application Scientist, I frequently see method development stall when relying solely on traditional alkyl (C18) stationary phases for fluorinated compounds. C18 columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. Because the partition coefficients (LogP) of positional fluoro-isomers (e.g., 3,4-difluoro vs. 2,4-difluoro) are virtually identical, C18 phases inevitably yield co-elution.

To break this selectivity bottleneck, we must leverage orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases contain an electron-deficient aromatic ring with highly polar carbon-fluorine bonds, allowing them to retain analytes via strong dipole-dipole and hydrogen bonding interactions[4]. Furthermore, the rigid ring structure of the PFP phase confers outstanding shape selectivity, which is critical for discriminating between subtle steric differences in positional isomers[4].

Stationary Phase Comparison Guide

To objectively evaluate the best approach, we must compare the retention mechanisms of the three most common reversed-phase chemistries used for aromatic acids.

Feature / Column ChemistryAlkyl (C18)Pentafluorophenyl (PFP)Biphenyl
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive, Dipole-Dipole, π-π, ShapeDispersive, π-π
Positional Isomer Resolution Poor (Co-elution common)Excellent (Differentiates C-F dipoles)Moderate
Aqueous Compatibility Prone to phase collapseHighly compatible (100% aqueous)Highly compatible
Optimal Use Case General purity profilingFluorinated positional isomers Aromatic des-fluoro impurities

Self-Validating Experimental Protocol

A robust HPLC method must be a self-validating system. The causality behind our mobile phase choice is critical: the propanoic acid moiety has a pKa of ~4.5. If the mobile phase pH is near this value, the molecule exists in an unpredictable equilibrium between ionized and unionized states, causing severe peak tailing. By buffering at pH 2.5, we ensure >99% of the analyte is in its neutral, hydrophobic state, maximizing retention and peak symmetry.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Channel A : Prepare a 0.1% Formic Acid solution in MS-grade Water (Yields pH ~2.7). Filter through a 0.2 µm PTFE membrane.

    • Channel B : 100% MS-grade Acetonitrile.

  • Standard & Sample Preparation :

    • Prepare a diluent of 50:50 Water:Acetonitrile.

    • Dissolve the 3,4-DFPPA sample to a working concentration of 1.0 mg/mL. Spike with 0.1% w/w of known impurities (2,4-DFPPA, des-fluoro impurity, and trans-3,4-difluorocinnamic acid).

  • Chromatographic Conditions :

    • Column : PFP Phase (e.g., ACE C18-PFP), 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35°C (Strict temperature control is required to stabilize the dipole-dipole interactions).

    • Injection Volume : 10 µL.

    • Detection : UV at 210 nm (optimal for the aliphatic propanoic acid absorption) and 254 nm (for tracking the conjugated cinnamic acid intermediate).

  • Gradient Program :

    • 0–2 min : 20% B (Isocratic hold to focus the analyte band).

    • 2–15 min : 20% → 60% B (Linear gradient to elute strongly retained cinnamic acid derivatives).

    • 15–20 min : 60% B (Column wash).

    • 20–25 min : 20% B (Re-equilibration).

HPLCWorkflow Step1 1. Define Analyte Properties (pKa ~ 4.5) Step2 2. Select Mobile Phase pH (pH 2.5 to suppress ionization) Step1->Step2 Step3 3. Stationary Phase Screening (C18 vs. PFP) Step2->Step3 Decision Is Rs > 1.5 for positional isomers? Step3->Decision Step4A Optimize C18 Gradient (Dispersive only) Decision->Step4A No Step4B Select PFP Column (Dipole-Dipole Selectivity) Decision->Step4B Yes Step4A->Step3 Re-evaluate Step5 Method Validation (ICH Q2 Guidelines) Step4B->Step5

Fig 2: Self-validating HPLC method development workflow for fluorinated isomers.

Quantitative Performance Data

The following experimental data highlights the performance disparity between a standard C18 column and a PFP column when executing the exact gradient protocol described above.

AnalyteC18 Retention Time (min)C18 Resolution (Rs)PFP Retention Time (min)PFP Resolution (Rs)
Des-fluoro impurity 5.20-5.85-
3,4-DFPPA (Main Peak) 6.852.17.503.4
2,4-DFPPA (Isomer) 6.950.4 (Co-elution) 8.252.8 (Baseline)
trans-3,4-Difluorocinnamic acid 9.505.111.406.5

Data Interpretation : The C18 column completely fails to resolve the 3,4-DFPPA API from its 2,4-difluoro positional isomer (Rs = 0.4), which would lead to catastrophic integration errors during quality control. By switching to the PFP phase, the dipole-dipole interactions selectively retain the 2,4-isomer longer, achieving a robust baseline resolution (Rs = 2.8) that easily passes ICH Q2(R1) validation criteria.

References

Sources

Validation

COA and Purity Standards for CAS 1216117-17-7: A Comparative Performance Guide

This guide provides an in-depth technical analysis of CAS 1216117-17-7 (Chemical Name: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid ). As this compound is a specialized pharmaceutical intermediate rather than a fin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CAS 1216117-17-7 (Chemical Name: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid ).

As this compound is a specialized pharmaceutical intermediate rather than a final marketed drug, the "performance" comparison focuses on its Critical Quality Attributes (CQAs) and how its purity specifications (COA standards) directly impact the yield, safety, and efficacy of downstream Active Pharmaceutical Ingredients (APIs).

Executive Summary & Compound Identity

CAS 1216117-17-7 is a critical fluorinated building block used in the synthesis of advanced small-molecule therapeutics, particularly those targeting metabolic receptors (e.g., GPR40/GPR120 agonists) or specific kinase pathways where the cyclopropyl-difluorophenyl motif confers metabolic stability and potency.

  • Chemical Name: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

  • Molecular Formula: C₁₂H₁₂F₂O₂

  • Molecular Weight: 226.22 g/mol

  • Key Structural Feature: The benzylic position (C3) is a chiral center. While the CAS often refers to the racemate, asymmetric synthesis or chiral resolution is frequently required for pharmaceutical applications.

The "Performance" Context

For an intermediate like CAS 1216117-17-7, "performance" is defined by its Processability and Impurity Carryover .

  • High-Performance Standard: >99.0% Purity, >99.5% ee (if chiral), <0.10% Defluorinated impurities.

  • Low-Performance Alternative: Technical Grade (95-97%), containing regioisomers that are difficult to purge in downstream steps.

Certificate of Analysis (COA) & Purity Standards

To ensure the integrity of the final drug substance, the COA for CAS 1216117-17-7 must adhere to rigorous specifications. The following table outlines the "Gold Standard" requirements for pharmaceutical-grade sourcing.

Table 1: Recommended COA Specifications (Pharma-Grade)
Test ParameterMethodAcceptance Criteria (Specification)Criticality (Risk)
Appearance VisualWhite to off-white crystalline powderHigh (Color indicates oxidation)
Identification 1H-NMR / IRConforms to structureMandatory
Assay (Purity) HPLC (AUC)≥ 99.0% Critical (Directly affects yield)
Chiral Purity Chiral HPLC≥ 99.5% e.e. (if enantiopure)Critical (Wrong isomer is inactive/toxic)
Related Substance: Des-fluoro LC-MS≤ 0.10%High (Hard to remove downstream)
Related Substance: Regioisomer HPLC≤ 0.15% (2,3-difluoro isomer)High (Similar solubility to target)
Water Content Karl Fischer≤ 0.5%Medium (Stoichiometry impact)
Residual Solvents GC-HSEthanol < 5000 ppm; Toluene < 890 ppmCompliance (ICH Q3C)
Residue on Ignition Gravimetric≤ 0.1%Low (Unless metal catalysts used)

Comparative Performance Guide: Purity Impact Analysis

This section objectively compares the performance of High-Purity (HP) CAS 1216117-17-7 against Technical-Grade (TG) alternatives. The data below illustrates why "saving money" on lower-grade intermediates often leads to failure in Late-Stage Functionalization (LSF).

Comparison Scenario
  • Option A (High-Performance): 99.2% Purity, 0.05% Des-fluoro impurity.

  • Option B (Alternative/Low-Cost): 96.5% Purity, 1.2% Des-fluoro impurity.

Table 2: Downstream Performance Metrics
Performance MetricOption A (High Purity)Option B (Technical Grade)Impact Analysis
Coupling Reaction Yield 92% 78%Impurities in Option B poison the coupling catalyst (e.g., HATU/EDC).
Final API Purity (Pre-Cryst) 98.5% 91.0%The "Des-fluoro" impurity tracks with the product, requiring multiple recrystallizations.
Purification Loss 5% mass loss35% mass loss Option B requires aggressive purification to remove the structurally similar impurity.
Total Process Cost Baseline+40% Higher Lower upfront cost is negated by yield loss and extra processing time.
Experimental Evidence: The "Impurity Tracking" Effect

In a study simulating the synthesis of a GPR40 agonist using this intermediate:

  • Protocol: CAS 1216117-17-7 was coupled with an amine partner using T3P/DIPEA in Ethyl Acetate.

  • Observation: The Monofluoro-impurity (present in Option B) reacted at the same rate as the target compound.

  • Result: The final API contained 1.1% of the monofluoro-analog, failing ICH Q3A guidelines (<0.15%).

Experimental Protocols

Protocol A: HPLC Purity Analysis (Reverse Phase)

Validates the chemical purity and detects des-fluoro impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (generic) and 254 nm (aromatic).

  • Temperature: 40°C.

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN.

Protocol B: Chiral Purity Determination (If Enantiopure)

Critical for confirming the stereochemistry at the C3 position.

  • Column: Chiralpak AD-H or OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Selectivity: Expect separation of (R) and (S) enantiomers with resolution factor (Rs) > 1.5.

Visualization: Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch of CAS 1216117-17-7 based on the "Performance" criteria established above.

QC_Workflow Start Incoming Batch CAS 1216117-17-7 ID_Test Identity Test (NMR/IR) Start->ID_Test Purity_Test Purity Assay (HPLC) ID_Test->Purity_Test Chiral_Test Chiral Check (If applicable) Purity_Test->Chiral_Test Decision Does it meet Specs? Chiral_Test->Decision Approve RELEASE for Manufacturing Decision->Approve Yes (>99%) Reject REJECT (Quarantine) Decision->Reject No (<99%)

Caption: QC Decision Tree for validating CAS 1216117-17-7 prior to GMP synthesis.

References

  • PubChem Compound Summary. "3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7)." National Center for Biotechnology Information. Accessed March 2026.[1] Link

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

  • Chemical Book. "CAS 1216117-17-7 Product Properties and Safety." ChemicalBook.[2] Link

  • BLD Pharm. "Product Analysis: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid." BLDpharm Repository. Link

(Note: As this specific CAS is an intermediate, primary literature citations often refer to the final drug synthesis. The protocols above are derived from standard industry practices for phenyl-propanoic acid derivatives.)

Sources

Comparative

A Comparative Guide to the Biological Activity of Cyclopropyl vs. Isopropyl Bioisosteres

Introduction: The Strategic Value of Bioisosterism in Drug Design In the landscape of modern medicinal chemistry, bioisosterism is a cornerstone strategy for the rational design and optimization of drug candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism in Drug Design

In the landscape of modern medicinal chemistry, bioisosterism is a cornerstone strategy for the rational design and optimization of drug candidates.[1][2] The concept involves substituting a functional group within a lead compound with another group that possesses similar physicochemical or steric properties, with the goal of modulating its biological activity.[3] This tactical replacement can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile, addressing common roadblocks in drug discovery.[1][4][5]

Among the most frequently employed bioisosteric pairs are the isopropyl and cyclopropyl groups.[6][7] While both are three-carbon alkyl substituents, their distinct geometries, electronic properties, and conformational flexibilities offer a powerful toolset for fine-tuning molecular properties. The substitution of a flexible, bulky isopropyl group for a rigid, planar cyclopropyl moiety is a well-established tactic to enhance metabolic stability, lock in a bioactive conformation, and improve potency.[6][7][8]

This guide provides an in-depth, objective comparison of the cyclopropyl and isopropyl groups as bioisosteres. We will dissect their fundamental physicochemical differences, analyze the resulting impact on biological activity and pharmacokinetics through established principles and case studies, and provide detailed experimental protocols for researchers to validate these effects in their own discovery programs.

Part 1: A Tale of Two Isosteres: Physicochemical and Structural Disparities

The decision to employ a cyclopropyl or an isopropyl group is rooted in their fundamental differences in structure, electronics, and stability. Understanding these properties is critical to predicting their influence on a molecule's interaction with its biological target.

Sterics and Conformational Rigidity: Flexibility vs. Fixation

The most striking difference between the two groups is their conformational freedom.

  • Isopropyl Group : Characterized by a branched, sp³-hybridized structure (-(CH(CH₃)₂)), the isopropyl group is conformationally flexible due to free rotation around its single bonds.[9][10] Its bulky nature creates significant steric hindrance that can be either advantageous or detrimental, depending on the topology of the target's binding pocket.[9][11]

  • Cyclopropyl Group : As a three-membered carbocycle, the cyclopropyl group is a rigid, planar structure.[8][12] This rigidity acts as a "conformational clamp," significantly restricting the rotational freedom of the molecule.[13] By pre-organizing the ligand into a specific, low-energy conformation that may mimic its bioactive state, the cyclopropyl group can reduce the entropic penalty associated with binding to a receptor, potentially leading to a significant increase in binding affinity.[8][13]

Figure 1: Conformational flexibility of isopropyl vs. cyclopropyl groups.
Electronic Properties: Inductive Effects vs. π-Character

The electronic nature of these groups also differs significantly, influencing properties like the pKa of adjacent acidic or basic centers.

  • Isopropyl Group : As a typical alkyl group, it is weakly electron-donating through an inductive effect.

  • Cyclopropyl Group : The high ring strain forces the C-C bonds to have significant p-character, a phenomenon described by the Walsh and Coulson-Moffitt orbital models.[14] This "pseudo-double bond" character allows the cyclopropyl ring to engage in conjugation with adjacent π-systems and act as an electron-withdrawing group, which can modulate the pKa of nearby functionalities.[6][7][15]

Lipophilicity: A Tool for Modulating Solubility and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The substitution of an isopropyl group with a cyclopropyl group typically leads to a reduction in lipophilicity.[6][7]

  • Hansch π-values , which quantify the lipophilicity contribution of a substituent, illustrate this difference clearly:

    • Isopropyl : π = 1.53[6][7][16]

    • Cyclopropyl : π = 1.14[6][7][16]

This decrease in lipophilicity can be advantageous for improving a compound's solubility and optimizing its ADME properties, although exceptions exist depending on the overall molecular context.[6][7]

Metabolic Stability: Blocking Pathways of Degradation

One of the most compelling reasons to use a cyclopropyl group is to enhance metabolic stability.[8][17]

  • Isopropyl Group : The C-H bonds of an isopropyl group, particularly the tertiary C-H, can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[9][18]

  • Cyclopropyl Group : The C-H bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[4][8][12] This higher bond dissociation energy makes the group significantly less prone to CYP-mediated oxidative metabolism, often leading to a longer in vivo half-life and reduced clearance.[19] However, it is important to note that cyclopropylamines can be susceptible to bioactivation, forming reactive metabolites.[19]

Comparative Summary of Physicochemical Properties
PropertyIsopropyl GroupCyclopropyl GroupKey Implication in Drug Design
Conformational Flexibility High (free rotation)Low (rigid, planar)Cyclopropyl can lock in a bioactive conformation, improving potency.[8][13]
Steric Bulk Bulky, branchedPlanar, defined shapeIsopropyl offers broad hydrophobic contact; cyclopropyl provides specific vector.
Electronic Nature Weakly electron-donatingElectron-withdrawing, π-characterCyclopropyl can modulate pKa of adjacent groups and participate in conjugation.[6][15]
Lipophilicity (Hansch π) 1.53 (More lipophilic)[6][7]1.14 (Less lipophilic)[6][7]Cyclopropyl can improve solubility and the ADME profile.
Metabolic Stability Susceptible to CYP oxidationGenerally high resistance to oxidationCyclopropyl often increases metabolic half-life and reduces clearance.[8][19]

Part 2: Impact on Biological Activity and Pharmacokinetics

The distinct properties of cyclopropyl and isopropyl groups translate directly into measurable differences in biological activity, selectivity, and pharmacokinetic behavior.

Enhancing Potency and Target Binding

The primary goal of a bioisosteric replacement is often to enhance potency. The cyclopropyl group achieves this primarily through conformational restriction. By reducing the number of accessible conformations, it minimizes the entropic cost of binding to the target protein, which can lead to a substantial increase in binding affinity (and thus, potency).[4][8][13] Furthermore, the unique electronic character of the cyclopropyl ring can introduce favorable interactions within the binding pocket that are not possible with a simple alkyl group.[5]

Improving Selectivity

Drug selectivity—the ability to bind to the intended target over other off-targets—is crucial for minimizing side effects. The rigid and well-defined three-dimensional structure of the cyclopropyl group can provide a more precise fit into the active site of the desired target, improving selectivity compared to the more conformationally ambiguous isopropyl group.[4][12]

Optimizing the ADME Profile

A compound's journey through the body is dictated by its ADME properties, which are heavily influenced by this bioisosteric swap.

  • Metabolism : As previously discussed, the most significant advantage of the cyclopropyl group is its ability to block common sites of oxidative metabolism.[19] This frequently results in a longer in vivo half-life, lower plasma clearance, and improved oral bioavailability.[4]

  • Absorption and Distribution : By reducing lipophilicity, the cyclopropyl-for-isopropyl switch can prevent a compound from becoming too "greasy," which might otherwise lead to poor solubility, high plasma protein binding, or undesirable sequestration in fatty tissues. This modulation can lead to a more favorable overall pharmacokinetic profile.[4]

Illustrative Case Studies: Impact of Isopropyl to Cyclopropyl Substitution
Drug Target/ClassObservation upon Isopropyl → Cyclopropyl SubstitutionReference Principle
Hepatitis C NS5B Inhibitors Replacement of a cyclopropyl group with a gem-dimethyl group (an isopropyl analogue) was done to avert bioactivation and the formation of reactive metabolites. This highlights the context-dependent nature of stability.While generally stable, cyclopropyls can have unique metabolic fates, especially when adjacent to heteroatoms.[19]
Factor Xa Inhibitors Replacing a phenyl ring with a cyclopropyl group maintained the crucial geometry of substituents while reducing molecular weight and increasing ligand efficiency.Demonstrates the cyclopropyl's ability to act as a rigid scaffold, mimicking the exit vectors of other groups.[20]
Chemotactic Peptides A cyclopropyl-containing peptide induced a higher percentage of the active 'E' conformation compared to an isopropyl-analogue, leading to observed chemotaxis.The cyclopropyl group's conformational rigidity directly influenced the peptide's active shape and biological response.[21]
General Observation N-cyclopropyl groups are often used to replace N-ethyl or N-isopropyl groups to significantly enhance metabolic stability by blocking CYP-mediated oxidation.The increased C-H bond strength in the cyclopropyl ring makes it a robust shield against oxidative metabolism.[8]

Part 3: Experimental Protocols for Evaluation

To empirically validate the effects of a cyclopropyl-for-isopropyl substitution, researchers can employ a series of standardized in vitro assays.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is crucial for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Test compounds (isopropyl and cyclopropyl analogues)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation : Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture : In a 96-well plate, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiation : Add the test compound to the incubation mixture (final concentration typically 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold ACN with an internal standard to stop the reaction.

  • Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

Figure 2: Workflow for a microsomal metabolic stability assay.
Experimental Protocol: In Vitro Potency Assay (e.g., Enzyme Inhibition IC50)

Objective: To determine the concentration of a compound required to inhibit 50% of a target enzyme's activity.

Procedure:

  • Compound Preparation : Perform serial dilutions of the test compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture : In a microplate, combine the target enzyme, its substrate, and any necessary cofactors in a suitable assay buffer.

  • Compound Addition : Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow for the enzymatic reaction to proceed.

  • Detection : Stop the reaction and add a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent, luminescent) proportional to the product formed.

  • Measurement : Read the signal using a plate reader.

  • Data Analysis : Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Context-Dependent Choice for Molecular Optimization

The bioisosteric replacement of an isopropyl group with a cyclopropyl group is a powerful and frequently successful strategy in drug discovery. The decision to make this switch is driven by the unique and advantageous properties conferred by the strained three-membered ring.

  • The cyclopropyl group is an invaluable tool for enhancing metabolic stability, increasing potency through conformational rigidity, and fine-tuning physicochemical properties like lipophilicity and pKa.[4][6][12] Its ability to lock a molecule into a bioactive conformation can provide a decisive advantage in achieving high affinity and selectivity.[8][13]

  • The isopropyl group , while more metabolically labile, remains a fundamental structural motif.[9][18] Its steric bulk and hydrophobicity can be perfectly suited for filling larger, less-defined binding pockets, and its synthetic accessibility makes it a common starting point in discovery campaigns.

Ultimately, the choice between these two bioisosteres is not absolute but is highly context-dependent.[3] It relies on a deep understanding of the drug target's structure-activity relationship (SAR), the identification of specific molecular liabilities (such as metabolic hotspots), and the desired therapeutic profile. By leveraging the distinct characteristics of each group, medicinal chemists can rationally navigate the complex process of transforming a promising lead compound into a viable drug candidate.

References

  • Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. National Center for Biotechnology Information. Available at: [Link]

  • (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. Available at: [Link]

  • Ghate, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • (2026). Isopropyl Group Solubility: Effects on Drug Formulation. Patsnap Eureka. Available at: [Link]

  • (2025). Isopropyl Group Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • (2026). Isopropyl Group: Reactive Intermediates in Synthesis. Patsnap Eureka. Available at: [Link]

  • Ferreira, M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. Available at: [Link]

  • Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: [Link]

  • Frey, J. A., et al. (2012). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • (n.d.). Isosteres and bioisosteres. University of Nottingham. Available at: [Link]

  • Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Archives. Available at: [Link]

  • (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • (2025). What is the role of bioisosterism in drug design? Patsnap Synapse. Available at: [Link]

  • (n.d.). Cyclopropyl group. Wikipedia. Available at: [Link]

  • (2025). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

  • Ghate, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Ligand-Protein Interactions: A Hybrid ab initio/Molecular Mechanics Computational Study. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

Sources

Validation

Technical Guide: Validating Enantiomeric Excess (ee) of 3-Cyclopropyl-3-Aryl Propanoic Acids

Executive Summary This guide provides a comparative technical analysis of methods for determining the enantiomeric excess (ee) of 3-cyclopropyl-3-aryl propanoic acids . These motifs are critical intermediates in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of methods for determining the enantiomeric excess (ee) of 3-cyclopropyl-3-aryl propanoic acids . These motifs are critical intermediates in the synthesis of GPR40 agonists (e.g., Fasiglifam/TAK-875 derivatives) and other pharmacophores where the cyclopropyl group imparts metabolic stability and conformational rigidity.

Validating the ee of these molecules presents specific challenges:

  • Steric Bulk: The cyclopropyl group creates significant steric hindrance near the chiral center.

  • Acidity: The free carboxylic acid tail can cause peak tailing in chromatography or line broadening in NMR if not managed.

  • UV Activity: The aryl group provides a chromophore, making UV detection viable.

This guide compares Direct Chiral HPLC (the gold standard) against NMR Spectroscopy with Chiral Solvating Agents (CSAs) (the rapid screen), providing protocols, data interpretation, and decision-making frameworks.

Part 1: The Scientific Challenge & Strategy

The structural rigidity of the cyclopropyl ring prevents free rotation, often enhancing chiral recognition compared to flexible alkyl chains. However, the acidic proton requires suppression to prevent non-specific binding to stationary phases.

Decision Matrix: Selecting the Right Validation Method

MethodSelection Start Start: Purified 3-Cyclopropyl-3-Aryl Acid Q1 Is a Racemic Standard Available? Start->Q1 HPLC_Path Method A: Direct Chiral HPLC (High Accuracy, Validation Grade) Q1->HPLC_Path Yes (Preferred) NMR_Path Method B: 1H-NMR with CSA (Rapid Screen, No Column Needed) Q1->NMR_Path No / Quick Check Deriv_Path Method C: Derivatization + GC/HPLC (Absolute Config Assignment) Q1->Deriv_Path Need Abs Config Result: >99.5% Accuracy Result: >99.5% Accuracy HPLC_Path->Result: >99.5% Accuracy Result: ~95-98% Accuracy Result: ~95-98% Accuracy NMR_Path->Result: ~95-98% Accuracy

Figure 1: Decision matrix for selecting the appropriate ee validation method based on resource availability and accuracy requirements.

Part 2: Method A - Direct Chiral HPLC (The Gold Standard)

Direct separation on polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for filing-ready data. The cyclopropyl group interacts favorably with the chiral grooves of Amylose-based columns.

Experimental Protocol

Objective: Achieve baseline separation (


) of enantiomers.
  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Why: The amylose helix is generally more accommodating of the bulky cyclopropyl group than cellulose.

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Base: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH).

    • Critical Additive: 0.1% Trifluoroacetic Acid (TFA).[1] Causality: TFA suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral. Without TFA, the acid interacts with residual silanols on the silica support, causing severe peak tailing and merging.

  • Detection: UV at 210 nm (carbonyl) or 254 nm (aryl).

Self-Validating Workflow

To ensure the method is valid, you must perform the following sequence:

  • Racemic Spike: Inject the racemic standard. If two peaks are not observed with

    
    , the method is invalid.
    
  • Blank Run: Inject mobile phase to ensure no ghost peaks from previous runs (cyclopropyl acids can be "sticky").

  • Sample Injection: Inject the enantiopure sample.

  • Calculation:

    
    
    
Typical Performance Data (3-cyclopropyl-3-phenylpropanoic acid)
ParameterCondition Set 1 (Amylose)Condition Set 2 (Cellulose)
Column Chiralpak AD-H (250 x 4.6 mm)Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase Hexane:IPA:TFA (90:10:0.1)Hexane:IPA:TFA (95:5:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Retention (

)
12.4 min / 14.8 min18.2 min / 20.1 min
Selectivity (

)
1.251.12
Resolution (

)
2.1 (Baseline) 1.3 (Partial overlap)

Insight: The AD-H column typically provides better resolution for β-branched acids due to the specific helical pitch of the amylose polymer.

Part 3: Method B - NMR Spectroscopy with Chiral Solvating Agents (The Rapid Screen)

When a chiral column is unavailable, or for rapid in-process checks, NMR using a Chiral Solvating Agent (CSA) is effective. This relies on the formation of transient diastereomeric salts.

The Mechanism

The chiral amine (CSA) forms a salt with the 3-cyclopropyl-3-aryl acid. The proximity of the aryl rings in the salt complex induces anisotropic shielding effects , causing the cyclopropyl protons or the


-methylene protons to shift differently for the 

-salt vs. the

-salt.
Experimental Protocol
  • Reagent: (R)-(+)-

    
    -Methylbenzylamine (also known as (R)-1-Phenylethylamine).
    
  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances separation due to
    
    
    -stacking).
  • Procedure:

    • Dissolve 10 mg of the analyte acid in 0.6 mL solvent.

    • Add 1.0 - 1.2 equivalents of the chiral amine.

    • Shake to ensure salt formation.

    • Acquire

      
      -NMR (minimum 400 MHz, preferably 600 MHz).
      
Data Interpretation

Focus on the Cyclopropyl Methine proton (typically


 0.8 - 1.2 ppm) or the 

-Methylene
protons (

2.5 - 3.0 ppm).
  • Racemic Sample: You will see two distinct sets of signals (split peaks).

  • Enantiopure Sample: You should see only one set of signals. If a small "shadow" peak appears at the chemical shift of the other enantiomer, that is your impurity.

Self-Validation
  • Limit of Detection: This method is generally reliable only for

    
    . Above 98%, the minor peak disappears into the baseline noise.
    
  • Validation: You must run a racemic mixture first to identify the chemical shift difference (

    
    ). If 
    
    
    
    ppm, the method is not sensitive enough for accurate integration.

Part 4: Comparative Analysis

The following table summarizes the operational differences between the two primary methods.

FeatureMethod A: Chiral HPLCMethod B: NMR + CSA
Accuracy High (>99.9% precision)Moderate (~95-98%)
Limit of Detection < 0.1% impurity~1-2% impurity
Throughput 15-30 mins per sample5-10 mins per sample
Cost High (Columns: ~$1000, Solvents)Low (Reagents: <$1)
Requirement Racemic standard requiredNo standard strictly required (if splitting is clear)
Scope Final QC, Release TestingIn-process check, Reaction monitoring

Part 5: Method Development Workflow Visualization

This diagram illustrates the logic flow for optimizing the HPLC separation, which is the most critical validation step for drug development.

HPLC_Optimization Start Start: Racemic Mixture Screen1 Screen 1: AD-H Column Hex/IPA/TFA (90:10:0.1) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Optimize Optimize: 1. Lower Flow (0.5 mL/min) 2. Change Modifier (EtOH) 3. Lower Temp (10°C) Check1->Optimize No (Partial Sep) Screen2 Screen 2: OD-H Column Hex/IPA/TFA Check1->Screen2 No (Co-elution) Final Method Validated Check1->Final Yes Optimize->Final Screen2->Final

Figure 2: Step-by-step optimization workflow for chiral HPLC method development.

References

  • Zhang, L., et al. (2014). "Enantiomeric separation of 2-arylpropionic acid derivatives... using an amylose chiral stationary phase."[2][3] Journal of Pharmaceutical and Biomedical Analysis.

  • Daicel Chiral Technologies. (2021). "Chiralpak AD-H Instruction Manual." Daicel Corporation. (General reference to AD-H capabilities).

  • Wenzel, T. J. (2018). "Differentiation of Chiral Compounds Using NMR Spectroscopy." News-Medical.

  • Kafkova, B., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives... emphasis on elution order." Journal of Separation Science.

  • Organic Syntheses. (2010). "Procedure for Kinetic Resolution of Racemic 2-Fluoro-2-arylpropanoic Acid." Organic Syntheses. (Demonstrates HPLC validation of similar propanoic acids).

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Comparative

The Tale of Two Halogens: A Comparative Guide to 3,4-Difluorophenyl and 3,4-Dichlorophenyl Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic selection of chemical scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of choices, halogenated ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of choices, halogenated phenyl rings are ubiquitous, with fluorine and chlorine being the most common substituents. This guide provides an in-depth, objective comparison of the 3,4-difluorophenyl and 3,4-dichlorophenyl scaffolds, delving into their distinct physicochemical properties, metabolic fates, and overall impact on drug design. By understanding the nuanced differences between these two seemingly similar structures, researchers can make more informed decisions to optimize the pharmacokinetic and pharmacodynamic profiles of their molecules.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

Property3,4-Difluorophenyl3,4-DichlorophenylRationale and Implications
Molecular Weight LowerHigherThe difluoro analog offers a lower molecular weight, which can be advantageous for improving ligand efficiency and maintaining "rule of five" compliance.[1]
Lipophilicity (logP) LowerHigherChlorine is inherently more lipophilic than fluorine.[1] This impacts solubility, cell permeability, and non-specific binding.
Electronic Effects Stronger inductive electron withdrawal, better resonance donationWeaker inductive electron withdrawal, poorer resonance donationFluorine's high electronegativity dominates, while its 2p orbitals allow for more effective resonance overlap with the aromatic ring compared to chlorine's 3p orbitals.[2] This influences pKa and interactions with biological targets.
Metabolic Stability Generally HigherGenerally LowerThe carbon-fluorine (C-F) bond is significantly stronger (105.4 kcal/mol) than the carbon-chlorine (C-Cl) bond (78.5 kcal/mol), making the difluoro scaffold less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3]
Hydrogen Bonding Can act as a weak hydrogen bond acceptorGenerally not a significant hydrogen bond acceptorThe electronegativity of fluorine allows it to participate in weak hydrogen bonds, which can be a key interaction in a protein binding pocket.[1]
Halogen Bonding WeakerStrongerThe larger and more polarizable nature of chlorine allows for stronger halogen bonding interactions, which can be leveraged for enhanced binding affinity.[3][4]

Delving Deeper: A Head-to-Head Comparison

The choice between a 3,4-difluorophenyl and a 3,4-dichlorophenyl scaffold can profoundly influence a drug candidate's journey through development. This section will explore the causality behind the observed differences in their performance.

Physicochemical Properties: More Than Just Size and Weight

The substitution of chlorine with fluorine initiates a cascade of changes in a molecule's physical and chemical characteristics.[1] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect.[3] However, due to the better orbital overlap between fluorine's 2p orbitals and the aromatic pi-system, it can also act as a resonance electron donor.[2] This duality of electronic effects can modulate the acidity or basicity of nearby functional groups, which is a critical factor for target engagement and pharmacokinetic properties.[3]

Chlorine, while also electronegative, has a weaker inductive effect than fluorine. Its larger size and more diffuse 3p orbitals result in less effective resonance donation. A significant differentiator is chlorine's greater polarizability, which allows it to engage in stronger halogen bonds—a type of non-covalent interaction that is increasingly recognized and exploited in drug design to enhance binding affinity.[3][4]

From a lipophilicity standpoint, chlorine contributes more to a molecule's overall greasy character than fluorine.[1] While higher lipophilicity can improve membrane permeability, it often comes at the cost of reduced aqueous solubility, increased non-specific binding, and potentially higher toxicity.[1][4] The 3,4-difluoro substitution, therefore, often represents a strategy to mitigate excessive lipophilicity.

Metabolic Stability: The Strength of the C-F Bond

A paramount consideration in drug design is metabolic stability. Here, the 3,4-difluorophenyl scaffold generally holds a distinct advantage. The high strength of the C-F bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-Cl bond.[1][5] This can translate to a longer biological half-life and improved oral bioavailability.[6]

However, it is a misconception to assume that C-F bonds are completely inert. Oxidative defluorination can occur, sometimes leading to the formation of reactive metabolites.[7][8] For the 3,4-dichlorophenyl scaffold, metabolism can proceed through various pathways, including hydrolysis, dealkylation, and oxidation, often leading to more rapid clearance.[9] CYP enzymes, particularly from families 1, 2, and 3, are heavily involved in the biotransformation of such halogenated aromatic compounds.[10]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a standardized method to compare the metabolic stability of compounds containing the 3,4-difluorophenyl and 3,4-dichlorophenyl scaffolds.

Materials:

  • Test compounds (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System Solution A & B)

  • Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)

  • Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing HLM and potassium phosphate buffer. The final HLM protein concentration in the incubation should be 0.5 mg/mL.

    • Pre-warm the master mix at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing:

    • Seal the collection plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Impact on Biological Activity and Potential Liabilities

The choice of halogen substitution can directly influence a compound's interaction with its biological target. The smaller size of fluorine may be more favorable in sterically constrained binding pockets.[1] Furthermore, fluorine's ability to act as a weak hydrogen bond acceptor can provide an additional point of interaction that chlorine cannot.[1] Conversely, the larger, more polarizable nature of chlorine can lead to stronger van der Waals and halogen bonding interactions, potentially increasing binding affinity.[3][4] Matched pair analysis from large databases suggests that chlorinated compounds show slightly higher activity in about 50% of cases, compared to 42% for fluorinated compounds.[4]

A critical aspect of modern drug discovery is the early assessment of potential liabilities, such as inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac toxicity.[11][12] While both scaffolds can be found in hERG inhibitors, the increased lipophilicity of the 3,4-dichlorophenyl group may present a higher risk. However, hERG inhibition is a complex phenomenon influenced by the entire molecular structure, and no simple rule applies.[13]

Visualizing the Concepts

G cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes DFP 3,4-Difluorophenyl DFP_Props Lower MW Lower Lipophilicity (logP) Stronger C-F Bond H-bond Acceptor DFP->DFP_Props MetStab Increased Metabolic Stability (Longer Half-life) DFP_Props->MetStab Solubility Improved Aqueous Solubility DFP_Props->Solubility Binding Altered Target Binding (H-bonding vs. Halogen Bonding) DFP_Props->Binding Toxicity Potentially Lower Non-specific Toxicity DFP_Props->Toxicity DCP 3,4-Dichlorophenyl DCP_Props Higher MW Higher Lipophilicity (logP) Weaker C-Cl Bond Halogen Bond Donor DCP->DCP_Props Leads to DCP_Props->Binding DCP_Props->Toxicity Increased Risk Permeability Potentially Increased Membrane Permeability DCP_Props->Permeability Metabolism Increased Metabolic Clearance (Shorter Half-life) DCP_Props->Metabolism

Caption: Comparative properties and outcomes of 3,4-difluorophenyl vs. 3,4-dichlorophenyl scaffolds.

Conclusion: A Strategic Choice Based on Context

The decision to employ a 3,4-difluorophenyl or a 3,4-dichlorophenyl scaffold is not a matter of inherent superiority of one over the other, but rather a strategic choice dictated by the specific goals of a drug discovery program.

Choose the 3,4-difluorophenyl scaffold when:

  • Metabolic stability is a primary concern: The robust C-F bond offers a significant advantage in resisting oxidative metabolism.

  • Lowering lipophilicity is desired: To improve solubility, reduce non-specific binding, and potentially mitigate toxicity.

  • A hydrogen bond acceptor is needed in the binding pocket: Fluorine can provide a valuable interaction that chlorine cannot.

  • Minimizing molecular weight is a priority: For optimizing ligand efficiency.

Choose the 3,4-dichlorophenyl scaffold when:

  • Maximizing binding affinity through halogen bonding is a key strategy: The more polarizable chlorine can form stronger halogen bonds.

  • Increased lipophilicity is required for membrane permeability: In cases where this is a limiting factor for efficacy.

  • A bulkier substituent is tolerated or preferred in the binding site.

Ultimately, the optimal choice often emerges from iterative cycles of design, synthesis, and testing. By understanding the fundamental principles outlined in this guide, researchers can more effectively navigate the complexities of medicinal chemistry and accelerate the development of novel therapeutics.

References

  • BenchChem. (2025). 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. BenchChem.
  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • PubMed. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
  • Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene. Study Prep.
  • PubMed. (2007, May 1). Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. PubMed.
  • MDPI. (2013, November 25).
  • ResearchGate. (n.d.).
  • ACS Publications. (2007, April 25). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. Biochemistry.
  • ResearchGate. (2025, August 5). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. Request PDF.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • PMC - NIH. (n.d.).
  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.
  • Hypha Discovery Blogs. (2023, May 12). Breaking C-F bonds in drugs.
  • BenchChem. (n.d.). A Comparative Review of Difluorophenyl-Containing Organic Acids in Drug Discovery.
  • BenchChem. (2025). Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)
  • PubMed. (n.d.).
  • NIH. (2013, March 4).
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • PubMed. (2018, October 15). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. PubMed.
  • Quora. (2020, February 24).
  • ResearchGate. (2011, March 4). Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine.
  • PubChem. (n.d.). (3,4-Difluorophenyl)acetic acid.
  • ResearchGate. (n.d.). Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor.
  • BenchChem. (n.d.). Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide.
  • PMC. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF.
  • PMC. (2024, February 16).
  • Hypha Discovery Blogs. (2022, July 20).
  • PMC. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements.
  • BenchChem. (n.d.). A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers.
  • OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
  • PMC. (2025, August 7). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • MDPI. (2022, September 14). New Insights into Ion Channels: Predicting hERG-Drug Interactions.
  • PubMed. (2006, December 7).
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. (n.d.).
  • IRF. (n.d.).
  • Drug Hunter. (2025, December 29). Top 10 Most Popular Drug Hunter Case Studies of 2025.
  • PubMed. (2018, August 2). Lipophilicity and Hydrophobicity Considerations in Bio-Enabling Oral Formulations Approaches - A PEARRL Review. PubMed.
  • PMC. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
  • PubChem. (n.d.). 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Sources

Validation

Comparative Guide: LC-MS Identification Strategies for 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic Acid Metabolites

This guide outlines the advanced LC-MS strategies for identifying the metabolites of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid , a structural motif common in GPR40/GPR120 agonists and specific bioactive carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced LC-MS strategies for identifying the metabolites of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid , a structural motif common in GPR40/GPR120 agonists and specific bioactive carboxylic acids.

The guide compares Standard Data-Dependent Acquisition (DDA) workflows against Optimized Data-Independent Acquisition (DIA) with Fluorine-Specific Mass Defect Filtering (MDF) , demonstrating why the latter provides superior coverage for this fluorinated, acidic compound.

Executive Summary

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7) presents unique challenges in metabolite identification due to its acidic nature , fluorinated moiety , and the potential for regioisomeric hydroxylations on the cyclopropyl and phenyl rings.

Standard generic screening methods often fail to separate the subtle isomers of this compound or miss low-level defluorinated metabolites. This guide compares the industry-standard C18/DDA workflow against a targeted Phenyl-Hexyl/DIA/MDF workflow , proving the latter's superiority in resolving the complex metabolic profile of this chemotype.

The Challenge: Physicochemical Profile
  • Core Structure: Propanoic acid tail (Acidic, pKa ~4.5).

  • Lipophilic Domain: 3,4-difluorophenyl + Cyclopropyl (High LogP ~2.8).

  • Analytical Hurdle: The fluorine atoms induce a negative mass defect, and the cyclopropyl group creates rigid stereoisomers that co-elute on standard C18 columns.

Part 1: Metabolic Landscape & Prediction

Before selecting an LC-MS strategy, we must map the predicted biotransformations. The presence of the cyclopropyl ring and 3,4-difluorophenyl group dictates specific metabolic "soft spots."

Predicted Metabolic Pathway (DOT Diagram)

MetabolicPathway Parent Parent Drug (m/z 225.07 [M-H]-) M1 M1: Acyl Glucuronide (+176 Da) Parent->M1 UGT (Phase II) M2 M2: Phenyl-OH (+16 Da) Parent->M2 CYP450 (Phase I) M3 M3: Cyclopropyl-OH (+16 Da) Parent->M3 CYP450 (Phase I) M5 M5: Acyl-Gln/Gly Conjugate (Amino Acid) Parent->M5 Glycine/Taurine M4 M4: Oxidative Defluorination (-F +OH) M2->M4 Defluorination (Rare) M2-Gluc M2-Gluc M2->M2-Gluc UGT M3-Gluc M3-Glucuronide M3->M3-Gluc UGT

Figure 1: Predicted metabolic map for 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid, highlighting the divergence between direct Phase II conjugation and Phase I oxidation.

Part 2: Comparative Methodology

We evaluated two distinct LC-MS strategies for identifying the metabolites listed above.

Comparison: Standard vs. Optimized Workflow
FeatureMethod A: Standard Screening Method B: Optimized Fluorine-Targeted
Column Chemistry C18 (HSS T3) Phenyl-Hexyl / Biphenyl
Separation Mechanism Hydrophobicity only.

interactions (resolves fluorinated isomers).
Ionization Mode ESI (+/-) Switching.ESI Negative (Dedicated).
Acquisition Mode DDA (Top 3-5 precursors).DIA / SWATH (All-ion fragmentation).
Data Processing Standard Peak Picking.Mass Defect Filtering (MDF) (Fluorine specific).
Isomer Resolution Poor (Co-elution of M2/M3).High (Baseline separation of M2/M3).
Sensitivity Moderate (Misses low-level metabolites).High (MDF removes 90% background).
Why Method B Wins: The Science of Causality
  • Column Choice: The 3,4-difluorophenyl ring is electron-deficient. A Phenyl-Hexyl or Biphenyl phase engages in specific

    
     interactions with the aromatic ring. Hydroxylation at different positions (e.g., ortho vs meta to the fluorine) alters this electron density significantly, allowing the Biphenyl column to separate isomers that co-elute on C18.
    
  • Mass Defect Filtering (MDF): Fluorine has a significant negative mass defect. Standard carbon-hydrogen background ions have a positive mass defect. By applying a narrow MDF window centered on the fluorine-adjusted mass scale, we can filter out >95% of matrix noise, revealing trace metabolites like M4 (Defluorinated) .

  • Acyl Glucuronide Stability: Method B utilizes a slightly acidic mobile phase (0.05% Formic Acid) but avoids high pH workups, preserving the labile M1 (Acyl Glucuronide) which is prone to hydrolysis or intramolecular rearrangement.

Part 3: Detailed Experimental Protocol (Method B)

Objective: To identify and structurally characterize Phase I and II metabolites in liver microsomes or plasma.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL of plasma/microsomal incubation.

  • Step 2: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid . (Acid stabilizes acyl glucuronides).

  • Step 3: Vortex for 2 min, Centrifuge at 15,000 x g for 10 min at 4°C.

  • Step 4: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Water:Methanol (90:10) .

LC-MS/MS Conditions
  • Instrument: High-Resolution Hybrid Quadrupole-Orbitrap (e.g., Q Exactive or ZenoTOF).

  • Column: Kinetex Biphenyl or Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 4.5). Note: Ammonium acetate supports negative mode ionization better than pure formic acid for carboxylic acids.

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B (Linear)

    • 10-12 min: 95% B

  • Ionization: ESI Negative Mode (Targeting [M-H]-).

    • Rationale: The carboxylic acid moiety ionizes strongly in negative mode. Positive mode is less sensitive unless amine conjugates form.

Data Processing Workflow (MDF)
  • Define Core Mass: Parent [M-H]- = m/z 225.0729.

  • Calculate Mass Defect:

    • Standard Mass Defect = (Exact Mass - Nominal Mass).

    • Fluorine Adjustment: The difluoro-motif shifts the defect lower than typical lipids.

  • Filter Settings:

    • Filter Window: +/- 50 mDa around the parent mass defect line.

    • Mass Range: 150 - 600 Da (Covers cleavage products and glucuronides).

  • Isotope Pattern Matching: Look for the specific A+1/A+2 pattern dictated by the C12 count and F2 presence (F is monoisotopic, but C12/C13 ratio is distinct).

Part 4: Analytical Workflow Diagram

Workflow Sample Biological Sample (Microsomes/Plasma) Prep Precipitation & Reconstitution (pH < 5 to stabilize Acyl-Gluc) Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Inject MS HRMS Acquisition (ESI- / DIA Mode) LC->MS Elute Isomers Process Data Processing (MDF + Fragment Matching) MS->Process Raw Data ID Metabolite ID (Structure Elucidation) Process->ID Filtered List

Figure 2: Optimized workflow for the identification of labile and isomeric metabolites of fluorinated propanoic acids.

Part 5: Quantitative Comparison Data

Simulated performance data based on typical recovery of fluorinated acid metabolites.

Metabolite ClassDetection Rate (C18/DDA)Detection Rate (Biphenyl/DIA)Improvement Factor
Parent Drug 100%100%-
Acyl Glucuronide (M1) 65% (Degradation issues)92% (Stabilized)1.4x
Hydroxylated Isomers (M2/M3) 40% (Co-elution)95% (Resolved)2.4x
Defluorinated (M4) 10% (Lost in noise)85% (MDF Recovered)8.5x

Key Insight: The Biphenyl/DIA method is critical for distinguishing M2 (Phenyl-OH) from M3 (Cyclopropyl-OH) . In C18 chromatography, these often co-elute as a single broad peak, leading to misinterpretation of metabolic clearance routes.

References

  • Zhu, M., et al. "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition, 2006. Link

  • Regan, S., et al. "Acyl glucuronides: the good, the bad and the ugly. Derivatives of carboxylic acid drugs." Biopharmaceutics & Drug Disposition, 2010. Link

  • Holčapek, M., et al. "Recent trends in the analysis of mechanisms of drug metabolism by liquid chromatography–mass spectrometry." Journal of Chromatography A, 2012. Link

  • Zhang, H., et al. "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry, 2009. Link

Validation

Structural Intelligence: A Comparative Guide to X-ray Crystallography of 3-Substituted-3-Arylpropanoic Acids

Topic: X-ray Crystallography Data for 3-Substituted-3-Arylpropanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Solid-St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Substituted-3-Arylpropanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Solid-State Advantage

In the high-stakes arena of rational drug design, 3-substituted-3-arylpropanoic acids (including


-amino acids like 

-phenylalanine and

-hydroxy acids) represent a privileged scaffold.[1][2] They serve as critical precursors for peptidomimetics, integrin antagonists, and chiral pharmacophores.

While solution-phase techniques like NMR provide dynamic conformational data, they often fail to definitively resolve absolute configuration and packing polymorphism —two factors that dictate a drug's efficacy and patentability.[1][2] This guide objectively compares the "performance" of single-crystal X-ray diffraction (SC-XRD) against alternative structural determination methods, demonstrating why SC-XRD remains the non-negotiable gold standard for this chemical class.[1][2]

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the structural insights derived from SC-XRD against NMR and Computational Modeling specifically for 3-substituted-3-arylpropanoic acids.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

/NOE)
Computational Modeling (DFT)
Absolute Configuration Definitive. Uses anomalous scattering (Flack parameter) to distinguish

vs

enantiomers with >99% confidence.[1][2]
Inferential. Requires chiral derivatization (e.g., Mosher's acid) or chiral shift reagents; prone to ambiguity.[2]Predictive. Can calculate optical rotation, but cannot prove the physical sample's chirality without experimental data.
Conformational Accuracy Precise. Captures the specific low-energy conformer stabilized by lattice forces (e.g., gauche vs anti).[2]Averaged. Signals represent a time-averaged ensemble of rapidly interconverting conformers.[1][2]Theoretical. Identifies local minima in vacuum or implicit solvent; often misses packing-induced distortions.[1][2]
Intermolecular Interactions Direct Observation. Visualizes H-bond networks (e.g.,

dimers),

stacking, and zwitterionic bridges.[1][2]
Indirect. Inferred from concentration-dependent chemical shifts or diffusion coefficients (DOSY).[1][2]Simulated. Molecular dynamics (MD) can simulate interactions but depends heavily on force field accuracy.[2]
Polymorph Detection High. Unambiguously identifies distinct crystal forms (hydrates, solvates) critical for IP and bioavailability.[2]Low. Solid-state forms are lost upon dissolution.[1][2]Moderate. Crystal Structure Prediction (CSP) is computationally expensive and not always accurate.[2]

Expert Insight: For 3-amino-3-phenylpropanoic acid derivatives, the formation of zwitterionic head-to-tail chains in the solid state is a dominant motif that drives high melting points and low solubility.[1][2] NMR often masks this by protonating/deprotonating species based on solvent pH, leading to false assumptions about bioavailability.[2]

Structural Case Study: The -Phenylalanine Scaffold

The 3-amino-3-phenylpropanoic acid (


-phenylalanine) scaffold illustrates the unique power of crystallographic data.[1][2]
  • Zwitterionic Nature: Unlike their

    
    -amino acid counterparts, 
    
    
    
    -amino acids in the solid state often adopt a specific "folded" conformation to maximize electrostatic interactions between the ammonium (
    
    
    ) and carboxylate (
    
    
    ) termini.[1][2]
  • Hydrogen Bonding: The crystal lattice is typically stabilized by a 3D network of N–H...O hydrogen bonds.[2]

    • Common Motif:

      
       chains or 
      
      
      
      dimers depending on the N-substitution.
  • Chirality Check: The C3 chiral center is prone to racemization during synthesis (e.g., via Rodionov reaction). SC-XRD is the only method that can simultaneously confirm enantiopurity and quantify the degree of any racemization present in the bulk crystal (via site occupancy refinement).

Experimental Protocol: Crystallization & Structure Solution

To obtain publication-quality data for these compounds, a rigorous, self-validating workflow is required.[1][2]

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow single crystals of (S)-3-amino-3-phenylpropanoic acid suitable for diffraction.

  • Reagents: High-purity compound (>98%), Methanol (solvent), Diethyl Ether (antisolvent).[1]

  • Dissolution: Dissolve 20 mg of the target acid in 0.5 mL of Methanol in a small inner vial (GC vial). Sonicate if necessary to ensure complete dissolution.[2]

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove dust nuclei (critical for minimizing defects).[2]
    
  • Setup: Place the open inner vial inside a larger outer jar containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. The ether vapor will slowly diffuse into the methanol, lowering the solubility and driving gentle nucleation.

  • Observation: Store at 4°C in a vibration-free zone. Check for crystals after 24-72 hours.[1][2]

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges and extinguishable cross-polarization.[2] Mount on a Kapton loop using perfluoropolyether oil.[2]

  • Collection: Collect data at 100 K (cryostream) to reduce thermal motion. Use Cu

    
     radiation (
    
    
    
    Å) for absolute configuration determination, as the anomalous signal for Oxygen/Nitrogen is stronger than with Mo radiation.
  • Integration: Process data using XDS or CrysAlisPro.[2] Aim for a completeness >99% and

    
    .
    
  • Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms.[2]

  • Refinement: Use SHELXL . Refine H-atoms on heteroatoms (N, O) freely if data quality permits, or using riding models with torsional freedom for -OH/-NH3 groups.[1][2]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for determining absolute configuration, highlighting where X-ray crystallography supersedes other methods.

Configuration_Determination Start Target Molecule: 3-Substituted-3-Arylpropanoic Acid Purity_Check Check Enantiomeric Purity (Chiral HPLC) Start->Purity_Check Cryst_Screen Crystallization Screening (Vapor Diffusion / Slow Evap) Purity_Check->Cryst_Screen Crystal_Found Single Crystal Obtained? Cryst_Screen->Crystal_Found XRD_Data Collect X-ray Data (Cu Source, 100K) Crystal_Found->XRD_Data Yes No_Crystal No Suitable Crystal Crystal_Found->No_Crystal No Flack_Check Flack Parameter (x) Analysis XRD_Data->Flack_Check Result_XRD Definitive Absolute Configuration (x < 0.05) Flack_Check->Result_XRD x ~ 0.0 (Pure) Derivatization Chemical Derivatization (Mosher's Acid / Salt Formation) No_Crystal->Derivatization NMR_Analysis NMR Analysis (Delta-delta shifts) Derivatization->NMR_Analysis Result_NMR Inferred Configuration (Subject to Model Error) NMR_Analysis->Result_NMR

Caption: Decision matrix for establishing absolute stereochemistry. SC-XRD provides a direct path to definitive results, whereas failure to crystallize forces reliance on indirect NMR methods.[1][2]

References
  • G. M. Sheldrick , "SHELXT – Integrated space-group and crystal-structure determination," Acta Crystallographica Section A, vol. 71, no.[1][2][3] 1, pp. 3–8, 2015.[2][4] Link

  • H. D. Flack , "On enantiomorph-polarity estimation," Acta Crystallographica Section A, vol. 39, no. 6, pp. 876–881, 1983.[2] Link

  • M. A. Spackman & D. Jayatilaka , "Hirshfeld surface analysis," CrystEngComm, vol. 11, pp. 19–32, 2009. Link

  • Cambridge Crystallographic Data Centre (CCDC) , "CSD Entry: 3-amino-3-phenylpropanoic acid derivatives."[1][2] Link

  • PubChem , "Compound Summary: 3-amino-3-phenylpropanoic acid," National Library of Medicine.[1][2] Link

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Safety & Regulatory Compliance

Safety

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid proper disposal procedures

Here is the comprehensive, step-by-step operational and disposal guide for handling 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid in a laboratory or drug development setting. Executive Summary & Chemical Profile 3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational and disposal guide for handling 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid in a laboratory or drug development setting.

Executive Summary & Chemical Profile

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is a fluorinated organic building block frequently utilized in medicinal chemistry and drug development. Because it contains halogens (fluorine), it cannot be disposed of through standard organic waste streams or municipal trash[1][2]. Improper disposal risks the release of toxic fluorinated byproducts and corrosive gases into the environment[3][4].

Table 1: Physicochemical Properties & Waste Classification

ParameterSpecification
Chemical Name 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
CAS Number 1216117-17-7[5]
Molecular Formula C12H12F2O2[5]
Physical State Solid (Powder/Crystals)
Waste Classification Halogenated Organic Waste[1][2]
Primary Disposal Hazard Generation of Hydrogen Fluoride (HF) gas upon combustion[4]

Physicochemical Risk Assessment: The Causality of Disposal

To maintain a self-validating safety protocol, laboratory personnel must understand why specific disposal routes are chosen. The disposal strategy for this compound is dictated by two structural features:

  • The Difluorophenyl Ring (Halogenation): The carbon-fluorine (C-F) bond is exceptionally strong. When subjected to standard, low-temperature incineration, fluorinated compounds do not fully mineralize. Instead, they undergo partial combustion, generating products of incomplete combustion (PICs) and highly corrosive Hydrogen Fluoride (HF) gas[3][4]. Therefore, this compound must be strictly segregated into Halogenated Waste streams to ensure it is routed to specialized high-temperature incinerators equipped with acid gas scrubbers[1][4].

  • The Propanoic Acid Group: As a carboxylic acid, this compound can react exothermically with strong bases or reactive metals. It must be kept in compatible, right-sized containers away from incompatible waste streams (e.g., strong oxidizers or concentrated alkalis) during satellite accumulation[1][6].

Standard Operating Procedure (SOP): Laboratory Disposal

The following step-by-step methodology must be followed to safely capture and prepare 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid for ultimate disposal.

Step 1: Environmental Controls & PPE

  • Action: Conduct all waste transfers inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a standard laboratory coat.

  • Rationale: Prevents inhalation of aerosolized powders during the transfer of solids and protects against splashes if the compound is dissolved in a solvent.

Step 2: Waste Segregation & Collection

  • For Solid Waste: Collect any unreacted powder, contaminated weighing paper, or disposable spatulas in a puncture-resistant container explicitly designated for "Halogenated Solid Waste"[1][2].

  • For Liquid Solutions: If the compound is dissolved in a solvent (e.g., Methanol, Dichloromethane, or DMSO) or an aqueous mixture, the entire volume must be collected in a Halogenated Liquid Waste carboy[1][2].

  • Critical Rule: Never mix halogenated waste with non-halogenated waste. Introducing even a small amount of a fluorinated compound into a non-halogenated bulk container forces the entire volume to be reclassified and priced as halogenated waste, drastically increasing disposal costs[1][2].

Step 3: Labeling and Satellite Accumulation Area (SAA) Storage

  • Action: Immediately attach a Hazardous Waste Label to the container[1][6].

  • Detailing: List all chemical constituents clearly (e.g., "3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid 5%, Methanol 95%"). Do not use abbreviations or chemical structures[2].

  • Storage: Store the container in a designated SAA with secondary containment (e.g., a gray plastic bin) to capture potential leaks[6]. Keep the container tightly closed unless actively adding waste[2].

Step 4: Transfer to Licensed Waste Management

  • Action: Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons for non-acute waste) or for extended periods (e.g., >60 days)[1].

  • Execution: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department or your contracted, licensed hazardous waste vendor[2].

Waste Segregation Workflow

WasteSegregation Start 3-Cyclopropyl-3-(3,4-difluorophenyl) propanoic acid StateCheck Physical State in Lab? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid HalogenatedSolid Halogenated Solid Waste (EPA Regulated) Solid->HalogenatedSolid Direct transfer HalogenatedLiquid Halogenated Liquid Waste (EPA Regulated) Liquid->HalogenatedLiquid Do not mix w/ non-halogenated Incineration High-Temp Incineration (>1000°C) with HF Scrubbers HalogenatedSolid->Incineration HalogenatedLiquid->Incineration

Workflow for the segregation and ultimate disposal of fluorinated organic acid waste.

Ultimate Disposal Mechanism: High-Temperature Incineration

Once EHS or a licensed contractor removes the halogenated waste from your facility, it undergoes specialized destruction. Understanding this downstream process highlights the importance of proper upstream segregation:

  • Thermal Destruction: The waste is injected into a commercial hazardous waste incinerator (HWI) operating at temperatures exceeding 1,000°C with extended residence times[4]. These extreme conditions are required to overcome the high activation energy needed to break the stable C-F bonds, preventing the formation of volatile fluorinated PICs[3][4].

  • Acid Gas Scrubbing: As the compound combusts, the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF) gas. To prevent this toxic gas from entering the atmosphere, the incinerator's exhaust is passed through wet acid gas scrubbers[3][4]. These scrubbers typically use an alkaline slurry (such as calcium hydroxide) to neutralize the HF, precipitating it out as harmless, solid calcium fluoride (CaF2) ash, which is then safely landfilled[4].

References

1.[5] "3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid - CAS 1216117-17-7." Molaid. Available at: 2.[3] "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluorinated Compounds." U.S. Environmental Protection Agency (EPA). Available at: 3.[1] "Hazardous Waste Disposal Guide." Northwestern University Research Safety. Available at: 4.[6] "Hazardous Waste Disposal Guide." NSWAI. Available at: 5.[2] "Chemical Waste Guidelines." Kansas State University Environmental Health and Safety. Available at: 6.[4] "Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review." National Institutes of Health (PMC). Available at:

Sources

Handling

A Researcher's Guide to Handling 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid: A Proactive Approach to Laboratory Safety

As a novel compound in drug development, 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid requires a meticulous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecu...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug development, 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid requires a meticulous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a robust safety protocol can be constructed by analyzing its structural components. This guide provides the essential safety and logistical information necessary for handling this compound, grounded in the principles of chemical hazard assessment and risk mitigation.

Hazard Assessment: A Chemist's Perspective

The potential hazards of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid can be inferred from its three primary structural motifs:

  • Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and cause irritation to the skin and eyes.[1] Vapors may also be harmful if inhaled, necessitating handling in a well-ventilated area, such as a fume hood.[1]

  • Difluorophenyl Group: The presence of a difluorophenyl group places this compound in the category of halogenated organic compounds. Such compounds warrant careful handling to avoid skin contact and inhalation.[2]

  • Cyclopropyl Moiety: While the cyclopropyl group itself is generally stable, its presence in a larger molecule contributes to the overall chemical properties and potential reactivity.

Given these components, it is prudent to treat this compound as a substance that is potentially corrosive, an irritant to the skin and eyes, and harmful if inhaled or swallowed.

The Hierarchy of Controls: A Foundation for Safety

Before relying on Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. According to the Occupational Safety and Health Administration (OSHA), PPE is the final barrier of protection after engineering controls, work practices, and administrative controls have been established.[3][4]

  • Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[1][5] This minimizes the risk of inhaling airborne particles.

  • Work Practices: Adhering to good laboratory practices is essential. This includes minimizing the quantities of the chemical used, keeping containers tightly sealed when not in use, and washing hands thoroughly after handling.[2][6]

  • Administrative Controls: Proper training on the potential hazards and safe handling procedures for this and similar chemicals is a critical administrative control.[3][7]

Personal Protective Equipment (PPE): Your Final Line of Defense

A comprehensive PPE strategy is mandatory when handling 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid. The minimum required PPE includes a lab coat, safety glasses with side shields, and appropriate gloves.[8][9]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transferring) ANSI Z87.1 compliant safety goggles to protect against dust particles.[9][10]Disposable nitrile gloves (double-gloving recommended for enhanced protection).[9]Standard laboratory coat.A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control dust.[10]
Preparing Solutions Chemical splash goggles and a face shield are recommended due to the risk of splashes.[9]Chemical-resistant gloves (e.g., nitrile) should be worn.[9][11]A chemically resistant apron over a lab coat provides additional protection.[8]Not typically required if performed in a fume hood.
General Laboratory Operations ANSI Z87.1 compliant safety glasses with side shields.[9]Disposable nitrile gloves.[9]Standard laboratory coat.Not required with adequate ventilation.
Step-by-Step Handling Procedures

4.1. Weighing the Solid Compound:

  • Preparation: Don all required PPE (safety goggles, double nitrile gloves, lab coat).

  • Location: Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat.

  • Cleanup: After weighing, securely close the primary container. Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.

4.2. Preparing a Solution:

  • Preparation: Wear chemical splash goggles, a face shield, a chemically resistant apron over your lab coat, and nitrile gloves.

  • Location: All solution preparation should be performed in a chemical fume hood.

  • Dissolution: Slowly add the weighed solid to the chosen solvent in an appropriate flask. Be mindful of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound completely.

  • Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Decontamination and Waste Disposal

As a halogenated organic compound, all waste containing 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid must be disposed of as hazardous waste.[12]

  • Segregation: Halogenated and non-halogenated waste streams must be kept separate.[13][14]

  • Containers: Use clearly labeled, leak-proof containers for all waste.[15]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated halogenated organic liquid waste container.[13]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and actions for safely handling 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid.

cluster_prep Preparation & Assessment cluster_handling Handling Procedures cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response start Start: Receive Chemical assess Hazard Assessment (Carboxylic Acid, Halogenated) start->assess controls Implement Engineering Controls (Fume Hood) assess->controls ppe Don Appropriate PPE (See Table) controls->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve spill Spill or Exposure Occurs weigh->spill Potential Incident decon Decontaminate Work Area dissolve->decon dissolve->spill Potential Incident waste Segregate Halogenated Waste decon->waste end_op End of Operation waste->end_op spill_action Follow Emergency Procedures (Flush, Evacuate) spill->spill_action report Report Incident spill_action->report

Caption: Workflow for Safe Handling of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid.

References

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  • Proper Use of Personal Protective Equipment (PPE) | Today's Clinical Lab. (2019, May 15). Today's Clinical Lab.
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  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket.
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